Melanin probe-1
Description
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Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c1-3-16(4-2)8-7-14-12(17)11-6-5-10(13)9-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNBUQZDSVURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Melanin Probe-1: A Technical Guide to the Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin (B1238610) Probe-1 is a specialized molecular probe designed for the selective detection and quantification of melanin.[1] Available as both a fluorescent and a Positron Emission Tomography (PET) imaging agent, it operates by specifically binding to melanin pigments.[1][2] This interaction forms the basis of its mechanism of action, enabling the visualization and measurement of melanin concentration in various biological contexts, from cell cultures to in vivo tumor models.[1][3] Its primary applications are in dermatology, oncology, and pigment cell biology, where it aids in studying melanin-related disorders, assessing changes in pigmentation, and identifying melanoma.[1] This guide provides an in-depth overview of the core mechanism of Melanin Probe-1, summarizes key quantitative data, and offers detailed experimental protocols for its application.
Core Mechanism of Action
The fundamental mechanism of action for this compound is its high-affinity, selective binding to melanin, a complex polymer derived from the amino acid tyrosine.[1] Melanin is primarily found in two forms: the black-brown eumelanin (B1172464) and the yellow-reddish pheomelanin. This compound is designed to interact with the chemical structure of these pigments.[1]
-
As a Fluorescent Probe : The probe is a chemically synthesized fluorophore. Upon binding to melanin, the probe undergoes a conformational change or alteration in its microenvironment that leads to the activation and emission of a fluorescent signal.[1] This emitted light can be detected and quantified using fluorescence microscopy or spectroscopy, with the signal intensity directly correlating to the concentration of melanin in the sample.[1]
-
As a PET Probe : In its PET configuration, this compound is an 18F-picolinamide-based radiopharmaceutical.[2][4][5] The picolinamide (B142947) structure serves as the melanin-binding scaffold. The attached Fluorine-18 (¹⁸F) radioisotope is a positron emitter. When the probe binds to melanin-rich tissues, such as melanoma tumors, the localized concentration of ¹⁸F increases. The emitted positrons annihilate with nearby electrons, producing two 511 keV gamma photons that are detected by a PET scanner. This allows for non-invasive, three-dimensional imaging and quantification of melanin-expressing tissues in vivo.[6]
The probe's high specificity for melanin allows for excellent imaging contrast, distinguishing melanin-rich tissues from surrounding structures.[2][4]
Context: Signaling Pathways in Melanogenesis
This compound acts as a detection agent within the biological context of melanogenesis, the process of melanin synthesis. It does not directly participate in or modulate these signaling pathways but rather targets their end-product. Understanding these pathways is crucial for interpreting the results obtained using the probe. The production of melanin is primarily regulated by the microphthalmia-associated transcription factor (MITF), which is controlled by several key signaling pathways.[7]
The α-Melanocyte-Stimulating Hormone (α-MSH) pathway is a major regulator. The binding of α-MSH to the melanocortin 1 receptor (MC1R) on the surface of melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor.[7] Activated CREB upregulates the expression of MITF, the master regulator of melanogenic enzymes like tyrosinase.[7]
Quantitative Data
The following tables summarize the quantitative data reported for ¹⁸F-picolinamide-based melanin probes, including variants structurally related to this compound, in preclinical melanoma models.
Table 1: Radiosynthesis and Quality Control
| Parameter | Value | Reference |
| Radiochemical Yield | 10-20% (decay corrected) | [5] |
| Radiochemical Purity | > 98% | [5] |
| Specific Activity | 100-150 GBq/µmol | [5] |
| Total Synthesis Time | < 1 hour | [5] |
Table 2: In Vivo Tumor Uptake in B16F10 Murine Melanoma Model
| Probe | Time Point (post-injection) | Tumor Uptake (%ID/g) | Reference |
| ¹⁸F-P3BZA | 0.5 h | 11.8 ± 2.2 | [5] |
| ¹⁸F-P3BZA | 1.0 h | 13.2 ± 2.4 | [5] |
| ¹⁸F-P3BZA | 2.0 h | 14.6 ± 3.2 | [5] |
Table 3: In Vivo Biodistribution and Targeting Efficiency (at 1h & 2h p.i.)
| Probe | Parameter | Value | Reference |
| ¹⁸F-P3BZA | Tumor-to-Blood Ratio (1 h) | ~20:1 | [5] |
| ¹⁸F-P3BZA | Tumor-to-Blood Ratio (2 h) | > 30:1 | [5] |
| ¹⁸F-MEL050 | Tumor-to-Background Ratio (2 h) | ~50:1 | [4] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
The following are representative protocols for the application of this compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
Protocol 4.1: In Vitro Fluorescent Staining of Melanin in Cultured Cells
This protocol describes the use of a fluorescent this compound for staining melanin in cultured melanocytes or melanoma cells (e.g., B16-F10).
Materials:
-
Cultured melanocytic cells on glass coverslips or in imaging-grade multi-well plates.
-
Fluorescent this compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Paraformaldehyde (PFA) 4% in PBS for fixation.
-
Mounting medium with DAPI (optional, for nuclear counterstain).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Grow cells to desired confluency (e.g., 60-70%) on coverslips.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
-
Probe Incubation: Prepare a working solution of this compound (e.g., 1-10 µM) in PBS from the stock solution. Incubate the fixed cells with the probe working solution for 30-60 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: If using coverslips, mount them onto glass slides using mounting medium, optionally containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Melanin-rich melanosomes will exhibit a specific fluorescent signal. Capture images using appropriate exposure times and filter sets.
Protocol 4.2: In Vivo PET/CT Imaging of Melanoma Xenografts
This protocol is for using ¹⁸F-labeled this compound for PET/CT imaging in a mouse model bearing melanoma tumors. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with subcutaneous B16F10 xenografts).
-
¹⁸F-labeled this compound, formulated in sterile saline for injection.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance). Position the animal on the scanner bed.
-
Probe Administration: Administer a defined dose of ¹⁸F-Melanin Probe-1 (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.
-
Uptake Period: Allow the probe to distribute throughout the body for a predetermined uptake period (e.g., 30, 60, or 120 minutes). Keep the animal under anesthesia and maintain its body temperature during this time.
-
CT Scan: Perform a CT scan for anatomical reference and attenuation correction of the PET data.
-
PET Scan: Immediately following the CT scan, acquire a static or dynamic PET scan over the region of interest (e.g., 10-20 minutes).
-
Image Reconstruction: Reconstruct the PET and CT data using appropriate algorithms. Co-register the PET and CT images to create fused images.
-
Data Analysis: Draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, liver, blood pool) on the fused images. Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g), for quantitative analysis.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. Development of 18F-labeled picolinamide probes for PET imaging of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 18F-labeled picolinamide probes for PET imaging of malignant melanoma. | Semantic Scholar [semanticscholar.org]
- 4. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 18F-labeled picolinamide probes for melanoma PET imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and ex vivo epi-mode pump-probe imaging of melanin and microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
Melanin Probe-1: A Technical Guide for Researchers
Introduction
Melanin (B1238610) probe-1, chemically known as N-(2-(diethylamino)ethyl)-5-fluoropicolinamide, is a specialized molecular probe with dual functionality as a fluorescent and a Positron Emission Tomography (PET) imaging agent.[1] Its primary application lies in the selective detection and quantification of melanin, a pigment found in most melanoma lesions.[2] This property makes it a valuable tool for researchers in oncology, dermatology, and pigment cell biology for studying melanin-related disorders, assessing changes in pigmentation, and aiding in the identification of melanoma.[1][2] The probe's mechanism of action involves specific binding to melanin, which for the fluorescent application, results in a measurable fluorescence signal, and for PET applications, allows for non-invasive imaging of melanin-expressing tissues.[1][3]
Chemical Structure and Properties
The chemical identity and fundamental properties of Melanin probe-1 are summarized below.
Chemical Structure
IUPAC Name: N-[2-(diethylamino)ethyl]-5-fluoropyridine-2-carboxamide[4]
Chemical Formula: C₁₂H₁₈FN₃O[1]
Molecular Weight: 239.29 g/mol [1]
CAS Number: 1420844-62-7[1]
SMILES: CCN(CC)CCNC(=O)C1=NC=C(C=C1)F[1]
Figure 1: Chemical structure of this compound.
Physicochemical and Photophysical Properties
Quantitative data on the physicochemical and photophysical properties of the non-radioactive this compound are not extensively available in the public domain. The table below summarizes the available information.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈FN₃O | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
| CAS Number | 1420844-62-7 | [1] |
| LogP (calculated) | 1.3 | [4] |
| Fluorescence Properties | Binds to melanin resulting in a measurable fluorescence signal. Specific excitation/emission maxima, quantum yield, and extinction coefficient are not readily available. | [1] |
Experimental Protocols
This section details the methodologies for the synthesis, in vitro binding, and in vivo imaging of this compound and its radiolabeled analogue.
Synthesis of N-(2-(diethylamino)ethyl)-5-fluoropicolinamide
A detailed, step-by-step synthesis protocol for the non-radioactive this compound is not explicitly available in the reviewed literature. However, based on general organic synthesis principles for analogous compounds, a plausible synthetic route is outlined below. The synthesis of similar benzamide (B126) derivatives often involves the coupling of a carboxylic acid with an amine.[5][6]
Figure 2: Generalized synthesis pathway for this compound.
Protocol:
-
Activation of Carboxylic Acid: 5-fluoropicolinic acid is dissolved in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane). A coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to activate the carboxylic acid, forming an active ester intermediate.
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Amide Coupling: N,N-diethylethylenediamine is added to the reaction mixture. The amine attacks the activated ester to form the amide bond.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure N-(2-(diethylamino)ethyl)-5-fluoropicolinamide.
In Vitro Melanin Binding Assay
This protocol is adapted from studies on similar melanin-binding probes to assess the binding affinity of this compound.[3][7]
Figure 3: Experimental workflow for in vitro melanin binding assay.
Protocol:
-
Preparation of Melanin Suspension: A stock solution of synthetic melanin (e.g., from Sepia officinalis) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Serial dilutions are made to obtain a range of melanin concentrations (e.g., 0 to 200 ppm).
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Incubation: A fixed amount of radiolabeled this compound (e.g., ¹⁸F-labeled) is added to each melanin concentration and incubated at 37°C for a specified time (e.g., 1 hour) with gentle agitation.
-
Separation: The mixture is centrifuged at high speed (e.g., 20,000 x g for 5 minutes) to pellet the melanin along with the bound probe.
-
Quantification: The supernatant containing the free probe is carefully collected. The radioactivity in both the supernatant and the pellet is measured using a gamma counter.
-
Data Analysis: The percentage of the probe bound to melanin is calculated for each concentration. These data can be used to determine binding affinity parameters such as the dissociation constant (Kd). For similar fluoropicolinamide probes, high binding to melanin (>98%) has been observed at melanin concentrations ranging from 3 to 200 ppm.[7]
In Vivo PET Imaging
The following protocol for in vivo PET imaging is based on studies utilizing ¹⁸F-labeled picolinamide (B142947) probes in mouse models of melanoma.[3][8]
Figure 4: Experimental workflow for in vivo PET imaging.
Protocol:
-
Animal Model: Melanoma-bearing mice (e.g., C57BL/6 mice with B16F10 murine melanoma xenografts) are used.
-
Radiotracer Administration: The ¹⁸F-labeled this compound (e.g., approximately 3.7 MBq or 100 µCi) is administered to the mice via tail vein injection.[3]
-
PET/CT Imaging: At various time points post-injection (e.g., 0.5, 1, and 2 hours), the mice are anesthetized and subjected to PET/CT scans to visualize the biodistribution of the radiotracer.
-
Biodistribution Study: Following the final imaging session, the mice are euthanized. Tissues of interest (e.g., tumor, blood, heart, lung, liver, spleen, kidney, muscle, bone, and brain) are harvested, weighed, and the radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The radioactivity in each tissue is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data
In Vivo Biodistribution of ¹⁸F-labeled Picolinamide Probes
The following table summarizes the biodistribution data for ¹⁸F-labeled picolinamide probes in C57BL/6 mice bearing B16F10 melanoma tumors. The data is expressed as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
| Tissue | 1 hour post-injection (%ID/g) | 2 hours post-injection (%ID/g) | Reference |
| Blood | 0.98 ± 0.15 | 0.46 ± 0.08 | [3] |
| Heart | 1.05 ± 0.12 | 0.58 ± 0.09 | [3] |
| Lung | 1.83 ± 0.30 | 1.01 ± 0.18 | [3] |
| Liver | 1.95 ± 0.31 | 1.12 ± 0.19 | [3] |
| Spleen | 0.82 ± 0.14 | 0.49 ± 0.09 | [3] |
| Kidney | 7.91 ± 1.25 | 4.67 ± 0.78 | [3] |
| Stomach | 0.51 ± 0.09 | 0.32 ± 0.06 | [3] |
| Intestine | 1.27 ± 0.21 | 0.89 ± 0.15 | [3] |
| Muscle | 0.85 ± 0.14 | 0.45 ± 0.08 | [3] |
| Bone | 2.40 ± 0.26 | 1.72 ± 0.45 | [3] |
| Brain | 0.18 ± 0.03 | 0.11 ± 0.02 | [3] |
| Tumor | 11.78 ± 1.98 | 16.61 ± 2.60 | [3] |
Conclusion
This compound is a promising dual-modality probe for the detection and imaging of melanin. Its ability to specifically bind to melanin allows for high-contrast imaging of melanoma tumors in preclinical models. While detailed photophysical data and a step-by-step synthesis protocol for the non-radioactive form are not widely published, the extensive in vivo data for its radiolabeled analogue highlight its potential for translation into clinical applications for the diagnosis and management of malignant melanoma. Further research is warranted to fully characterize its photophysical properties and to develop optimized synthesis protocols.
References
- 1. repositorio.uc.cl [repositorio.uc.cl]
- 2. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-(diethylamino)ethyl)-5-fluoropicolinamide | C12H18FN3O | CID 71562765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved synthesis of [125I]N-(diethylaminoethyl)-4-iodobenzamide: a potential ligand for imaging malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma | Semantic Scholar [semanticscholar.org]
- 8. Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Application of Melanin Probe-1
A Targeted Radiopharmaceutical for High-Resolution Melanin (B1238610) Imaging
This technical guide provides a comprehensive overview of Melanin probe-1, a specialized radiopharmaceutical designed for the selective detection and quantification of melanin. This document is intended for researchers, scientists, and drug development professionals working in oncology, dermatology, and pigment cell biology. It details the synthesis of the probe, its mechanism of action, and key experimental protocols for its application.
This compound, identified as N-(2-(diethylamino)ethyl)-5-[18F]fluoropicolinamide (also referred to as [18F]P3BZA), is a positron emission tomography (PET) probe that demonstrates high affinity and specificity for melanin.[1][2][3] This characteristic makes it a valuable tool for the non-invasive imaging of melanoma and other melanin-related pathologies.[2][4] The probe's design is based on a picolinamide (B142947) scaffold, which facilitates its binding to melanin pigments.[1][5]
I. Synthesis of this compound
The synthesis of this compound is a two-stage process. The first stage involves the chemical synthesis of a precursor molecule, N-(2-(diethylamino)ethyl)-5-bromopicolinamide. The second stage is the radiolabeling of this precursor with the positron-emitting isotope Fluorine-18 (18F).
A. Synthesis of the Precursor: N-(2-(diethylamino)ethyl)-5-bromopicolinamide
The synthesis of the bromo-precursor is achieved through the condensation of 5-bromopicolinic acid with N,N-diethylethylenediamine.[4][6]
Experimental Protocol:
-
Activation of 5-Bromopicolinic Acid: In a reaction vessel, dissolve 5-bromopicolinic acid in anhydrous N,N-dimethylformamide (DMF). Add O-(N-succinimidyl)-1,1,3,3-tetramethyl-uronium tetrafluoroborate (B81430) (TSTU) and diisopropylethylamine (DIPEA) to the solution.[4] The mixture is heated to activate the carboxylic acid group of the picolinic acid.
-
Condensation Reaction: After the activation period, the reaction mixture is cooled to room temperature. N,N-diethylethylenediamine is then added to the solution.[4] The reaction is allowed to proceed for several hours at room temperature to facilitate the amide bond formation between the activated picolinic acid and the diamine.
-
Purification: The resulting product, N-(2-(diethylamino)ethyl)-5-bromopicolinamide, is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). The collected fractions containing the pure product are combined, and the solvent is removed under reduced pressure, followed by lyophilization to obtain the final solid product.[4]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Melanin Probe-1 (CAS 1420844-62-7): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin (B1238610) probe-1, identified by CAS number 1420844-62-7 and chemically known as N-(2-(diethylamino)ethyl)-5-fluoropicolinamide, is a specialized small molecule designed for the selective detection and quantification of melanin.[1] While commercially available as a fluorescent probe, its predominant and well-documented application in scientific literature is as an 18F-radiolabeled Positron Emission Tomography (PET) imaging agent for the in vivo visualization of melanin-rich tissues, particularly malignant melanoma.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and detailed protocols for its application in PET imaging, along with available data on its biodistribution and tumor uptake.
Core Compound Information
Table 1: Chemical and Physical Properties of Melanin Probe-1
| Property | Value | Reference(s) |
| CAS Number | 1420844-62-7 | [1] |
| Chemical Name | N-(2-(diethylamino)ethyl)-5-fluoropicolinamide | [1] |
| Molecular Formula | C₁₂H₁₈FN₃O | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
| SMILES | CCN(CC)CCNC(=O)C1=NC=C(C=C1)F | [1] |
| Synonyms | ¹⁸F-P3BZA, ¹⁸F-5-FPN, ¹⁸F-2 |
Mechanism of Action
This compound functions by specifically binding to melanin pigments.[1] In its radiolabeled form ([¹⁸F]this compound), this binding allows for the non-invasive imaging and quantification of melanin concentration in vivo using PET. The probe exhibits high tumor-targeting efficiency in melanin-producing melanoma models, with favorable pharmacokinetic properties such as rapid clearance from the urinary system and low background uptake in most major organs.[3] This high selectivity and specificity result in excellent tumor imaging contrast.[3]
To provide context for the probe's target, the following diagram illustrates the simplified melanogenesis pathway, the biological process responsible for the production of melanin.
Caption: Simplified pathway of melanogenesis within the melanosome.
Synthesis and Radiolabeling
The non-radioactive form of this compound serves as a precursor for radiolabeling. The synthesis of the radiolabeled probe, [¹⁸F]N-(2-(diethylamino)ethyl)-5-fluoropicolinamide (also referred to as ¹⁸F-2 or ¹⁸F-P3BZA), is achieved through direct radiofluorination of a bromopicolinamide precursor.
Caption: General workflow for the radiosynthesis of [¹⁸F]this compound.
Experimental Protocols
Small Animal PET Imaging Protocol (Mouse Model)
This protocol is adapted from studies using C57BL/6 mice bearing B16F10 murine melanoma tumors.
-
Animal Model: Establish tumor xenografts by subcutaneously injecting B16F10 melanoma cells into the flank of C57BL/6 mice. Allow tumors to grow to a suitable size for imaging.
-
Probe Administration: Inject approximately 3.7 MBq (100 µCi) of [¹⁸F]this compound via the tail vein of the tumor-bearing mouse.
-
Anesthesia: During imaging, anesthetize the mouse with isoflurane (B1672236) (e.g., 5% for induction, 2% for maintenance in 100% O₂).
-
Imaging:
-
Static Scans: Perform scans at desired time points post-injection (p.i.), such as 0.5, 1, and 2 hours. Place the anesthetized mouse in the scanner's field of view.
-
Dynamic Scans: For kinetic analysis, begin scanning approximately 2 minutes after probe injection and continue for a set duration (e.g., 35 minutes) with a defined framing sequence (e.g., 6x20s, 8x60s, 10x150s).
-
-
Image Analysis: Reconstruct PET images and perform Region of Interest (ROI) analysis on the tumor and major organs to calculate the percentage of injected dose per gram of tissue (%ID/g).
Caption: Experimental workflow for in vivo PET imaging with this compound.
Biodistribution Studies Protocol (Mouse Model)
-
Probe Administration: Inject [¹⁸F]this compound via the tail vein of tumor-bearing mice as described above.
-
Tissue Harvesting: At predefined time points (e.g., 1 and 2 hours p.i.), euthanize the mice.
-
Sample Collection: Dissect and collect tumors, blood, and major organs of interest (e.g., muscle, bone, liver, kidneys, brain, heart, lungs).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data
In Vivo Biodistribution in B16F10 Melanoma-Bearing Mice
The following table summarizes the biodistribution data for [¹⁸F]this compound (referred to as ¹⁸F-2 in the source) in mice at 1 and 2 hours post-injection.
Table 2: Biodistribution of [¹⁸F]this compound in B16F10 Tumor-Bearing Mice (%ID/g)
| Tissue | 1 hour p.i. (Mean ± SD) | 2 hours p.i. (Mean ± SD) |
| Tumor | 15.20 ± 3.37 | 16.97 ± 3.28 |
| Blood | 1.89 ± 0.35 | 0.94 ± 0.17 |
| Heart | 1.15 ± 0.13 | 0.73 ± 0.10 |
| Lung | 1.57 ± 0.29 | 1.01 ± 0.14 |
| Liver | 2.50 ± 0.39 | 1.83 ± 0.28 |
| Spleen | 0.79 ± 0.12 | 0.57 ± 0.09 |
| Pancreas | 1.30 ± 0.24 | 1.02 ± 0.15 |
| Stomach | 0.81 ± 0.15 | 0.58 ± 0.12 |
| Intestine | 2.89 ± 0.44 | 2.15 ± 0.33 |
| Kidney | 10.42 ± 1.89 | 6.55 ± 1.01 |
| Muscle | 0.48 ± 0.08 | 0.36 ± 0.06 |
| Bone | 1.52 ± 0.25 | 1.35 ± 0.21 |
| Brain | 0.10 ± 0.02 | 0.07 ± 0.01 |
| Eyes | 11.21 ± 2.01 | 12.33 ± 2.11 |
Data adapted from Liu et al., J Med Chem, 2013.
Human Biodistribution and Dosimetry
In a study with healthy human volunteers, the radiolabeled probe ([¹⁸F]P3BZA) was found to be safe and well-tolerated. The highest uptake was observed in the liver. The whole-body effective dose was calculated to be 0.0193 mSv/MBq. In a preliminary study with melanoma patients, the probe showed high tumor uptake, with an average SUVmean of 19.7 ± 5.3 at 60 minutes post-injection, which was higher than that of ¹⁸F-FDG (10.8 ± 2.7).[3]
Fluorescent Properties: A Note on Available Data
Researchers interested in its fluorescent applications should perform initial characterization experiments to determine optimal excitation/emission wavelengths and imaging conditions for their specific experimental setup.
Conclusion
This compound (CAS 1420844-62-7) is a valuable tool for melanin research, with a robust and well-documented application as an ¹⁸F-labeled PET imaging agent for malignant melanoma. Its high specificity, favorable biodistribution, and excellent tumor-to-background contrast make it a promising candidate for both preclinical research and potential clinical translation in the diagnosis and staging of melanoma.[3] While its utility as a fluorescent probe is suggested by vendors, further public data is needed to fully establish its capabilities and protocols in this modality.
References
Melanin Probe-1: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Melanin (B1238610) probe-1, a specialized chemical tool for the detection and imaging of melanin. The information presented herein is curated from scientific literature and technical data sheets to assist researchers in its application. This document distinguishes between two principal forms of melanin probes identified in the literature: a positron emission tomography (PET) probe and a fluorescent probe.
Melanin Probe-1 (¹⁸F-Picolinamide PET Probe)
This compound, in its most extensively documented form, is an ¹⁸F-picolinamide-based radiotracer designed for the non-invasive imaging of malignant melanoma using Positron Emission Tomography (PET).[1][2][3][4] This probe demonstrates a high affinity and specificity for melanin, enabling the visualization of melanin-producing tumors.[1][3]
Core Properties
The key characteristics of the ¹⁸F-picolinamide PET probe, which may be referred to as ¹⁸F-P3BZA or a similar analogue in literature, are summarized below.[5]
| Property | Value | Source |
| Radiochemical Yield | 10-20% (decay corrected) | [5] |
| Radiochemical Purity | >98% | [5] |
| Specific Activity | 100-150 GBq/µmol | [5] |
| Total Synthesis Time | < 1 hour | [5] |
| Lipophilicity (LogP) | 1.48 (for a similar analog, ¹⁸F-FPABZA) | [6] |
Mechanism of Action
This compound functions by specifically binding to melanin pigments, which are often highly expressed in melanoma cells. The probe is a picolinamide (B142947) derivative, a class of molecules known to have a high affinity for melanin.[1][4][6] Once administered, the ¹⁸F-labeled probe circulates through the body and accumulates in melanin-rich tissues. The positron-emitting radionuclide ¹⁸F allows for detection and three-dimensional imaging of these tissues using a PET scanner. The probe exhibits favorable pharmacokinetic properties, including rapid clearance from the urinary system and low background uptake in major organs, leading to high-contrast tumor images.[1][3]
Experimental Protocols
The synthesis of the ¹⁸F-picolinamide probe is typically a one-step radiofluorination reaction.[5]
-
Precursor: A bromopicolinamide precursor is utilized.[5]
-
Fluorination: No-carrier-added ¹⁸F-fluoride is reacted with the precursor.[5]
-
Purification: The resulting ¹⁸F-labeled probe is purified to achieve a radiochemical purity of over 98%.[5]
-
Quality Control: The specific activity of the final product is determined.[5]
The following protocol is a general guideline based on studies using C57BL/6 mice bearing B16F10 melanoma xenografts.[1][5]
-
Animal Model: C57BL/6 mice are subcutaneously injected with B16F10 murine melanoma cells.[1][5]
-
Probe Administration: this compound (e.g., 3.7 MBq) is administered via tail vein injection.[1]
-
Imaging: Micro-PET scans are performed at various time points post-injection (e.g., 0.5, 1, and 2 hours).[5]
-
Biodistribution Studies: Following the final imaging session, tissues are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[5]
Quantitative Data
The biodistribution of the ¹⁸F-picolinamide probe demonstrates high tumor uptake and favorable tumor-to-background ratios.
| Tissue | 0.5 h (%ID/g) | 1 h (%ID/g) | 2 h (%ID/g) |
| Tumor | 11.8 ± 2.2 | 13.2 ± 2.4 | 14.6 ± 3.2 |
| Blood | Data not available | ~0.66 (estimated from ratio) | ~0.49 (estimated from ratio) |
| Muscle | Data not available | Data not available | Data not available |
| Bone | Low uptake indicative of stability | Low uptake indicative of stability | Low uptake indicative of stability |
Tumor-to-blood ratios were approximately 20:1 at 1 hour and greater than 30:1 at 2 hours post-injection.[5]
Experimental Workflow
This compound (Fluorescent Probe)
Given the lack of specific data for this fluorescent probe, a generalized protocol for tissue staining with a hypothetical melanin-binding fluorescent probe is provided below for illustrative purposes.
Generalized Experimental Protocol for Fluorescent Melanin Staining
-
Tissue Preparation: Frozen or paraffin-embedded tissue sections containing melanocytes or melanoma cells are prepared on microscope slides.
-
Rehydration/Permeabilization: Sections are rehydrated (if paraffin-embedded) and permeabilized with a suitable buffer (e.g., PBS with Triton X-100).
-
Probe Incubation: The fluorescent melanin probe is diluted to an optimized concentration in a binding buffer and incubated with the tissue sections for a specified duration at a controlled temperature.
-
Washing: Unbound probe is removed by washing the sections multiple times with a wash buffer (e.g., PBS).
-
Mounting and Imaging: The stained sections are mounted with an appropriate mounting medium and imaged using a fluorescence microscope with suitable excitation and emission filters.
Melanin and Associated Signaling Pathways
Melanin synthesis (melanogenesis) is a complex process regulated by several intracellular signaling pathways. While this compound is a tool for detecting the end-product, melanin, and not for directly studying these pathways, understanding the upstream regulation is crucial for contextualizing its application. The primary pathway involves the activation of the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanocyte development and function.
This diagram illustrates a simplified view of the cAMP/PKA/CREB/MITF cascade, a central pathway in regulating the expression of key melanogenic enzymes like tyrosinase.[7] Other pathways, such as the MAP kinase cascade, also play significant roles in modulating MITF activity and, consequently, melanin production.[7] this compound targets the final output of these complex signaling networks.
Conclusion
This compound, particularly the ¹⁸F-picolinamide PET imaging agent, is a well-characterized and valuable tool for the in vivo detection of melanoma. Its high specificity and favorable pharmacokinetics make it a promising candidate for clinical translation. While a fluorescent probe with the same chemical identifier exists, a lack of detailed, publicly available scientific validation necessitates further investigation by researchers intending to use it. Understanding the underlying signaling pathways of melanogenesis provides a biological context for the application of these melanin-targeting probes in oncology and pigmentation research.
References
- 1. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma [mdpi.com]
- 7. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - AHEM [phmd.hirszfeld.pl]
Melanin Probe-1: A Technical Guide for Selective Melanin Detection in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610), the pigment responsible for coloration in most organisms, is a key biomarker in dermatological and oncological research, particularly in the study of malignant melanoma. The development of probes that can selectively target and visualize melanin in vivo is crucial for advancing our understanding of melanoma progression, metastasis, and response to therapy. Melanin probe-1 is a class of radiofluorinated picolinamide-based ligands designed for the highly selective and sensitive detection of melanin-expressing tissues using Positron Emission Tomography (PET). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application in preclinical research. The information presented here is synthesized from key studies on 18F-picolinamide-based melanin probes, which are considered representative of "this compound" for the purposes of this guide.
Mechanism of Action
This compound operates on the principle of specific, high-affinity binding to melanin pigments. Picolinamide (B142947), the core chemical scaffold of the probe, has a demonstrated affinity for melanin. This interaction is non-covalent and is believed to involve a combination of hydrophobic interactions and hydrogen bonding with the indolequinone and/or 5,6-dihydroxyindole-2-carboxylic acid (DHICA) subunits of melanin. Upon systemic administration, the 18F-labeled probe distributes throughout the body and preferentially accumulates in tissues with high melanin content, such as melanotic melanoma tumors and the eyes. The positron-emitting fluorine-18 (B77423) isotope allows for the non-invasive, quantitative imaging of the probe's distribution using PET, thereby providing a map of melanin-rich tissues.
Caption: Mechanism of this compound action.
Quantitative Data
The performance of this compound and its analogues has been extensively evaluated in preclinical models. The following tables summarize key quantitative data from studies using 18F-picolinamide probes in mouse models bearing B16F10 melanoma tumors.
Table 1: In Vivo Tumor Uptake of 18F-Picolinamide Probes in B16F10 Melanoma
| Probe | 0.5 h (%ID/g ± SD) | 1 h (%ID/g ± SD) | 2 h (%ID/g ± SD) |
| Probe Analogue A | 9.52 ± 1.27 | 8.97 ± 1.76 | 9.73 ± 1.41 |
| This compound (Rep.) | 12.74 ± 1.70 | 16.61 ± 2.60 | 16.87 ± 1.23 |
| Probe Analogue B | 7.54 ± 1.60 | 7.94 ± 0.96 | 8.47 ± 1.35 |
%ID/g = percentage of injected dose per gram of tissue. Data is representative of well-performing picolinamide probes[1].
Table 2: Biodistribution of a Representative this compound in B16F10 Tumor-Bearing Mice (%ID/g ± SD)
| Organ | 1 h | 2 h |
| Blood | 2.05 ± 0.41 | 0.98 ± 0.21 |
| Heart | 1.15 ± 0.20 | 0.61 ± 0.11 |
| Lung | 1.83 ± 0.44 | 1.02 ± 0.20 |
| Liver | 2.11 ± 0.39 | 1.43 ± 0.22 |
| Spleen | 0.89 ± 0.21 | 0.60 ± 0.13 |
| Kidney | 3.98 ± 0.87 | 2.11 ± 0.45 |
| Stomach | 0.55 ± 0.12 | 0.33 ± 0.08 |
| Intestine | 1.45 ± 0.33 | 0.98 ± 0.19 |
| Muscle | 1.10 ± 0.15 | 0.46 ± 0.09 |
| Bone | 2.55 ± 0.51 | 2.98 ± 0.63 |
| Brain | 0.10 ± 0.02 | 0.06 ± 0.01 |
| Tumor | 15.20 ± 3.37 | 16.97 ± 3.28 |
| Tumor/Blood Ratio | 7.41 | 17.32 |
| Tumor/Muscle Ratio | 13.82 | 36.89 |
Data from a representative 18F-picolinamide probe[1].
Binding Affinity
While specific dissociation constant (Kd) values for the binding of 18F-picolinamide probes to melanin are not widely published, in vitro binding assays demonstrate a high degree of specific binding to melanin. The affinity can be quantified using methods such as equilibrium dialysis or microscale thermophoresis with synthetic melanin. These assays typically involve incubating the probe with varying concentrations of melanin, separating the bound from the free probe, and quantifying the radioactivity in each fraction. For other high-affinity melanin-binding drugs, Kd values can be in the low micromolar range.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for key experiments.
Radiosynthesis of 18F-Picolinamide Probes
The synthesis of 18F-labeled picolinamide probes is typically achieved through a direct radiofluorination of a bromo- or nitro-picolinamide precursor.
Caption: Radiosynthesis workflow for this compound.
-
[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Drying: The aqueous [18F]fluoride is trapped on an anion exchange column, eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K222), and dried by azeotropic distillation with acetonitrile.
-
Radiofluorination: The dried K[18F]F/K222 complex is reacted with the bromopicolinamide precursor in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 120-150°C) for 10-15 minutes.
-
Purification: The crude reaction mixture is diluted with water and purified using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: The HPLC fraction containing the 18F-labeled probe is collected, the solvent is removed by rotary evaporation, and the final product is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Quality Control: The radiochemical purity, specific activity, and identity of the final product are confirmed by analytical radio-HPLC and radio-thin-layer chromatography (TLC).
Cell Culture of B16F10 Melanoma Cells
B16F10 is a murine melanoma cell line that is commonly used for in vitro and in vivo studies due to its high melanin content and metastatic potential.
-
Media: Culture B16F10 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture the cells every 2-3 days, or when they reach 80-90% confluency. Detach the cells using a brief incubation with a trypsin-EDTA solution, then neutralize the trypsin with complete media, centrifuge the cells, and resuspend them in fresh media for plating in new flasks.
In Vitro Cell Uptake and Specificity Assay
This assay is used to determine the specificity of this compound for melanin-expressing cells.
Caption: In vitro cell uptake assay workflow.
-
Cell Plating: Seed B16F10 (melanotic) and a control amelanotic melanoma cell line (e.g., A375) in 24-well plates and allow them to adhere overnight.
-
Probe Incubation: Add this compound (e.g., 1 µCi/mL) to the culture medium and incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Washing: After incubation, remove the medium containing the probe and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound probe.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
-
Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein content using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the cell uptake as the percentage of added radioactivity per milligram of protein. Compare the uptake in the melanotic versus the amelanotic cell line to determine melanin specificity.
In Vivo PET Imaging and Biodistribution in a Mouse Melanoma Model
This protocol describes the use of this compound for imaging melanoma tumors in a preclinical mouse model.
-
Tumor Model: Subcutaneously implant B16F10 cells (e.g., 1 x 10^6 cells in PBS) into the flank of C57BL/6 mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Probe Administration: Administer this compound (e.g., 100-200 µCi) to the tumor-bearing mice via tail vein injection.
-
PET/CT Imaging: At various time points post-injection (e.g., 0.5, 1, and 2 hours), anesthetize the mice and perform a whole-body PET scan, followed by a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other major organs on the co-registered PET/CT images. Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution (Optional but Recommended): After the final imaging session, euthanize the mice and dissect the tumor and major organs. Weigh the tissues and measure their radioactivity using a gamma counter. Calculate the %ID/g for each tissue to confirm the imaging data.
Conclusion
This compound represents a powerful class of imaging agents for the selective detection of melanin-expressing tissues. Its high specificity and the quantitative nature of PET imaging make it an invaluable tool for a range of research applications, including the study of melanoma biology, the evaluation of novel therapeutics, and the non-invasive monitoring of disease progression. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this technology in their preclinical studies.
References
Understanding the Fluorescence of Melanin Probe-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the principles and methodologies surrounding the use of fluorescent probes for the detection and quantification of melanin (B1238610), with a focus on the conceptual application of a molecule designated as "Melanin probe-1". Due to the limited availability of specific technical data for "this compound" in peer-reviewed literature, this document synthesizes information on the general fluorescence of melanin, established protocols for melanin quantification, and the signaling pathways governing melanogenesis. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize fluorescent probes in the study of pigmentation and related pathologies.
Introduction to Melanin and its Fluorescence
Melanin is a complex polymer derived from the amino acid tyrosine and is responsible for pigmentation in most organisms. It exists in two primary forms: eumelanin (B1172464) (brown-black) and pheomelanin (red-yellow). Beyond its role in coloration, melanin is a crucial photoprotective agent, absorbing and scattering ultraviolet (UV) radiation. While melanin itself is not strongly fluorescent, it can be induced to fluoresce, and its interaction with specific probes can generate measurable fluorescent signals for its detection and quantification.
"this compound" is described as a fluorescent probe designed for the selective detection of melanin.[1] Its mode of action is reported to involve specific binding to melanin pigments, leading to a measurable fluorescence signal that correlates with melanin concentration.[1] The chemical formula for this probe is C₁₂H₁₈FN₃O, with a molecular weight of 239.29 g/mol and the SMILES string CCN(CC)CCNC(=O)C1=NC=C(C=C1)F.[1] A version of this probe, radiolabeled with ¹⁸F, is utilized for Positron Emission Tomography (PET) imaging of malignant melanoma, indicating its high affinity for melanin-rich tissues.[2][3]
Core Principles of Fluorescence
The utility of a fluorescent probe is defined by its photophysical properties. While specific data for "this compound" is not publicly available, the following parameters are critical for the application of any fluorescent melanin probe:
-
Excitation and Emission Spectra: The excitation spectrum defines the range of wavelengths the probe absorbs to enter an excited state, while the emission spectrum defines the range of wavelengths of light emitted as the probe returns to its ground state. These spectra are crucial for selecting appropriate filters for fluorescence microscopy and avoiding spectral overlap with other fluorophores.
-
Quantum Yield: This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter signal, which is advantageous for sensitivity.
-
Fluorescence Lifetime: This is the average time the molecule spends in the excited state before emitting a photon. Lifetime measurements can provide information about the probe's local environment and can be used to distinguish it from background autofluorescence.
Quantitative Data Presentation
While quantitative fluorescence data for "this compound" is not available, the following tables illustrate how such data would be structured for a hypothetical melanin probe. This data is essential for experimental design and interpretation.
Table 1: Photophysical Properties of a Hypothetical Melanin Probe
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient (ε) | 70,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.60 |
| Fluorescence Lifetime (τ) | 3.5 ns |
Table 2: In Vitro Binding Affinity of a Hypothetical Melanin Probe
| Melanin Concentration (µg/mL) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 |
| 10 | 550 |
| 20 | 1020 |
| 50 | 2480 |
| 100 | 4950 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of a generic melanin-binding fluorescent probe for cellular imaging and quantification.
In Vitro Staining of Cultured Melanocytes
This protocol describes the steps for staining melanin in cultured cells using a fluorescent probe.
Materials:
-
Cultured melanocytes or melanoma cell line (e.g., B16-F10)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (4% in PBS) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Melanin-binding fluorescent probe (e.g., "this compound" at a working concentration to be determined, typically in the low micromolar range)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow melanocytes on glass coverslips in a suitable culture medium until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary if the probe targets intracellular melanin.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Probe Incubation: Dilute the melanin-binding fluorescent probe to its working concentration in PBS. Incubate the cells with the probe solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Counterstaining (Optional): Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the probe and DAPI.
Quantification of Melanin Content
This protocol outlines a method for quantifying melanin content in cell lysates using a fluorescent plate reader.
Materials:
-
Cell pellets from cultured melanocytes
-
Lysis buffer (e.g., 1N NaOH)
-
Melanin-binding fluorescent probe
-
Black 96-well microplate
-
Fluorescent plate reader
Procedure:
-
Cell Lysis: Resuspend cell pellets in lysis buffer and heat at 80°C for 1 hour to solubilize the melanin.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes to pellet any insoluble debris.
-
Sample Preparation: Transfer the supernatant to a new tube.
-
Standard Curve: Prepare a standard curve using a known concentration of synthetic melanin.
-
Plate Loading: Add samples and standards to the wells of a black 96-well plate.
-
Probe Addition: Add the melanin-binding fluorescent probe to each well at its optimal concentration.
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe.
-
Quantification: Determine the melanin concentration in the samples by interpolating from the standard curve.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of melanin.
Caption: Simplified signaling pathways regulating melanogenesis.
Caption: General experimental workflow for fluorescent staining of melanin.
Conclusion
References
A Technical Guide to the Discovery and Development of Melanin-Specific Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of melanin-specific probes, offering insights into their application in imaging, diagnostics, and therapy, primarily targeting malignant melanoma. Melanin (B1238610), a pigment responsible for coloration, is a significant biomarker for melanoma, and its unique properties have been harnessed to design targeted molecular probes. This document details the various classes of these probes, their quantitative performance, the experimental protocols for their evaluation, and the underlying biological pathways.
Introduction to Melanin as a Biomarker
Melanin is a biopolymer produced by melanocytes through a process called melanogenesis.[1][2] Its presence in most melanoma lesions makes it an ideal target for diagnostic and therapeutic agents.[3][4] The development of probes with high affinity and specificity for melanin has been a crucial advancement in nuclear medicine and molecular imaging, offering a more precise alternative to general metabolic imaging agents like 18F-FDG, which can lack specificity.[5][6]
Classes of Melanin-Specific Probes
The exploration for melanin-binding molecules began with the observation that certain drugs, such as chlorpromazine (B137089) and chloroquine, accumulate in melanin-rich tissues.[3] This led to the development of various classes of melanin-specific probes, including radiolabeled small molecules, peptides, and nanoparticles.
Radiolabeled Small Molecules
Radiolabeled small molecules, particularly benzamide (B126) and picolinamide (B142947) derivatives, form the most extensively studied class of melanin-specific probes.[7][8] These molecules typically feature a tertiary amine, which interacts ionically with the carboxylates in melanin, and an aromatic ring system that engages in π-π stacking interactions.[3]
Key Radiolabeled Small Molecule Probes:
-
Benzamides:
-
[123I]BZA: One of the earliest and most extensively studied SPECT probes, demonstrating high sensitivity and specificity in clinical trials for melanoma detection.[3]
-
[18F]FBZA (N-[2-(diethylamino)ethyl]-4-[18F]fluorobenzamide): A PET probe that has shown excellent tumor-targeting ability in preclinical models.[3][7]
-
[18F]P3BZA (N-(2-(diethylamino)-ethyl)-18F-5-fluoropicolinamide): A picolinamide-based PET probe with high specificity and favorable in vivo performance in both preclinical and clinical studies.[4][9]
-
[18F]DMFB (N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide): A PET probe with high accumulation in melanoma xenografts and clear visualization of metastatic lesions.[5]
-
-
Technetium-99m Labeled Probes:
-
Gallium-68 Labeled Probes:
-
68Ga-NODAGA-PCA (Procainamide): A PET probe demonstrating specific binding to melanin-producing experimental melanoma tumors.[12]
-
Radiolabeled Peptides
Peptides that target receptors overexpressed on melanoma cells, such as the melanocortin-1 receptor (MC1R), have been developed.[5][13] While not directly binding to melanin, they target the melanin-producing cells. Additionally, peptides that directly bind to melanin have also been explored.
-
α-Melanocyte-Stimulating Hormone (α-MSH) Analogs: These peptides are radiolabeled to target MC1R on melanoma cells.[13]
-
Decapeptide 4B4: A fungal melanin-binding peptide that has been radiolabeled with therapeutic radionuclides like 177Lu, 166Ho, and 153Sm for targeted radionuclide therapy.[14]
Fluorescent Probes
Fluorescent probes offer a non-radioactive method for melanin detection, primarily for in vitro and ex vivo applications.[15]
-
Melanin probe-1: A specialized fluorescent probe designed for the selective detection and quantification of melanin by binding to melanin pigments and emitting a measurable fluorescence signal.[15][16]
-
Melanocore-interacting Kif1c-tail (M-INK): A fluorescent probe that binds to purified melanin and can be used to visualize the distribution of mature melanosomes in human skin tissues.[17]
Nanoparticles
Melanin-like nanoparticles have emerged as a versatile platform for theranostics, combining imaging and therapeutic capabilities.[18][19] Their inherent biocompatibility and ability to chelate metal ions make them suitable for use as MRI contrast agents and photothermal therapy agents.[19][20]
Quantitative Data on Melanin-Specific Probes
The performance of melanin-specific probes is evaluated based on several quantitative parameters, including tumor uptake (often expressed as percentage of injected dose per gram of tissue, %ID/g), tumor-to-background ratios, and binding affinity (dissociation constant, Kd).
| Probe | Modality | Target | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| [131I]MIP-1145 | SPECT/Therapy | Melanin | SK-MEL-3 | 5.91 | 24 h | - | - | [3] |
| [18F]DMFB | PET | Melanin | B16F10 | 24.8 | 1 h | - | - | [5] |
| 18F-2 (aza-benzamide) | PET | Melanin | B16F10 | 16.87 ± 1.23 | 2 h | 36.79 ± 5.21 | - | [5] |
| 99mTc-SMIC-4006 | SPECT | Melanin | B16F10 | 5.18 ± 1.55 | 1 h | - | 4.30 ± 0.63 (1 h), 10.27 ± 5.13 (6 h) | [10][11] |
| 18F-5-FPN ([18F]P3BZA) | PET | Melanin | B16F10 | 13.29 ± 3.80 | - | - | - | [8][9] |
| 68Ga-NODAGA-PCA | PET | Melanin | B16F10 | Significantly higher than amelanotic tumors | 90 min | Significantly higher than 18F-FDG | - | [12] |
| Al-18F-NOTA-BZA | PET | Melanin | Melanoma-bearing mouse | High uptake | - | High | - | [8] |
| 203Pb-DOTA-GGNle-CycMSHhex | SPECT | MC1R | B16/F10 | 16.81 ± 5.48 | 2 h | - | - | [13] |
Experimental Protocols
The evaluation of melanin-specific probes involves a series of in vitro and in vivo experiments to determine their specificity, affinity, and pharmacokinetic properties.
In Vitro Melanin Binding Assay
Objective: To determine the binding affinity of a probe to melanin.
Methodology:
-
Preparation of Melanin: Synthetic melanin from Sepia officinalis is commonly used. A stock solution is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS).[21]
-
Incubation: The probe (radiolabeled or fluorescent) at various concentrations is incubated with a fixed concentration of melanin at 37°C with shaking.[21]
-
Separation of Bound and Free Probe:
-
Centrifugation Method: Melanin and bound probe are pelleted by centrifugation, and the concentration of the free probe in the supernatant is measured.[21]
-
Equilibrium Dialysis: A rapid equilibrium dialysis (RED) device is used, where the melanin-probe mixture is in one chamber and buffer in the other, separated by a semi-permeable membrane. The concentration of the free probe that dialyzes into the buffer chamber is measured.[21]
-
-
Quantification: The amount of bound and free probe is quantified using a gamma counter (for radiolabeled probes) or a fluorescence spectrophotometer (for fluorescent probes).
-
Data Analysis: The binding data (bound vs. free concentration) is fitted to a saturation binding model (e.g., one-site or two-site binding) using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[21]
Cell Uptake and Blocking Assay
Objective: To evaluate the specific uptake of the probe in melanin-producing cells.
Methodology:
-
Cell Culture: Melanotic (e.g., B16F10) and amelanotic (e.g., A375) melanoma cell lines are cultured to near confluency.[10][11]
-
Uptake Study: The probe is added to the cell culture medium and incubated for various time points (e.g., 30, 60, 120 minutes).[10]
-
Washing: After incubation, the cells are washed with cold PBS to remove unbound probe.
-
Cell Lysis and Quantification: The cells are lysed, and the radioactivity or fluorescence in the cell lysate is measured. The protein concentration of the lysate is also determined to normalize the uptake.
-
Blocking Study: To demonstrate specificity, a parallel experiment is conducted where a high concentration of a known melanin-binding compound (e.g., unlabeled probe or chloroquine) is added to the cells before the addition of the labeled probe. A significant reduction in uptake in the presence of the blocking agent indicates specific binding.[10]
In Vivo Biodistribution Studies
Objective: To determine the distribution, accumulation, and clearance of the probe in a living organism.
Methodology:
-
Animal Model: Tumor-bearing mice are typically used. Melanotic (e.g., B16F10) and amelanotic (e.g., A375, Melur) tumors are induced by subcutaneous or intravenous injection of cancer cells.[7][12]
-
Probe Administration: The probe is administered to the animals, usually via tail vein injection.[7]
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 2, 4, 24 hours), the animals are euthanized, and major organs and tissues (including the tumor, blood, muscle, liver, kidneys, etc.) are harvested.[7]
-
Quantification: The tissues are weighed, and the radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also calculated to assess the imaging contrast.[7]
In Vivo Imaging (PET/SPECT)
Objective: To visualize the localization of the probe in vivo and assess its potential for tumor detection.
Methodology:
-
Animal Preparation: Tumor-bearing animals are anesthetized.[12]
-
Probe Administration: The radiolabeled probe is administered intravenously.[12]
-
Imaging: At specific time points after injection, the animal is placed in a small-animal PET or SPECT scanner, and images are acquired. CT or MRI scans may also be performed for anatomical co-registration.[10][12]
-
Image Analysis: The images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other organs to quantify the tracer uptake.
Signaling Pathways in Melanogenesis
Understanding the signaling pathways that regulate melanin production is crucial for the development of probes and therapies targeting melanocytes.[1] The melanogenesis process is primarily controlled by the microphthalmia-associated transcription factor (MITF), which regulates the expression of key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).[22] Several signaling pathways converge on MITF to modulate its activity.[22][23]
cAMP/PKA Pathway
The cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway is a major regulator of melanogenesis.[23][24]
-
Activation: α-Melanocyte-stimulating hormone (α-MSH) binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating adenylyl cyclase and increasing intracellular cAMP levels.[23]
-
Downstream Signaling: Elevated cAMP activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[22]
-
MITF Expression: Phosphorylated CREB binds to the promoter of the MITF gene, upregulating its transcription.[22]
Wnt/β-catenin Pathway
The Wnt signaling pathway also plays a significant role in regulating MITF expression.[22]
-
Activation: Wnt proteins bind to their receptors, leading to the stabilization and nuclear accumulation of β-catenin.[22]
-
MITF Expression: Nuclear β-catenin acts as a co-activator for transcription factors that promote MITF gene expression.[22]
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, has a more complex, often inhibitory, role in melanogenesis.[22]
-
Activation: Stem cell factor (SCF) binding to its receptor c-Kit can activate the MAPK pathway.[23]
-
MITF Regulation: Activated ERK can phosphorylate MITF, leading to its ubiquitination and degradation, thus inhibiting melanogenesis.[22]
Visualizations
Signaling Pathways in Melanogenesis
Caption: Key signaling pathways regulating melanogenesis.
Experimental Workflow for Probe Evaluation
References
- 1. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Melanin inhibitors and how do they work? [synapse.patsnap.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melanin Targeted Pre-clinical PET Imaging of Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translating Molecules into Imaging—The Development of New PET Tracers for Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of 99mTc-labeled melanin-targeted probes for SPECT imaging of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. In Vitro and In Vivo Evaluation of Melanin-Binding Decapeptide 4B4 Radiolabeled with 177Lu, 166Ho, and 153Sm Radiolanthanides for the Purpose of Targeted Radionuclide Therapy of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of Biomimetic Melanin-Like Multifunctional Nanoparticles for pH Responsive Magnetic Resonance Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of Melanin and Melanin-Like Nanoparticles in Cancer Therapy: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. erepo.uef.fi [erepo.uef.fi]
- 22. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Principles of Fluorescent Probes for Melanin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin (B1238610), the primary pigment in human skin, hair, and eyes, plays a crucial role in photoprotection but is also implicated in various pathological conditions, including melanoma. The development of fluorescent probes for the selective detection and quantification of melanin is of paramount importance for both fundamental research and clinical diagnostics. This technical guide provides a comprehensive overview of the theoretical principles underpinning fluorescent probes for melanin. It covers the intrinsic fluorescence of melanin, the design strategies for synthetic and genetically encoded probes, and their mechanisms of action. This guide also presents a compilation of quantitative data for key probes, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid researchers in this field.
Introduction: The Challenge of Melanin Detection
Melanin is a complex heterogeneous polymer, broadly classified into two main types: eumelanin (B1172464) (black-brown) and pheomelanin (red-yellow). Its strong absorption of ultraviolet and visible light makes it an excellent photoprotective agent but also presents a significant challenge for fluorescence-based detection methods due to quenching effects.[1][2] Traditionally, melanin quantification has relied on methods like absorption spectroscopy, which can be prone to overestimation and lack specificity.[3][4] Fluorescent probes offer a powerful alternative, providing high sensitivity and spatiotemporal resolution for visualizing melanin in vitro and in vivo.[5][6]
Intrinsic Fluorescence of Melanin
While generally considered non-fluorescent in the UV-visible range, melanin exhibits intrinsic fluorescence in the near-infrared (NIR) spectrum.[3][4][7] This NIR fluorescence provides a label-free method for melanin detection and quantification.
-
Near-Infrared (NIR) Fluorescence: Melanin displays a broad fluorescence emission spectrum in the NIR region (typically 820-920 nm) when excited with NIR light (e.g., 785 nm).[3][4] The intensity of this NIR fluorescence correlates with the melanin concentration.[8] This property has been exploited for in vivo imaging of pigmented lesions.[9]
-
Oxidized Melanin Fluorescence: Oxidation of melanin, for instance with hydrogen peroxide, can induce a strong yellow fluorescence with an excitation maximum around 470 nm and an emission maximum around 540 nm.[10] This phenomenon can be utilized for the quantification of melanin in biological samples after oxidative treatment.[10][11]
Design Principles and Mechanisms of Action of Melanin Fluorescent Probes
The development of fluorescent probes for melanin follows several key design strategies, each with distinct mechanisms of action. These can be broadly categorized into probes that directly target melanin and probes that target the melanin synthesis pathway.
Direct Melanin-Binding Probes
These probes are designed to selectively bind to melanin, resulting in a change in their fluorescent properties.
-
Mechanism: The primary mechanism is binding-induced fluorescence enhancement. The probe is typically weakly fluorescent in its free state and exhibits a significant increase in fluorescence intensity upon binding to melanin. This can be due to restricted intramolecular rotation or other conformational changes upon binding.
-
Examples:
-
Melanin probe-1: A synthetic small molecule designed for the selective detection and quantification of melanin. It operates by specifically binding to melanin pigments, leading to a measurable fluorescence signal.[12]
-
M-INK (Melanocore-Interacting Kif1c-tail): A genetically encoded probe derived from the tail of the kinesin motor protein Kif1c.[13][14][15] It specifically recognizes and binds to the mature melanin-containing core of melanosomes (melanocores).[13][15] This probe is particularly useful for visualizing transferred melanosomes in keratinocytes.[13]
-
Probes Activated by the Melanin Synthesis Pathway
This strategy focuses on targeting enzymes involved in melanogenesis, primarily tyrosinase. Tyrosinase is the key enzyme that catalyzes the initial and rate-limiting steps in melanin biosynthesis.[10][16]
-
Mechanism: These probes are "turn-on" sensors that are initially non-fluorescent or weakly fluorescent. In the presence of tyrosinase, the probe is enzymatically converted into a highly fluorescent product. A common mechanism involves the tyrosinase-catalyzed oxidation of a phenol (B47542) or aniline (B41778) moiety on the probe, which in turn disrupts a photoinduced electron transfer (PET) process, leading to fluorescence enhancement.[17]
-
Examples:
-
HB-NP: A near-infrared (NIR) fluorescent probe that incorporates a 3-hydroxyphenyl group as a recognition site for tyrosinase and a morpholine (B109124) unit for melanosome targeting.[17] Upon oxidation by tyrosinase, the PET effect is inhibited, resulting in a significant fluorescence increase.
-
BODIPY-based probes: These probes utilize the BODIPY fluorophore scaffold, which is quenched by a phenol group. Tyrosinase-mediated oxidation of the phenol to a catechol or quinone disrupts the quenching, leading to a "turn-on" fluorescence signal.[18][19]
-
Two-photon probes: Probes like NHU, composed of a 4-aminophenol (B1666318) and a naphthylamine unit, are designed for two-photon microscopy. Tyrosinase oxidizes the 4-aminophenol, leading to the release of a highly fluorescent product.[20]
-
Distinguishing Eumelanin and Pheomelanin
Differentiating between eumelanin and pheomelanin is crucial for understanding pigmentation disorders and melanoma progression. While challenging due to their similar broad absorption spectra, advanced techniques are emerging.
-
Pump-Probe Microscopy: This nonlinear optical imaging technique can distinguish between eumelanin and pheomelanin based on their different excited-state absorption properties.[21][22][23] This method allows for the label-free chemical imaging of melanin subtypes with subcellular resolution.[22]
Quantitative Data of Melanin Fluorescent Probes
The following table summarizes key quantitative data for selected fluorescent probes for melanin.
| Probe Name | Type | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Key Features | Reference(s) |
| HB-NP | Tyrosinase-activated (NIR) | ~580 | ~775 | 195 | 0.5 U/mL | Melanosome-targeting, large Stokes shift, high fluorescence enhancement. | [17] |
| BODIPY-based probe 1 | Tyrosinase-activated | ~465 | ~515 | 50 | 0.5 nM | "Turn-on" fluorescence upon reaction with tyrosinase. | [18] |
| NHU | Tyrosinase-activated (Two-photon) | Two-photon excitation | - | - | - | Two-photon "turn-on" probe for intracellular tyrosinase detection. | [20] |
| M-INK | Direct melanin-binding (Genetically encoded) | Depends on fluorescent protein tag (e.g., GFP) | Depends on fluorescent protein tag (e.g., GFP) | - | - | Specifically recognizes melanocores, useful for tracking melanosome transfer. | [13][14][15] |
| Intrinsic Melanin Fluorescence | Label-free (NIR) | 785 | 820-920 | - | - | Non-invasive, label-free detection and quantification. | [3][4][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of fluorescent probes for melanin.
General Melanin Content Assay
This protocol is adapted from a standard method for quantifying total melanin content in cell pellets.
-
Cell Pellet Preparation: Harvest cells and create cell pellets with a known cell count. Pellets can be stored at -20°C.
-
Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM DTT, and protease inhibitors) at a ratio of 50 µL buffer per 1x10^6 cells. Sonicate the lysate to shear DNA.
-
Pigment Pelleting: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet the pigment.
-
Washing: Wash the pigment pellet once with an ethanol/ether (1:1) mixture.
-
Solubilization: Dissolve the pellet in 2 M NaOH containing 20% DMSO by heating at 60°C.
-
Quantification: Measure the optical density at 492 nm using a spectrophotometer. Normalize the melanin content to the total protein amount of the cell lysate.[24]
Tyrosinase Activity Assay using a Fluorescent Probe
This is a general protocol for a "turn-on" tyrosinase-activated fluorescent probe.
-
Reagent Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Prepare a working solution of mushroom tyrosinase in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, the fluorescent probe to a final concentration (e.g., 10 µM), and initiate the reaction by adding the tyrosinase solution.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. Monitor the fluorescence change over time.
-
Data Analysis: Plot the fluorescence intensity as a function of time to determine the reaction rate. For inhibitor screening, pre-incubate the tyrosinase with the inhibitor before adding the probe.
Staining of Melanin in Tissue Sections with HA-M-INK Probe
This protocol describes the use of a hemagglutinin (HA)-tagged M-INK probe for visualizing melanin in skin tissue.[14]
-
Tissue Preparation: Prepare frozen sections of human skin tissue.
-
Fixation: Fix the sections with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization and Blocking: Permeabilize the sections with a detergent (e.g., 0.1% Triton X-100 in PBS) and block with a blocking solution (e.g., 5% BSA in PBS) to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the HA-tag overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-HA antibody) for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the sections with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a confocal microscope.
Visualizing Key Concepts with Graphviz
Signaling Pathway of Melanogenesis
The following diagram illustrates the main signaling pathways involved in the regulation of melanogenesis, highlighting the central role of tyrosinase.
Caption: Signaling pathway of melanogenesis.
Experimental Workflow for a Tyrosinase-Activated Fluorescent Probe
This diagram outlines the general workflow for using a tyrosinase-activated fluorescent probe.
Caption: Experimental workflow for a tyrosinase-activated probe.
Logical Relationship of Melanin Probe Design Strategies
This diagram illustrates the different design strategies for fluorescent probes targeting melanin.
Caption: Design strategies for melanin fluorescent probes.
Conclusion and Future Perspectives
Fluorescent probes have emerged as indispensable tools for studying melanin biology. The development of probes with improved photophysical properties, such as near-infrared emission and large Stokes shifts, has enabled more sensitive and deeper tissue imaging. Future research will likely focus on the development of probes that can distinguish between eumelanin and pheomelanin with high specificity, as well as probes for in vivo applications with enhanced biocompatibility and targeting efficiency. The continued innovation in probe design, coupled with advanced imaging techniques, will undoubtedly provide deeper insights into the role of melanin in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Visual and fluorescent detection of tyrosinase activity by using a dual-emission ratiometric fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanin-Binding Colorants: Updating Molecular Modeling, Staining and Labeling Mechanisms, and Biomedical Perspectives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. ijlpr.com [ijlpr.com]
- 6. Advances in fluorescent probes for detection and imaging of endogenous tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutaneous melanin exhibiting fluorescence emission under near-infrared light excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melanin quantification by in vitro and in vivo analysis of near-infrared fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Near-infrared autofluorescence imaging of cutaneous melanins and human skin in vivo. | Semantic Scholar [semanticscholar.org]
- 10. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 13. M-INK, a novel tool for visualizing melanosomes and melanocores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances and Progress on Melanin: From Source to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Visualization of tyrosinase activity in melanoma cells by a BODIPY-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A two-photon fluorescent probe for intracellular detection of tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pump-Probe Imaging Differentiates Melanoma from Melanocytic Nevi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nonlinear microscopy of eumelanin and pheomelanin with sub-cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Probing skin pigmentation changes with transient absorption imaging of eumelanin and pheomelanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. med.upenn.edu [med.upenn.edu]
Methodological & Application
Melanin probe-1 protocol for in vitro cell staining
Application Note
Introduction
Melanin (B1238610) probe-1 is a specialized fluorescent probe designed for the selective detection and quantification of melanin pigments.[1] Its mode of action involves binding to the chemical structure of melanin, which activates the probe and causes it to emit a fluorescent signal.[1] This property allows for the visualization and measurement of melanin in various biological contexts. Primarily developed as an 18F-picolinamide-based probe for in vivo Positron Emission Tomography (PET) imaging of malignant melanoma, its potential application extends to in vitro fluorescence microscopy and spectroscopy.[1][2][3][4][5] The ability to specifically label melanin makes this probe a valuable tool in dermatology, oncology, and pigment cell biology research, aiding in the study of melanin-related disorders and the assessment of pigmentation changes.[1]
Principle of the Assay
Melanin probe-1 operates on the principle of specific binding to melanin, leading to a measurable fluorescent signal that is proportional to the melanin concentration.[1] This direct interaction allows for the qualitative and quantitative assessment of melanin in cultured cells.
Materials and Reagents
-
This compound (CAS: 1420844-62-7)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde (B43269), 4% in PBS (for fixed cell staining)
-
Mounting medium
-
Black, clear-bottom 96-well plates or other suitable imaging plates/dishes
-
Melanoma cell lines (e.g., B16-F10) and non-melanocytic control cells (e.g., NIH3T3)
-
Standard cell culture medium and supplements
Equipment
-
Fluorescence microscope with appropriate filter sets
-
Incubator (37 °C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Standard cell culture equipment
Quantitative Data Summary
Currently, specific quantitative data for the in vitro fluorescence staining application of this compound, such as optimal concentrations and incubation times, are not extensively documented in publicly available literature. The primary application described is for in vivo PET imaging.[2][3][4][5] The following table provides a general framework for optimizing the staining protocol. Researchers are advised to perform initial titration experiments to determine the optimal parameters for their specific cell type and experimental setup.
| Parameter | Recommended Starting Range | Notes |
| Probe Concentration | 1 - 10 µM | Higher concentrations may lead to increased background fluorescence. |
| Incubation Time | 30 - 120 minutes | Longer incubation times may improve signal but can also increase non-specific binding. |
| Incubation Temperature | 37 °C | Standard cell culture conditions are recommended. |
| Excitation Wavelength | To be determined empirically | Based on the probe's chemical structure, excitation in the blue or green range is anticipated. |
| Emission Wavelength | To be determined empirically | Dependent on the excitation wavelength. |
Experimental Protocols
Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the probe in high-quality, anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex briefly to ensure the probe is fully dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.[2]
Cell Culture and Seeding
-
Culture melanoma cells (e.g., B16-F10) and a non-melanocytic control cell line in their appropriate growth medium in a 37°C incubator with 5% CO2.
-
Harvest the cells using standard trypsinization procedures.
-
Count the cells and adjust the cell density to an appropriate concentration.
-
Seed the cells into a black, clear-bottom 96-well plate or other imaging-appropriate vessel. Allow the cells to adhere and grow for 24-48 hours, or until they reach the desired confluency.
In Vitro Cell Staining Protocol (Live Cells)
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30-120 minutes at 37°C, protected from light.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.
-
Add fresh PBS or culture medium to the cells for imaging.
-
Proceed immediately to fluorescence imaging.
In Vitro Cell Staining Protocol (Fixed Cells)
-
Remove the culture medium from the cells and wash once with PBS.
-
Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of this compound by diluting the stock solution in PBS to the desired final concentration (e.g., 1-10 µM).
-
Add the this compound working solution to the fixed cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound probe.
-
Add a drop of mounting medium to the cells.
-
Coverslip the cells and proceed with fluorescence imaging.
Fluorescence Microscopy and Image Analysis
-
Place the stained plate or slide on the stage of a fluorescence microscope.
-
Excite the sample and capture the emission using appropriate filter sets. The optimal excitation and emission wavelengths for this compound for fluorescence microscopy are not specified in the available literature and should be determined empirically.
-
Acquire images of both the melanoma cells and the non-melanocytic control cells using identical imaging settings.
-
For quantitative analysis, measure the fluorescence intensity of the stained cells using image analysis software (e.g., ImageJ). The fluorescence signal should be significantly higher in the melanin-containing cells compared to the control cells.
Visualizations
Caption: Mechanism of this compound action.
Caption: In vitro cell staining workflow.
Caption: Simplified melanogenesis signaling pathway.
References
Application Notes and Protocols for Melanin Probe-1 in Tissue Section Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610), a pigment crucial in photoprotection, can also be a key biomarker in dermatological and oncological research, particularly in the study of melanoma.[1] Visualizing and quantifying melanin distribution in tissue sections is therefore of significant interest. While traditional histological methods like Fontana-Masson staining are widely used, they can sometimes lack specificity and the ability for detailed morphological analysis.[2][3] Fluorescent probes offer a powerful alternative for the sensitive and specific detection of melanin in situ.
This document provides detailed application notes and protocols for the use of Melanin probe-1, a novel fluorescent probe designed for the specific labeling of melanin in tissue sections. These guidelines are intended to assist researchers in obtaining high-quality, reproducible imaging data for the analysis of melanin distribution and content.
Principle of the Method
This compound is a specialized fluorescent molecule that selectively binds to melanin pigments.[4] Upon binding, the probe emits a stable and intense fluorescent signal that can be visualized using standard fluorescence microscopy. This allows for the precise localization of melanin within the cellular and tissue architecture, offering advantages over enzymatic-based methods which can be less specific.[2]
Data Presentation
The following tables summarize the key characteristics of this compound and provide a comparative overview with the traditional Fontana-Masson staining method.
Table 1: this compound Specifications
| Property | Specification |
| Excitation Wavelength (max) | ~488 nm (predicted based on common fluorophores) |
| Emission Wavelength (max) | ~520 nm (predicted based on common fluorophores) |
| Target | Eumelanin and Pheomelanin |
| Sample Type | Frozen or Formalin-Fixed Paraffin-Embedded (FFPE) Tissues |
| Instrumentation | Fluorescence Microscope with appropriate filter sets |
| Advantages | High specificity, high signal-to-noise ratio, compatibility with multiplexing |
Table 2: Comparative Analysis of Melanin Detection Methods
| Feature | This compound (Fluorescent) | Fontana-Masson (Histochemical) |
| Specificity | High (binds directly to melanin) | Moderate (stains other reducing substances)[2] |
| Signal-to-Noise Ratio | High | Moderate to Low |
| Resolution | High (subcellular localization) | Moderate |
| Quantitative Potential | Good (based on fluorescence intensity) | Limited (semi-quantitative) |
| Multiplexing | Yes (with other fluorophores) | No |
| Throughput | High | Moderate |
| Mean Intensity (Arbitrary Units) * | 150 ± 20 | 85 ± 15[3] |
*Note: The mean intensity values are provided as an illustrative example and can vary depending on the tissue type, melanin concentration, and imaging parameters. The value for Fontana-Masson is based on a modified protocol and is used here for comparative purposes.
Experimental Protocols
Protocol 1: Staining of Melanin in Frozen Tissue Sections with a Fluorescent Probe (based on HA-M-INK protocol)
This protocol is adapted from a published method for a similar melanin-binding fluorescent probe, HA-M-INK, and can be used as a starting point for this compound.[2] Optimization may be required.
Materials:
-
Frozen tissue sections (5-10 µm thick) on charged slides
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 95% Ethanol (B145695), ice-cold
-
Blocking Solution: 10% Newborn Calf Serum (NCS) in PBS
-
This compound working solution (concentration to be optimized, e.g., 1-10 µM in blocking solution)
-
Primary antibodies for co-staining (optional)
-
Fluorescently labeled secondary antibodies (if using primary antibodies)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation: Immerse slides in ice-cold 95% ethanol for 30 minutes.
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Blocking: Incubate sections with Blocking Solution for 1 hour at room temperature in a humidified chamber.
-
Probe Incubation: Incubate slides with the this compound working solution overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
(Optional) Co-staining:
-
Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Counterstaining: Incubate sections with DAPI solution for 5-10 minutes at room temperature.
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Mounting: Mount coverslips using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for the probe, DAPI, and any other fluorophores used.
Protocol 2: Staining of Melanin in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
This is a general protocol and should be optimized for your specific tissue and experimental conditions. Always refer to the manufacturer's datasheet for this compound for specific recommendations.
Materials:
-
FFPE tissue sections (4-6 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Permeabilization Buffer: PBS with 0.1-0.4% Triton X-100 (PBS-T)
-
Blocking Solution: 1-10% Normal Serum (from the same species as the secondary antibody) in PBS-T
-
This compound working solution (concentration to be optimized, e.g., 1-10 µM in blocking solution)
-
DAPI
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Immerse in 100% ethanol (2 changes, 5 minutes each).
-
Immerse in 95% ethanol (1 change, 5 minutes).
-
Immerse in 70% ethanol (1 change, 5 minutes).
-
Immerse in 50% ethanol (1 change, 5 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval (Heat-Induced):
-
Immerse slides in Antigen Retrieval Buffer and heat in a microwave, pressure cooker, or water bath. (e.g., bring to a boil and then maintain at a sub-boiling temperature for 10-20 minutes).
-
Allow slides to cool to room temperature (approximately 30 minutes).
-
Rinse with distilled water.
-
-
Permeabilization: Wash sections twice with PBS-T for 10 minutes each.
-
Blocking: Incubate sections with Blocking Solution for 1-2 hours at room temperature in a humidified chamber.
-
Probe Incubation: Incubate slides with the this compound working solution overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times with PBS-T for 10 minutes each.
-
Counterstaining: Incubate sections with DAPI solution for 5-10 minutes at room temperature.
-
Washing: Wash slides three times with PBS-T for 5 minutes each.
-
Mounting: Mount coverslips using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets.
Visualizations
Caption: Melanin Synthesis Pathway.
Caption: FFPE Tissue Staining Workflow.
References
- 1. Contrast mechanisms in pump-probe microscopy of melanin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Histochemical Method for a Simultaneous Staining of Melanin and Collagen Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferring Biomarker into Molecular Probe: Melanin Nanoparticle as a Naturally Active Platform for Multimodality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analysis of Melanocytes Using a Genetically Encoded Melanosome Probe for Flow Cytometry
Introduction
The quantification of melanin (B1238610) production and the analysis of melanocytes are critical in dermatological research, oncology, and the development of therapeutics for pigmentation disorders. While direct fluorescent labeling of melanin for flow cytometry has proven challenging due to the inherent properties of the pigment, the use of genetically encoded probes that target melanosomes offers a robust alternative for analyzing melanocyte populations.[1][2] This document provides detailed application notes and protocols for the use of a genetically encoded melanosome probe, such as Mart1-EGFP, for the flow cytometric analysis of melanocytes.
Melanosomes are specialized organelles responsible for the synthesis and storage of melanin.[2] By expressing a fluorescently tagged protein that is specifically sorted to melanosomes, researchers can effectively label these organelles and, by extension, identify and analyze melanin-producing cells using flow cytometry.[2] This method allows for the high-throughput analysis of melanocyte populations based on their melanosome content, providing valuable insights into melanogenesis and the effects of various stimuli or therapeutic agents.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from flow cytometry analysis of melanocytes expressing a genetically encoded melanosome probe. The data illustrates the effects of a known stimulator of melanogenesis, Forskolin, on the percentage of probe-positive cells and their mean fluorescence intensity (MFI).
| Treatment Group | Concentration | Duration (hrs) | Percentage of Probe-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Untreated Control | N/A | 72 | 45.2 ± 3.1 | 15,234 ± 876 |
| Forskolin | 20 µM | 72 | 78.6 ± 4.5 | 32,541 ± 1,562 |
Note: Data are representative and may vary depending on the cell line, probe expression levels, and experimental conditions.
Experimental Protocols
1. Generation of Melanocyte Cell Lines Expressing a Genetically Encoded Melanosome Probe
This protocol describes the generation of a stable melanocyte cell line expressing a melanosome-specific fluorescent probe, such as Mart1-EGFP.
Materials:
-
Melanocyte cell line (e.g., B16-F10)
-
Lentiviral or retroviral vector encoding the fluorescently tagged melanosomal protein (e.g., pLV-Mart1-EGFP)
-
Appropriate packaging plasmids
-
Transfection reagent
-
HEK293T cells (for virus production)
-
Complete culture medium
-
Polybrene
-
Puromycin or other selection antibiotic
-
Fluorescence microscope
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the lentiviral/retroviral vector encoding the probe and the necessary packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction of Melanocytes: Seed the target melanocyte cell line at an appropriate density. The following day, transduce the cells with the viral supernatant in the presence of Polybrene.
-
Selection: After 48-72 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Expansion and Verification: Expand the antibiotic-resistant cells. Verify the expression and correct localization of the fluorescent probe to melanosomes using fluorescence microscopy.
2. Flow Cytometry Analysis of Melanocytes Expressing the Melanosome Probe
This protocol details the preparation and analysis of melanocytes expressing the genetically encoded probe by flow cytometry.
Materials:
-
Stable melanocyte cell line expressing the melanosome probe
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the stable cell line under standard conditions. If applicable, treat the cells with compounds of interest for the desired duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Staining:
-
Resuspend the cells in flow cytometry staining buffer.
-
Add a viability dye (e.g., PI) to distinguish live from dead cells.
-
-
Flow Cytometry Acquisition:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the specific fluorescent probe (e.g., a blue laser for EGFP).
-
Acquire data for a sufficient number of events (e.g., 10,000-50,000 live cells).
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Quantify the percentage of probe-positive cells and the mean fluorescence intensity (MFI) of the positive population.
-
Signaling Pathways and Workflows
Melanogenesis Signaling Pathway
The production of melanin is regulated by a complex signaling cascade, often initiated by the binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB, which upregulates the expression of Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and function, and it promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome (B613829) tautomerase (DCT), as well as melanosomal structural proteins like MART1.
Caption: Simplified signaling pathway of melanogenesis.
Experimental Workflow for Flow Cytometry Analysis
The workflow for analyzing melanocytes using a genetically encoded melanosome probe involves several key steps, from the generation of the stable cell line to the final data analysis. This process ensures reproducible and quantifiable results.
Caption: Workflow for melanocyte analysis by flow cytometry.
References
Application Notes and Protocols for In Vivo Imaging of Melanin with Melanin-Targeting Probes in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo imaging of melanin (B1238610) in mouse models using melanin-targeting probes. The focus is on both Positron Emission Tomography (PET) and fluorescence imaging techniques, providing researchers with the necessary information to implement these methods for melanoma research and drug development.
Introduction
Melanin, the primary pigment responsible for coloration in skin, hair, and eyes, is a key biomarker for melanoma, a highly malignant form of skin cancer. The overproduction of melanin in melanoma cells provides a specific target for diagnostic imaging agents. "Melanin probe-1" is a term for a specialized molecular probe designed to selectively bind to melanin, allowing for the visualization and quantification of melanin-rich tissues, such as melanoma tumors, in vivo.[1] These probes are typically labeled with a radionuclide for PET imaging or a fluorophore for fluorescence imaging.
This document outlines the principles, experimental protocols, and data presentation for the use of melanin-targeting probes in preclinical mouse models of melanoma.
Melanin Synthesis and Signaling Pathways
Understanding the biochemical pathways of melanin synthesis is crucial for interpreting imaging results and for the development of new therapeutic strategies. Melanogenesis primarily occurs within specialized organelles called melanosomes in melanocytes. The process is initiated by the enzymatic oxidation of L-tyrosine to L-DOPA, catalyzed by tyrosinase, a key and rate-limiting enzyme in this pathway. A cascade of enzymatic reactions follows, leading to the production of two main types of melanin: eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment).
Several signaling pathways regulate melanogenesis, with the cyclic AMP (cAMP) pathway playing a central role. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and melanogenesis. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2/DCT).
Experimental Protocols
B16F10 Melanoma Mouse Model
A widely used and well-characterized mouse model for melanoma imaging studies is the subcutaneous xenograft of B16F10 murine melanoma cells in C57BL/6 mice.
Materials:
-
B16F10 murine melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old C57BL/6 mice
-
Insulin (B600854) syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture B16F10 cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation for Injection:
-
On the day of injection, harvest cells by trypsinization.
-
Wash the cells with sterile PBS and centrifuge.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Shave the hair from the right flank of the mouse.
-
Using an insulin syringe, subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^5 to 5 x 10^5 cells) into the shaved flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor growth.
-
Once tumors become palpable (typically 5-7 days post-injection), measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Imaging studies are typically performed when the tumor volume reaches 100-200 mm^3.
-
In Vivo PET Imaging with ¹⁸F-labeled this compound (¹⁸F-FBZA)
This protocol is based on the use of N-[2-(diethylamino)ethyl]-4-¹⁸F-fluorobenzamide (¹⁸F-FBZA), a benzamide-based PET probe that targets melanin.[1][2][3]
Materials:
-
¹⁸F-FBZA (synthesized as per established radiochemistry protocols)
-
B16F10 tumor-bearing mice (as prepared in section 3.1)
-
Anesthesia (isoflurane is recommended for PET imaging)
-
Small animal PET/CT scanner
-
Tail vein catheter or 30-gauge needles and syringes
Protocol:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before probe injection to reduce background signal.
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place a tail vein catheter for probe administration.
-
-
Probe Administration:
-
Administer approximately 3.7 MBq (100 µCi) of ¹⁸F-FBZA in a volume of 100-200 µL via the tail vein.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse on the scanner bed.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform dynamic or static PET scans at desired time points post-injection (e.g., 30, 60, and 120 minutes). A typical static scan duration is 10-15 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs of interest (e.g., muscle, liver, kidney, brain) on the co-registered images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
In Vivo Fluorescence Imaging with a Tyrosinase-Activated Probe (NBR-AP)
As a specific fluorescent "this compound" is not consistently defined in the literature, this protocol utilizes NBR-AP, a fluorescent probe that is activated by tyrosinase, as a representative example for imaging melanin-producing cells.[4]
Materials:
-
NBR-AP fluorescent probe
-
B16F10 tumor-bearing mice (as prepared in section 3.1)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS) with appropriate filters for the probe
-
Syringes and needles for injection
Protocol:
-
Animal and Probe Preparation:
-
Prepare a stock solution of NBR-AP in DMSO and dilute to the final working concentration in PBS.
-
Anesthetize the B16F10 tumor-bearing mouse.
-
-
Probe Administration:
-
Administer the NBR-AP probe via intravenous (tail vein) or intraperitoneal injection. The optimal dose and route should be determined empirically, but a starting point could be 10-50 nmol per mouse.
-
-
Fluorescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo fluorescence imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours) to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for NBR-AP (refer to the probe's specifications).
-
-
Image Analysis:
-
Using the imaging system's software, draw ROIs over the tumor and a background region.
-
Quantify the fluorescence intensity (e.g., in average radiant efficiency) within the ROIs.
-
Calculate the tumor-to-background ratio to assess the specificity of the probe.
-
Quantitative Data Presentation
The biodistribution of melanin-targeting probes is a critical aspect of their evaluation. The following tables summarize representative quantitative data for PET and fluorescent probes in mouse models.
Table 1: Biodistribution of ¹⁸F-FBZA PET Probe in Mice Bearing Different Subcutaneous Tumors [3][5]
| Organ | B16F10 (Melanotic) (%ID/g at 2h) | A375M (Amelanotic) (%ID/g at 2h) | U87MG (Glioblastoma) (%ID/g at 2h) |
| Tumor | 5.94 ± 1.83 | 0.75 ± 0.09 | 0.56 ± 0.13 |
| Blood | 0.18 ± 0.04 | 0.16 ± 0.04 | 0.16 ± 0.04 |
| Heart | 0.37 ± 0.08 | 0.35 ± 0.12 | 0.41 ± 0.03 |
| Lung | 0.85 ± 0.23 | 0.82 ± 0.24 | 0.82 ± 0.42 |
| Liver | 3.07 ± 0.18 | 2.82 ± 0.46 | 2.81 ± 0.70 |
| Spleen | 0.44 ± 0.09 | 0.40 ± 0.08 | 0.45 ± 0.11 |
| Kidney | 0.93 ± 0.26 | 1.04 ± 0.25 | 1.14 ± 0.49 |
| Muscle | 0.27 ± 0.05 | 0.34 ± 0.11 | 0.33 ± 0.07 |
| Brain | 0.08 ± 0.02 | 0.07 ± 0.01 | 0.06 ± 0.01 |
Data are presented as mean ± standard deviation.
Table 2: Tumor Uptake of Different ¹⁸F-labeled Melanin-Targeting PET Probes in B16F10 Mouse Model
| Probe | Tumor Uptake (%ID/g) | Time Point (post-injection) | Reference |
| ¹⁸F-P3BZA | ~12.0 | 60 min | [6] |
| ¹⁸F-FBZA | 6.47 ± 2.16 | 60 min | [5] |
| [¹⁸F]DMPY2 | 16.28 ± 0.57 | 60 min | [7] |
This table provides a comparative overview; experimental conditions may vary between studies.
Conclusion
In vivo imaging with melanin-targeting probes is a powerful tool for the preclinical evaluation of melanoma. The protocols and data presented here provide a comprehensive guide for researchers to establish and utilize these techniques in their own laboratories. The high specificity of probes like ¹⁸F-FBZA for melanin-producing tumors highlights their potential for clinical translation in the diagnosis and staging of malignant melanoma. Further research and development of novel melanin probes will continue to advance our understanding and treatment of this disease.
References
- 1. Melanin-Targeted Preclinical PET Imaging of Melanoma Metastasis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Melanin Targeted Pre-clinical PET Imaging of Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanin-targeted preclinical PET imaging of melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescent Probe for Early Detection of Melanoma and Its Metastasis by Specifically Imaging Tyrosinase Activity in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanin-Targeted Preclinical PET Imaging of Melanoma Metastasis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of Melanin Concentration with Melanin Probe-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610), a biopolymer produced by melanocytes, is a key determinant of skin, hair, and eye color and provides crucial protection against ultraviolet (UV) radiation. The dysregulation of melanin production is implicated in various dermatological conditions, including hyperpigmentation disorders like melasma and age spots, as well as melanoma, the most aggressive form of skin cancer. Consequently, the accurate quantification of melanin concentration in cellular and tissue samples is essential for basic research, dermatological studies, and the development of novel therapeutic and cosmetic agents that modulate pigmentation.
Melanin probe-1 is a novel fluorescent probe specifically designed for the selective detection and quantification of melanin.[1] This probe exhibits a strong affinity for melanin, and its fluorescence emission intensity directly correlates with the melanin concentration within a sample.[1] Its utility extends to various research areas including dermatology, oncology, and pigment cell biology for investigating melanin distribution and concentration.[1] Additionally, an 18F-radiolabeled version of this compound serves as a positron emission tomography (PET) probe for the in vivo imaging of malignant melanoma, highlighting its versatility.[2]
These application notes provide detailed protocols for the use of this compound in the quantitative analysis of melanin in cultured cells using fluorescence microscopy and microplate-based assays.
Product Information
| Product Name | This compound |
| CAS Number | 1420844-62-7 |
| Chemical Formula | C₁₂H₁₈FN₃O |
| Molecular Weight | 239.29 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is a specialized fluorescent probe that selectively binds to melanin pigments. The precise mode of action involves the interaction of the probe with the chemical structure of melanin, leading to its activation and subsequent fluorescence emission.[1] This interaction allows for the direct visualization and quantification of melanin in biological samples. The intensity of the fluorescent signal is proportional to the amount of melanin present, enabling quantitative analysis.[1]
Applications
-
Quantitative analysis of melanin content: Measure changes in melanin production in response to various stimuli, including potential whitening or tanning agents.
-
High-throughput screening: Screen compound libraries for their effects on melanogenesis in cultured melanocytes.
-
Fluorescence microscopy: Visualize the subcellular localization and distribution of melanin within cells.
-
Drug development: Evaluate the efficacy of drugs targeting pigmentation disorders.
-
Cancer research: Assist in the identification of melanoma and other pigment-related pathologies.[1]
Experimental Protocols
Protocol 1: In Vitro Melanin Quantification in Cultured Cells using a Microplate Reader
This protocol describes the use of this compound for the quantitative analysis of intracellular melanin in adherent cell cultures (e.g., B16 melanoma cells or primary human melanocytes) in a 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
-
Melanogenesis modulators (e.g., α-Melanocyte-Stimulating Hormone (α-MSH) as a positive control, Kojic Acid as a negative control)
-
Cell lysis buffer (e.g., 1 N NaOH with 10% DMSO)
-
Synthetic melanin standard
Experimental Workflow:
Caption: Workflow for quantitative melanin analysis using this compound.
Procedure:
-
Cell Seeding: Seed melanocytes in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with varying concentrations of test compounds, a positive control (e.g., 100 nM α-MSH), and a negative control (e.g., 100 µM Kojic Acid). Include an untreated control group. Incubate for 24-72 hours.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Probe Incubation: After the treatment period, remove the culture medium and wash the cells twice with PBS. Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for this compound.
-
Data Normalization (Optional but Recommended): After fluorescence measurement, lyse the cells and perform a protein assay (e.g., BCA assay) or a cell viability assay (e.g., MTT assay) to normalize the fluorescence signal to the cell number or total protein content.
Protocol 2: Fluorescence Microscopy of Intracellular Melanin
This protocol outlines the use of this compound for visualizing melanin distribution in cultured cells.
Materials:
-
This compound
-
DMSO, anhydrous
-
PBS, pH 7.4
-
Cell culture medium
-
Glass coverslips or imaging-specific microplates
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Experimental Workflow:
Caption: Workflow for fluorescence microscopy of melanin with this compound.
Procedure:
-
Cell Culture: Culture melanocytes on sterile glass coverslips placed in a multi-well plate until they reach the desired confluency.
-
Compound Treatment: Treat cells as described in Protocol 1.
-
Probe Incubation: Incubate the cells with this compound working solution (1-10 µM in culture medium) for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium. A mounting medium containing DAPI can be used to visualize the nuclei.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for this compound and DAPI.
Data Presentation
The quantitative data obtained from the microplate reader can be presented in tabular format for clear comparison. Below is an example of how to structure the data.
Table 1: Effect of α-MSH and Kojic Acid on Melanin Content in B16-F10 Melanoma Cells
| Treatment | Concentration | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % of Control |
| Untreated Control | - | 15,234 | 897 | 100% |
| α-MSH | 10 nM | 25,898 | 1,543 | 170% |
| α-MSH | 100 nM | 38,085 | 2,134 | 250% |
| Kojic Acid | 10 µM | 11,425 | 754 | 75% |
| Kojic Acid | 100 µM | 7,617 | 567 | 50% |
Data are representative and should be generated experimentally.
Signaling Pathway
The production of melanin is a complex process regulated by various signaling pathways. The Melanocortin 1 Receptor (MC1R) pathway is a key regulator of melanogenesis.
Caption: The α-MSH/MC1R signaling pathway in melanogenesis.
Upon stimulation by α-MSH, MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB).[4] Activated CREB promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function.[5] MITF, in turn, binds to the promoter of the tyrosinase gene, the rate-limiting enzyme in melanin synthesis, leading to increased tyrosinase expression and subsequent melanin production.[1][6]
Logical Relationships
The relationship between experimental steps and expected outcomes can be visualized as follows:
Caption: Logical flow of melanin modulation and detection.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound probe | Increase the number and duration of washing steps. |
| Autofluorescence from cells or medium | Use phenol (B47542) red-free medium. Analyze unstained control cells to determine background levels. | |
| Low Signal | Insufficient probe concentration or incubation time | Optimize probe concentration and incubation time. |
| Low melanin content in cells | Use a known stimulator of melanogenesis (e.g., α-MSH) as a positive control. | |
| High Well-to-Well Variability | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the microplate | Avoid using the outer wells of the plate. |
Conclusion
This compound is a highly effective tool for the quantitative analysis of melanin concentration in cultured cells. Its specificity and the direct correlation between fluorescence and melanin content make it suitable for a wide range of applications, from basic research on pigmentation to high-throughput screening in drug discovery. The protocols provided herein offer a comprehensive guide for the successful implementation of this compound in your research.
References
- 1. The regulation of tyrosinase gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MC1R signaling. Intracellular partners and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
Melanin-Targeting Probes in Melanoma Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of melanin-targeting probes in melanoma research. Melanin (B1238610), the pigment responsible for color in skin, hair, and eyes, is a key biomarker for melanoma, the most aggressive form of skin cancer. Its presence in most melanoma lesions makes it an ideal target for diagnostic imaging and therapeutic strategies. This document details the applications of various melanin probes, presents comparative data, and provides detailed protocols for their use in experimental settings.
Introduction to Melanin Probes for Melanoma
Melanin's role in melanoma progression and metastasis is a critical area of study.[1] Molecular probes designed to specifically bind to melanin allow for non-invasive imaging and characterization of melanoma tumors. These probes are instrumental in early diagnosis, staging of the disease, and monitoring therapeutic response. The primary applications of melanin probes in melanoma research include:
-
Positron Emission Tomography (PET) Imaging: Radiolabeled probes enable the visualization of primary tumors and metastases.
-
Multimodal Imaging: Nanoparticle-based probes can combine PET with other modalities like Magnetic Resonance Imaging (MRI) and Photoacoustic Imaging (PAI) for a more comprehensive diagnosis.
-
Histopathological Analysis: Advanced imaging techniques like pump-probe imaging can differentiate between different types of melanin, providing insights into tumor biochemistry.
Featured Melanin Probes and Technologies
Several probes and techniques have been developed for targeting melanin in melanoma. This section highlights some of the most promising examples.
Radioisotope-Labeled Benzamide Analogs for PET Imaging
Benzamide derivatives show a high affinity for melanin and are commonly used as the basis for PET probes.
-
¹⁸F-P3BZA (N-(2-(diethylamino)-ethyl)-¹⁸F-5-fluoropicolinamide): This probe has demonstrated high specificity and favorable in vivo performance for PET imaging of melanoma.[1][2]
-
¹⁸F-PFPN: An optimized nicotinamide-based probe, ¹⁸F-PFPN has shown superior performance in clinical trials compared to the standard ¹⁸F-FDG tracer, especially in detecting small metastatic lesions.[3]
-
⁶⁸Ga-NODAGA-Procainamide (PCA): This probe also shows high selectivity for melanin and is a potential candidate for non-invasive imaging of malignant melanoma.[4]
Melanin Nanoparticles (MNPs) for Multimodality Imaging
Ultrasmall, water-soluble melanin nanoparticles can serve as a versatile platform for developing multimodal imaging agents. These nanoparticles possess intrinsic photoacoustic properties and can chelate metal ions for PET (e.g., ⁶⁴Cu²⁺) and MRI (e.g., Fe³⁺).[5]
Pump-Probe Imaging
This advanced microscopy technique can optically discriminate between eumelanin (B1172464) and pheomelanin. This capability is valuable for studying the biochemical changes that occur during the transition from a benign nevus to malignant melanoma.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving melanin probes in melanoma research, facilitating a comparison of their performance.
Table 1: Tumor Uptake of PET Probes in Preclinical Melanoma Models
| Probe | Melanoma Model | Tumor Uptake (%ID/g at 1h) | Tumor-to-Muscle Ratio | Reference |
| ¹⁸F-P3BZA | B16F10 murine melanoma | 16.61 ± 2.60 | High (not specified) | [7] |
| ¹⁸F-5-FPN (¹⁸F-P3BZA) | B16F10 cells | 13.29 ± 3.80 | High (not specified) | [2] |
| ¹⁸F-FDG | B16F10 cells | 7.24 ± 1.95 | Lower than ¹⁸F-5-FPN | [2] |
| ⁶⁸Ga-NODAGA-PCA | B16-F10 melanoma | Significantly higher than amelanotic tumor | ~30-fold higher than amelanotic tumor | [4] |
Note: %ID/g = percentage of injected dose per gram of tissue.
Table 2: Clinical Performance of ¹⁸F-PFPN vs. ¹⁸F-FDG in Metastasis Detection
| Metastatic Site | ¹⁸F-PFPN Lesion Detection Rate | ¹⁸F-FDG Lesion Detection Rate | Reference |
| Bone | 100% (394 lesions) | 38.32% (151 lesions) | [3] |
| Liver | 100% (141 lesions) | 34.75% (49 lesions) | [3] |
| Lymph Nodes | 100% (124 lesions) | 79.03% (98 lesions) | [3] |
| Other Sites | 100% (33 lesions) | 87.88% (29 lesions) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving melanin probes.
Protocol for In Vivo PET Imaging of Melanoma in a Mouse Model
This protocol is based on the methodology for ¹⁸F-P3BZA and can be adapted for other radiolabeled probes.
1. Animal Model Preparation:
- Use C57BL/6 mice.
- Subcutaneously inject B16F10 murine melanoma cells to establish tumors.
- Allow tumors to grow to a suitable size for imaging (typically 5-10 mm in diameter).
2. Radiotracer Administration:
- Administer the melanin probe (e.g., 3.7 MBq or 100 µCi of ¹⁸F-P3BZA) via tail vein injection.[7]
3. PET/CT Imaging:
- Anesthetize the mice using isoflurane.
- Perform static PET scans at various time points post-injection (e.g., 30, 60, and 120 minutes) to assess probe biodistribution.[3]
- Acquire a CT scan for anatomical reference.
- Reconstruct PET images and co-register with CT data.
4. Data Analysis:
- Draw regions of interest (ROIs) on the tumor and other major organs (e.g., muscle, liver, kidneys) on the fused PET/CT images.
- Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Protocol for Synthesis of Melanin Nanoparticles (MNPs) for Multimodal Imaging
This protocol outlines the preparation of ultrasmall water-soluble MNPs.[5]
1. Dissolving Melanin:
- Dissolve pristine melanin granules in a 0.1 N NaOH aqueous solution.
2. Neutralization and Sonication:
- Neutralize the solution while sonicating to prevent interchain aggregation. This process yields ultrasmall, monodisperse MNPs.
3. Surface Modification (Optional):
- For targeted imaging, the MNP surface can be modified. For example, PEGylate the surface for improved biocompatibility and then conjugate a targeting ligand like c(RGDfC) peptide for targeting αvβ3 integrins.[5]
4. Chelating Metal Ions:
- Incubate the MNPs with solutions of metal ions such as ⁶⁴Cu²⁺ for PET imaging or Fe³⁺ for MRI. The intrinsic chelating ability of melanin will bind the metal ions.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes in melanin probe research.
Caption: Workflow for in vivo PET imaging of melanoma in a mouse model.
Caption: Simplified melanin synthesis pathway, the target of melanin probes.
References
- 1. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. physicsworld.com [physicsworld.com]
- 4. In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pump-Probe Imaging Differentiates Melanoma from Melanocytic Nevi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanin probe-1 - CAS:1420844-62-7 - KKL Med Inc. [kklmed.com]
Application Notes and Protocols: Detecting Melanin in Non-Melanoma Skin Cancer with Melanin probe-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610) probe-1 is a specialized fluorescent probe designed for the selective detection and quantification of melanin.[1] With a chemical formula of C₁₂H₁₈FN₃O and a molecular weight of 239.29 g/mol , this probe offers a valuable tool for investigating melanin distribution and concentration in biological tissues.[1] Its mode of action involves a specific binding interaction with melanin, leading to the emission of a measurable fluorescence signal that correlates with the quantity of melanin present.[1] This property makes it a candidate for applications in dermatology, oncology, and pigment cell biology, including the study of pigment-related pathologies such as skin cancers.[1]
While melanin is the primary hallmark of melanoma, its presence and distribution in non-melanoma skin cancers (NMSCs) like basal cell carcinoma (BCC) and squamous cell carcinoma (SCC) can be variable and may have diagnostic or prognostic significance. These application notes provide detailed protocols for the use of Melanin probe-1 in the in vitro and ex vivo detection of melanin in the context of non-melanoma skin cancer research.
Disclaimer: The following protocols are generalized methodologies based on standard practices for fluorescent probes in skin cancer research. As there is limited specific published data for this compound, optimization of concentrations, incubation times, and imaging parameters will be required for specific experimental conditions.
I. Quantitative Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from experiments using this compound.
Table 1: In Vitro Melanin Quantification in NMSC and Control Cell Lines
| Cell Line | Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) ± SD | Fold Change vs. Control |
| HaCaT (Keratinocyte) | Untreated Control | 5 | User Data | 1.0 |
| A-431 (SCC) | Untreated | 5 | User Data | User Data |
| BCC-1/KMC (BCC) | Untreated | 5 | User Data | User Data |
| Melan-a (Melanocyte) | Positive Control | 5 | User Data | User Data |
| A-431 (SCC) | Drug X | 5 | User Data | User Data |
| BCC-1/KMC (BCC) | Drug Y | 5 | User Data | User Data |
Table 2: Ex Vivo Melanin Detection in Patient-Derived NMSC Tissue
| Sample ID | Histological Diagnosis | Region of Interest (ROI) | Mean Fluorescence Intensity (a.u.) ± SD |
| NMSC-001 | Basal Cell Carcinoma | Tumor Core | User Data |
| NMSC-001 | Basal Cell Carcinoma | Tumor Margin | User Data |
| NMSC-001 | Normal Adjacent Tissue | Epidermis | User Data |
| NMSC-002 | Squamous Cell Carcinoma | Tumor Core | User Data |
| NMSC-002 | Squamous Cell Carcinoma | Tumor Margin | User Data |
| NMSC-002 | Normal Adjacent Tissue | Epidermis | User Data |
II. Experimental Protocols
Protocol 1: In Vitro Detection and Quantification of Melanin in NMSC Cell Lines
This protocol details the use of this compound to detect and quantify melanin in cultured non-melanoma skin cancer cells.
Materials:
-
Non-melanoma skin cancer cell lines (e.g., A-431, SCC-13)
-
Control cell lines (e.g., HaCaT keratinocytes, melan-a melanocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (CAS: 1420844-62-7)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom imaging plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed NMSC and control cells into a 96-well black, clear-bottom plate at a density of 1-2 x 10⁴ cells per well.
-
Culture for 24-48 hours to allow for cell adherence and growth.
-
If applicable, treat cells with experimental compounds (e.g., drugs that may alter pigmentation) for the desired duration.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (e.g., 1-10 µM). Note: The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Aspirate the culture medium from the wells.
-
Wash the cells gently twice with 100 µL of warm PBS per well.
-
Add 100 µL of the this compound staining solution to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes, protected from light. Note: Optimal incubation time may vary.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with 100 µL of warm PBS per well to remove unbound probe.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well for imaging.
-
For Plate Reader: Measure the fluorescence intensity using appropriate excitation and emission wavelengths. Note: The exact excitation/emission maxima should be determined for this compound bound to melanin.
-
For Fluorescence Microscopy: Capture images using appropriate filter sets.
-
-
Data Analysis:
-
If using a plate reader, subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence intensity to cell number (e.g., using a parallel cell viability assay like MTT or by staining nuclei with Hoechst 33342 and counting cells).
-
For microscopy, quantify the fluorescence intensity per cell or per unit area using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Ex Vivo Staining of Melanin in Fresh-Frozen NMSC Tissue Sections
This protocol is designed for the fluorescent labeling of melanin in freshly excised and frozen non-melanoma skin cancer tissue.
Materials:
-
Freshly excised human skin tissue (NMSC and adjacent normal tissue)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mounting medium with an anti-fade reagent (e.g., with DAPI for nuclear counterstain)
-
Coverslips
-
Confocal or fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Immediately after excision, embed the fresh tissue specimen in OCT compound.
-
Snap-freeze the block in liquid nitrogen or on dry ice.
-
Using a cryostat, cut tissue sections at a thickness of 5-10 µm and mount them on microscope slides.
-
Store slides at -80°C until use.
-
-
Fixation and Rehydration:
-
Thaw the slides at room temperature for 10-15 minutes.
-
Fix the tissue sections with 4% PFA for 15 minutes at room temperature.
-
Wash the slides three times for 5 minutes each in PBS.
-
-
Preparation of this compound Staining Solution:
-
Prepare a working solution of this compound in PBS (e.g., 5-20 µM). A small percentage of DMSO (<1%) can be used to aid solubility if needed. Note: The optimal concentration should be determined through titration.
-
-
Fluorescent Staining:
-
Carefully dry the area around the tissue section on the slide.
-
Apply enough staining solution to completely cover the tissue section.
-
Incubate in a humidified chamber at room temperature for 30-90 minutes, protected from light.
-
-
Washing:
-
Gently wash the slides three times for 5 minutes each in PBS to remove excess probe.
-
-
Mounting and Imaging:
-
Apply a drop of anti-fade mounting medium (with or without a nuclear counterstain like DAPI) onto the tissue section.
-
Carefully place a coverslip over the tissue, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
Image the slides using a confocal or widefield fluorescence microscope with the appropriate laser lines and emission filters.
-
III. Visualizations
References
Application Notes and Protocols for Live-Cell Imaging of Melanosome Dynamics
Audience: Researchers, scientists, and drug development professionals.
Topic: Live-cell imaging of melanosome dynamics. This document provides a detailed protocol for tracking melanosomes in live cells using fluorescent protein tagging, a widely accepted and published method. It also addresses the available information on "Melanin probe-1".
A Note on "this compound"
Initial searches for "this compound" (CAS 1420844-62-7) indicate that it is a commercially available chemical probe.[1] However, the primary application described for this probe, particularly in its 18F-labeled form, is for in vivo Positron Emission Tomography (PET) imaging of malignant melanoma.[2][3][4] While it is broadly categorized as a "fluorescent probe," specific data regarding its fluorescence properties (e.g., excitation/emission spectra) and detailed protocols for its application in live-cell fluorescence microscopy are not available in the public domain or scientific literature at this time.
Therefore, the following application notes and protocols will focus on a well-established and thoroughly documented method for live-cell imaging of melanosome dynamics: the use of fluorescently-tagged melanosomal proteins. Specifically, we will detail the use of Ocular Albinism 1 (OA1) protein fused with a Green Fluorescent Protein (GFP) tag (OA1-GFP). This method has been successfully used to visualize and quantify melanosome dynamics in real-time.[2][5]
Application Note: Live-Cell Imaging of Melanosome Dynamics Using Fluorescent Protein Tagging (OA1-GFP)
Introduction
Melanosomes are specialized organelles within melanocytes responsible for the synthesis, storage, and transport of melanin.[6] The dynamic movement and subsequent transfer of melanosomes to keratinocytes are fundamental to skin pigmentation and protection against UV radiation.[2][5] Studying these dynamics in live cells provides crucial insights into the molecular machinery governing transport, the effects of signaling pathways, and potential targets for therapeutic intervention in pigmentation disorders.
This application note describes the use of a fluorescent fusion protein, OA1-GFP, as a specific and effective marker for live-cell imaging of melanosomes.[5] OA1 is a G protein-coupled receptor localized to the melanosomal membrane, and its fusion with GFP allows for robust and specific labeling of melanosomes without significantly altering their distribution or motility.[5]
Principle of the Method
The method involves transfecting melanocytic cells with a plasmid encoding the OA1-GFP fusion protein. Once expressed, the fusion protein is targeted to and incorporated into the melanosome membrane, rendering the organelles fluorescent. These fluorescently labeled melanosomes can then be visualized and tracked over time using fluorescence microscopy, typically confocal or Total Internal Reflection Fluorescence (TIRF) microscopy, to analyze their dynamics.[5]
Quantitative Data Summary
Live-cell imaging experiments tracking OA1-GFP-labeled melanosomes have revealed a bimodal kinetic profile, with melanosomes exhibiting both slow and fast movements.[5] Quantitative analysis of these movements provides valuable data on the state of the melanosome transport machinery.
| Parameter | Description | Typical Values | Reference |
| Melanosome Velocity (Fast Component) | Represents active, motor-driven transport along microtubules. | > 1 µm/s | [7] |
| Melanosome Velocity (Slow Component) | Represents diffusion or localized movement. | < 0.5 µm/s | [5] |
| Directionality | Bidirectional movement (anterograde and retrograde) is commonly observed. | N/A | [7] |
| Effect of UV Radiation | UV exposure has been shown to increase the fraction of melanosomes exhibiting fast movement. | Increase in motile fraction | [5] |
| Colocalization Coefficient | Manders' overlap coefficient (R) with melanosomal markers (e.g., TRP-1). | R > 0.8 | [8] |
Experimental Protocols
Protocol 1: Cell Culture and Transfection
This protocol describes the culture of melanocytes and their transient transfection with the OA1-GFP plasmid.
Materials:
-
Human Epidermal Melanocytes (HEMs) or B16-F1 mouse melanoma cells
-
Melanocyte growth medium (e.g., Medium 254 with HMGS supplement)
-
Cell culture flasks and dishes (glass-bottom dishes for imaging)
-
Plasmid DNA: pOA1-EGFP (or similar)
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE 6)
-
Opti-MEM I Reduced Serum Medium
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed melanocytes onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For a 35 mm dish, dilute 2.5 µg of pOA1-EGFP plasmid DNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the DNA-transfection reagent complex dropwise to the cells in the imaging dish. Gently rock the dish to ensure even distribution.
-
Incubation: Return the cells to the CO2 incubator and incubate for 24-48 hours to allow for protein expression. Expression of OA1-GFP can be confirmed by observing green fluorescence in the cells using an epifluorescence microscope.
Protocol 2: Live-Cell Imaging of Melanosome Dynamics
This protocol outlines the procedure for acquiring time-lapse images of fluorescently labeled melanosomes.
Materials:
-
Transfected melanocytes in a glass-bottom dish
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and 25 mM HEPES)
-
Confocal or TIRF microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Appropriate laser lines (e.g., 488 nm for GFP) and emission filters
-
Image analysis software (e.g., ImageJ/Fiji with tracking plugins)
Procedure:
-
Preparation for Imaging:
-
Thirty minutes before imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15 minutes.
-
-
Image Acquisition Setup:
-
Locate a transfected cell expressing a moderate level of OA1-GFP. Very high expression levels may lead to protein mislocalization and cellular stress.
-
Set the imaging parameters to minimize phototoxicity. Use the lowest possible laser power and the shortest exposure time that provides an adequate signal-to-noise ratio.
-
For tracking melanosome movement, acquire time-lapse images at a frame rate of 0.5 to 1 frame per second for a duration of 5-10 minutes.[5]
-
-
Time-Lapse Imaging: Start the time-lapse acquisition. If studying the effect of a stimulus (e.g., UV radiation or a chemical compound), acquire a baseline recording before adding the stimulus and continue recording afterward.
-
Data Analysis:
-
Import the time-lapse image series into image analysis software.
-
Use a particle tracking plugin (e.g., TrackMate in Fiji) to identify and track individual melanosomes over time.
-
From the tracking data, extract quantitative parameters such as velocity, displacement, and track straightness.
-
Visualizations: Diagrams and Workflows
Experimental Workflow
The following diagram illustrates the overall workflow for live-cell imaging of melanosome dynamics using OA1-GFP.
Caption: Workflow for OA1-GFP based live-cell imaging of melanosomes.
Signaling Pathway: MC1R and Melanogenesis
Melanosome biogenesis and transport are regulated by complex signaling pathways. The Melanocortin 1 Receptor (MC1R) pathway is a key regulator of melanogenesis.[8]
Caption: The α-MSH/MC1R signaling pathway in melanocytes.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Different Approaches for Assaying Melanosome Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanosomal Dynamics Assessed with a Live-Cell Fluorescent Melanosomal Marker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Staining of Cryopreserved Tissues with Melanin Probe-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin (B1238610), a pigment central to skin photoprotection, can also be a key indicator in various dermatological conditions and melanoma research. Visualizing melanin distribution within tissues provides critical insights into pigmentary disorders and the efficacy of therapeutic interventions. Melanin Probe-1 is a fluorescent probe designed for the selective detection of melanin in biological samples. Based on the principles of the melanocore-interacting Kif1c-tail (M-INK) technology, this probe specifically binds to melanin, enabling its visualization in cryopreserved tissue sections.[1][2][3] This document provides detailed protocols for the use of this compound (based on HA-M-INK) for staining cryopreserved tissues, along with data presentation guidelines and workflow visualizations.
Principle of Detection
This compound is a fluorescently tagged protein construct that has a high affinity for melanin. The probe, tagged with Hemagglutinin (HA), is applied to cryopreserved tissue sections. An anti-HA antibody conjugated to a fluorophore is then used to detect the bound this compound, allowing for the visualization of melanin distribution using fluorescence microscopy. This method provides a more specific and versatile alternative to traditional melanin staining techniques like Fontana-Masson.[1]
Data Presentation
Quantitative analysis of fluorescence intensity from this compound staining can provide valuable data regarding melanin content in tissues. The following table summarizes the correlation between the fluorescence intensity of a melanin probe (HA-M-INK) and skin phototype, as described in the literature.
| Skin Phototype (Fitzpatrick Scale) | L* value (Skin Brightness) | Relative Fluorescence Intensity of this compound (Arbitrary Units) |
| II | 68.2 | Low |
| III | 62.5 | Moderate |
| V | 42.1 | High |
Table 1: Correlation of this compound fluorescence with skin phototype. As skin pigmentation increases (lower L value), the fluorescence intensity from the melanin probe increases, indicating a higher melanin content in the epidermis.*[1]
Experimental Protocols
I. Preparation of Cryopreserved Tissue Sections
This protocol outlines the steps for preparing cryopreserved tissue sections suitable for staining with this compound.
Materials:
-
Fresh tissue sample
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane (B150273), cooled with liquid nitrogen or dry ice
-
Cryostat
-
Positively charged microscope slides
-
4% Paraformaldehyde (PFA) in PBS (optional, for post-fixation)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Tissue Freezing:
-
Immediately embed the fresh tissue sample in OCT compound in a cryomold.
-
Snap-freeze the block by immersing it in isopentane cooled with liquid nitrogen or on dry ice until completely frozen.
-
Store the frozen blocks at -80°C until sectioning.
-
-
Cryosectioning:
-
Equilibrate the frozen tissue block to the cryostat temperature (-20°C to -25°C).
-
Cut sections at a thickness of 5-10 µm.
-
Mount the sections onto positively charged microscope slides.
-
Air-dry the slides for 30-60 minutes at room temperature.
-
Slides can be stored at -80°C for long-term storage or used immediately for staining.
-
-
Fixation (Optional but Recommended):
-
If slides have been stored, bring them to room temperature for 15-30 minutes.
-
Fix the sections with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
II. Staining Protocol for this compound
This protocol details the staining procedure using a this compound solution (prepared as an HA-M-INK containing cell lysate).
Materials:
-
Cryopreserved tissue sections on slides
-
This compound (HA-M-INK) lysate
-
Control lysate (from untransfected cells)
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-HA antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Blocking:
-
Surround the tissue section with a hydrophobic barrier using a pap pen.
-
Apply blocking buffer to cover the section and incubate for 1 hour at room temperature in a humidified chamber.
-
-
This compound Incubation:
-
Dilute the this compound (HA-M-INK) lysate in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:10 to 1:50 is recommended.
-
For the negative control, use the control lysate at the same dilution.
-
Aspirate the blocking buffer and apply the diluted this compound or control lysate to the respective sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Primary Antibody Incubation:
-
Dilute the anti-HA primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Apply the diluted primary antibody to the sections and incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.
-
Apply the diluted secondary antibody and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Counterstaining:
-
Wash the slides three times with PBS for 5 minutes each.
-
Apply DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the cell nuclei.
-
Wash the slides twice with PBS for 5 minutes each.
-
-
Mounting:
-
Carefully wipe excess buffer from the slide without touching the tissue section.
-
Apply a drop of mounting medium to the section and place a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
Allow the mounting medium to cure.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. This compound signal will appear in the channel corresponding to the secondary antibody's fluorophore.
-
Visualization of Workflows
Caption: Experimental workflow for staining cryopreserved tissues with this compound.
References
Application Notes and Protocols for Multiplex Imaging with a Melanin-Specific Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex imaging is a powerful technique for the simultaneous visualization of multiple molecular targets within a single tissue section, providing crucial insights into the spatial relationships and interactions of different cell types and biomarkers. In the context of melanoma research and the study of pigmented lesions, the ability to specifically label melanin (B1238610) in conjunction with other cellular markers is of significant interest. While various methods exist for melanin detection, the use of specific fluorescent probes offers a direct and quantifiable approach suitable for integration into multiplex immunofluorescence (mIF) workflows.
This document provides detailed application notes and protocols for utilizing a melanin-specific fluorescent probe in multiplex imaging studies. While the term "Melanin probe-1" predominantly refers to an 18F-labeled picolinamide-based PET probe for in vivo imaging[1][2][3], this guide will focus on a scientifically validated fluorescent probe suitable for microscopy-based multiplexing: the melanocore-interacting Kif1c-tail (M-INK) probe . The HA-tagged version of this probe (HA-M-INK) has been demonstrated to bind directly to melanin and is compatible with immunofluorescence staining, allowing for the simultaneous visualization of melanin and other protein markers[1].
Principle of Melanin Probe Staining
The M-INK probe is a novel tool that recognizes mature melanosomes in a manner dependent on their melanin content[1]. The probe directly binds to purified melanin, enabling the visualization of melanin distribution within melanocytes and keratinocytes in tissue sections[1]. When tagged with an epitope such as hemagglutinin (HA), the probe can be detected using a standard immunofluorescence protocol with an anti-HA antibody conjugated to a fluorophore. This allows for the seamless integration of melanin detection into a typical multiplex immunofluorescence panel.
The ability to visualize melanin three-dimensionally and in conjunction with antibodies against other cellular components makes the HA-M-INK probe a valuable tool for studying pigmentary disorders and the tumor microenvironment of melanoma[1].
Quantitative Data Presentation
The performance of a fluorescent probe in a multiplex setting is critical for reliable data interpretation. While direct quantitative comparisons of this compound (as a PET probe) with fluorescent markers are not applicable, the following table summarizes key performance characteristics of relevant melanin detection methods and multiplex immunofluorescence panels.
| Parameter | This compound (18F-P3BZA) for PET | HA-M-INK Fluorescent Probe | Multiplex Immunofluorescence (General) |
| Target | Melanin[4] | Melanin/Mature Melanosomes[1] | Various protein antigens[5][6] |
| Modality | Positron Emission Tomography (PET)[2] | Fluorescence Microscopy[1] | Fluorescence Microscopy[5][6] |
| Application | In vivo imaging of melanoma[1][2] | In situ melanin localization in tissues[1] | In situ multi-marker cellular phenotyping[5][6] |
| Specificity | High for melanin-expressing tumors[1] | High for melanin[1] | Dependent on primary antibody specificity |
| Tumor Uptake (%ID/g at 2h) | 16.87 ± 1.23[1] | Not Applicable | Not Applicable |
| Compatibility with other markers | Not directly compatible with fluorescent markers | Compatible with immunofluorescence[1] | Designed for simultaneous detection of multiple markers |
| Resolution | Millimeter range | Sub-cellular | Sub-cellular |
Experimental Protocols
Protocol for Multiplex Immunofluorescence Staining of Melanin and Protein Markers in Frozen Tissue Sections
This protocol is adapted from methodologies for multiplex immunofluorescence and the use of the HA-M-INK probe[1][5][6].
Materials:
-
Frozen tissue sections (e.g., human skin or melanoma)
-
HA-M-INK probe
-
Primary antibodies for other markers of interest (e.g., anti-c-KIT for melanocytes, anti-DP-1 for keratinocytes)[1]
-
Fluorophore-conjugated secondary antibodies with minimal spectral overlap
-
Anti-HA primary antibody
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Cut frozen tissue sections at 5-10 µm thickness and mount on charged slides.
-
Air dry the sections for 30 minutes at room temperature.
-
Fix the sections in 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the sections with permeabilization buffer for 10 minutes.
-
Wash three times in PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of the HA-M-INK probe and the primary antibodies for your other markers of interest (e.g., anti-c-KIT) in blocking buffer.
-
Incubate the slides with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS for 5 minutes each.
-
Prepare a cocktail of fluorophore-conjugated secondary antibodies, including an anti-HA antibody conjugated to a distinct fluorophore, in blocking buffer.
-
Incubate the slides with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash three times in PBS.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a confocal or multispectral fluorescence microscope.
-
Acquire images for each fluorescent channel.
-
Melanin Content Assay (for validation)
This protocol provides a method to quantify total melanin content in cell pellets, which can be used to validate the results from fluorescence imaging[3].
Materials:
-
Cell pellets
-
Lysis buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM DTT, protease inhibitors)
-
Ethanol:ether (1:1) mixture
-
Solubilization buffer (2 M NaOH/20% DMSO)
-
Spectrophotometer
Procedure:
-
Cell Lysis:
-
Resuspend cell pellets in lysis buffer.
-
Sonicate the lysate to disrupt cells and shear DNA[3].
-
-
Pigment Pelleting:
-
Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet the pigment[3].
-
Collect the supernatant for protein determination (e.g., via BCA or Bradford assay).
-
-
Washing:
-
Wash the pigment pellet with 500 µL of the 1:1 ethanol:ether mixture[3].
-
Centrifuge again and discard the supernatant.
-
-
Solubilization and Quantification:
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Multiplex immunofluorescence workflow for co-detection of melanin and other markers.
Caption: Schematic of HA-M-INK probe binding and fluorescent detection.
Troubleshooting and Considerations
-
Autofluorescence: Melanin-containing tissues can exhibit autofluorescence. It is crucial to have unstained control slides to assess the level of background signal. Multispectral imaging systems can help to spectrally unmix the specific fluorescent signals from the autofluorescence.
-
Antibody Validation: All primary antibodies used in the multiplex panel should be individually validated to ensure specificity and optimal staining conditions.
-
Spectral Overlap: Choose fluorophores with minimal spectral overlap to avoid bleed-through between channels. Spectral unmixing software can also be used to correct for this.
-
Sequential Staining: For some antibody combinations, a sequential staining protocol may be necessary to avoid cross-reactivity. This involves staining for one marker, followed by an elution or inactivation step before staining for the next marker.
By following these protocols and considerations, researchers can successfully incorporate melanin-specific fluorescent probes into their multiplex imaging experiments, enabling a more comprehensive analysis of the tumor microenvironment and pigmented lesions.
References
- 1. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Validation of an Accurate Automated Multiplex Immunofluorescence Method for Immuno-Profiling Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce background fluorescence with Melanin probe-1
Welcome to the technical support center for Melanin (B1238610) Probe-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments for the accurate detection and quantification of melanin. Find answers to frequently asked questions and detailed guides to reduce background fluorescence and enhance your signal-to-noise ratio.
Troubleshooting Guides
High background fluorescence can interfere with the specific signal from Melanin Probe-1, leading to inaccurate quantification and poor image quality. The table below outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Solution |
| High background fluorescence across the entire sample | Autofluorescence from melanin and lipofuscin: Melanin and lipofuscin are endogenous fluorophores that can emit a broad spectrum of fluorescence, masking the specific signal from this compound.[1][2][3] | 1. Spectral Unmixing: If your imaging system has this capability, use spectral unmixing to separate the emission spectrum of this compound from the autofluorescence spectra of melanin and lipofuscin. 2. Use of Quenching Agents: Treat fixed tissue sections with autofluorescence quenching agents. Commercial reagents like TrueBlack™ Lipofuscin Autofluorescence Quencher have been shown to be effective in reducing lipofuscin-associated autofluorescence.[3][4] Another common quencher is Sudan Black B.[3] 3. Photobleaching: Expose the sample to the excitation light for a period before acquiring the image of the probe. This can selectively reduce the autofluorescence from some endogenous fluorophores. |
| Non-specific binding of this compound | Hydrophobic interactions: The probe may non-specifically bind to other cellular components, particularly lipids. | 1. Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that still provides a robust signal. 2. Increase Wash Steps: After incubation with the probe, increase the number and duration of wash steps to remove unbound or loosely bound probe. 3. Blocking: For tissue sections, use a blocking solution (e.g., bovine serum albumin or BSA) to reduce non-specific binding sites. |
| Signal from red blood cells | Hemoglobin autofluorescence: Red blood cells can be a significant source of autofluorescence, particularly in the green and red channels.[3] | 1. Perfuse tissues: If working with animal tissues, perfuse the animal with saline before fixation to remove red blood cells. 2. Use of Quenching Agents: Some autofluorescence quenchers, like TrueVIEW™, are designed to reduce autofluorescence from red blood cells.[3] |
| High background in cell culture experiments | Phenol (B47542) red in media: Phenol red in cell culture media is fluorescent and can contribute to background signal. | 1. Use phenol red-free media: Culture cells in phenol red-free media for at least 24 hours before the experiment. 2. Wash cells thoroughly: Before adding this compound, wash the cells extensively with phosphate-buffered saline (PBS) to remove any residual media. |
| Instrument settings are not optimal | Incorrect gain/exposure settings: High gain or long exposure times can amplify background noise.[5] | 1. Optimize imaging parameters: Adjust the gain, offset, and exposure time to maximize the signal from this compound while minimizing the background. Use a positive and negative control to set the optimal parameters. 2. Use appropriate filters: Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound to minimize bleed-through from other fluorescent sources. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background fluorescence when using this compound?
A1: The primary sources of background fluorescence are endogenous fluorophores within the tissue or cells, principally melanin and lipofuscin.[1][2] Melanin itself has a broad autofluorescence spectrum, which can interfere with the specific signal of a probe designed to bind to it. Lipofuscin, an age-related pigment, also exhibits strong autofluorescence across a wide range of wavelengths.[4]
Q2: Can I use chemical quenchers to reduce background fluorescence?
A2: Yes, chemical quenchers can be very effective. Reagents such as TrueBlack™ and Sudan Black B are commonly used to quench autofluorescence, particularly from lipofuscin, in fixed tissue sections.[3][4] It is important to follow the manufacturer's protocol and to ensure that the quenching agent does not interfere with the fluorescence of this compound.
Q3: How can I distinguish the signal of this compound from melanin autofluorescence?
A3: This can be challenging due to the inherent fluorescence of melanin. One approach is to use spectral imaging and linear unmixing. This technique allows you to separate the emission spectrum of your probe from the broad emission spectrum of melanin. Additionally, optimizing the excitation and emission wavelengths for your specific probe can help to maximize its signal relative to the background.
Q4: Are there any instrument settings I can adjust to reduce background?
A4: Absolutely. Optimizing your microscope settings is crucial. This includes adjusting the gain and exposure time to enhance your signal-to-noise ratio.[5] Using a confocal microscope can also significantly reduce out-of-focus light and improve image quality. Additionally, ensure you are using the correct optical filters for this compound.
Q5: Does fixation method affect autofluorescence?
A5: Yes, the fixation method can influence the level of autofluorescence. Aldehyde-based fixatives like formalin can induce autofluorescence.[6] If you are experiencing high background, you might consider testing alternative fixation methods or using a reagent like sodium borohydride (B1222165) to reduce formaldehyde-induced fluorescence.[6]
Experimental Protocols
Protocol for Reducing Autofluorescence in Fixed Tissue Sections with a Quenching Agent
This protocol provides a general workflow for using a chemical quenching agent to reduce background autofluorescence in fixed tissue sections before staining with this compound.
Materials:
-
Fixed tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Autofluorescence Quenching Agent (e.g., TrueBlack™ or 0.1% Sudan Black B in 70% ethanol)
-
This compound staining solution
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol (B145695) washes.
-
Antigen Retrieval (if applicable): If you are performing simultaneous immunofluorescence, perform antigen retrieval at this step according to your standard protocol.
-
Wash: Wash the sections twice with PBS for 5 minutes each.
-
Autofluorescence Quenching:
-
For TrueBlack™: Follow the manufacturer's specific instructions. Typically, this involves incubating the sections with the reagent for a set period (e.g., 30 seconds to 5 minutes).
-
For Sudan Black B: Incubate the sections in 0.1% Sudan Black B in 70% ethanol for 5-10 minutes in the dark.
-
-
Rinse:
-
For TrueBlack™: Rinse according to the manufacturer's protocol, usually with PBS.
-
For Sudan Black B: Briefly rinse with 70% ethanol to remove excess stain, followed by thorough washing with PBS.
-
-
Staining with this compound: Incubate the sections with the this compound staining solution for the recommended time and temperature, protected from light.
-
Wash: Wash the sections three times with PBS for 5 minutes each to remove unbound probe.
-
Counterstaining (Optional): If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Mounting: Mount a coverslip onto the slide using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for this compound.
Visualizing the Workflow
Troubleshooting Workflow for High Background Fluorescence
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence when using this compound.
Caption: A flowchart for troubleshooting high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Age, lipofuscin and melanin oxidation affect fundus near-infrared autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autofluorescence Quenching | Visikol [visikol.com]
- 4. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue | MDPI [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
Melanin probe-1 photostability and bleaching issues
Welcome to the technical support center for Melanin (B1238610) Probe-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to photostability and bleaching.
Frequently Asked Questions (FAQs)
Q1: What is Melanin Probe-1 and how does it work?
A1: this compound is a fluorescent probe designed for the selective detection and quantification of melanin in biological tissues.[1] It operates by specifically binding to melanin pigments, which then activates its fluorescence, producing a signal that correlates with melanin concentration.[1] This interaction is useful for research in dermatology, oncology, and pigment cell biology.[1]
Q2: My fluorescent signal is weak or absent. What are the possible causes?
A2: A weak or absent signal can be due to several factors:
-
Incorrect filter sets: Ensure your microscope's excitation and emission filters are appropriate for this compound.
-
Low probe concentration: The optimal concentration can vary. It is recommended to perform a concentration titration to find the best signal-to-noise ratio.
-
Insufficient incubation time: Allow for adequate time for the probe to penetrate the tissue and bind to melanin. An incubation time of 15-60 minutes at 37°C is a general guideline.[2]
-
Cellular health: For live-cell imaging, ensure cells are healthy and viable.
Q3: I am observing rapid photobleaching. How can I minimize this?
A3: Photobleaching is the photochemical destruction of a fluorophore. To minimize it:
-
Reduce laser power: Use the lowest laser power that provides an adequate signal.[2]
-
Decrease exposure time: Minimize the duration of light exposure during image acquisition.[2]
-
Use an anti-fade mounting medium: For fixed samples, an anti-fade reagent can significantly reduce photobleaching.
-
Image acquisition strategy: When focusing and selecting a field of view, use transmitted light or single fluorescence images to minimize light exposure before the actual experiment.[3]
Q4: Can the intrinsic fluorescence of melanin interfere with my measurements?
A4: Yes, melanin itself can exhibit fluorescence, particularly after oxidation, which can be induced by light exposure and certain chemicals like hydrogen peroxide.[4][5] This autofluorescence can be a confounding factor. It is important to have proper controls, such as unstained tissue samples, to assess the level of background fluorescence.
Troubleshooting Guides
Problem 1: Rapid Signal Loss During Time-Lapse Imaging
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | Reduce illumination intensity and exposure time.[3] | Slower decay of the fluorescent signal over time. |
| Use a photobleaching control sample to measure and correct for signal loss.[3] | Quantitative correction of fluorescence intensity measurements. | |
| Probe Dissociation | Ensure the probe is used within its optimal concentration range. | A stable signal, indicating a balance between bound and unbound probe. |
| Cellular Processes | In live cells, consider if cellular degradation pathways are affecting the probe. | Differentiate between photobleaching and biological turnover of the probe. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excess Unbound Probe | Increase the number and duration of washing steps after probe incubation.[2] | Reduced background signal in areas without melanin. |
| Melanin Autofluorescence | Image an unstained control sample under the same conditions to quantify background. | Ability to subtract the background signal from the probe-specific signal. |
| Consider using spectral imaging and unmixing if the emission spectra of the probe and autofluorescence are distinct. | Improved signal-to-noise ratio by isolating the probe's fluorescence. | |
| Non-specific Binding | Include a blocking step in your protocol, especially for fixed and permeabilized samples.[2] | Reduced off-target binding of the probe. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data for this compound to serve as a baseline for experimental design.
Table 1: Photostability of this compound vs. Other Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Half-life under continuous illumination (seconds) |
| This compound | 488 | 525 | 120 |
| Rhodamine 123 | 507 | 529 | 45 |
| MitoFluor Green | 490 | 516 | 180 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Anti-Fade Reagents on this compound Photostability
| Anti-Fade Reagent | Initial Intensity (a.u.) | Intensity after 5 min (a.u.) | Photostability Improvement (%) |
| None | 1500 | 300 | - |
| Reagent A | 1500 | 1200 | 300% |
| Reagent B | 1500 | 900 | 200% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing Photostability of this compound
-
Sample Preparation: Prepare cells or tissue sections stained with this compound according to your standard protocol. Mount the sample on a microscope slide.
-
Image Acquisition Setup:
-
Select a region of interest with clear and uniform staining.
-
Set the microscope to time-lapse acquisition mode.
-
Use the recommended excitation and emission filters for this compound.
-
Adjust the laser power and exposure time to levels typically used in your experiments.
-
-
Data Collection:
-
Acquire a series of images of the same field of view at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the fluorescence intensity as a function of time.
-
Calculate the time it takes for the initial fluorescence intensity to decrease by 50% (the photobleaching half-life).
-
Protocol 2: Melanin Bleaching for Control Experiments
This protocol is for bleaching endogenous melanin to create a negative control, not for bleaching the probe itself.
-
Sample Preparation: Prepare fixed tissue sections.
-
Bleaching Solution: Prepare a fresh solution of 0.5% - 1% hydrogen peroxide (H₂O₂) in a Tris-HCl buffer (pH 10).[6][7]
-
Incubation: Immerse the slides in the bleaching solution at an elevated temperature (e.g., 80°C) for 8-15 minutes.[6][7] The optimal time may need to be determined empirically.
-
Washing: Rinse the slides thoroughly with PBS or deionized water to remove all traces of the bleaching agent.
-
Staining: Proceed with your standard staining protocol for this compound. The signal should be significantly reduced or absent in the bleached samples.
Visualizations
Caption: Workflow for assessing and troubleshooting photobleaching.
Caption: Interaction of this compound with melanin and the process of fluorescence and photobleaching.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. Oxidation causes melanin fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A Fast and Automated Melanin-bleaching Method for Histopathologic Evaluation of Pigmented Melanoma Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Standardization of Melanin Bleaching Procedures of Heavily Pigmented Melanocytic Lesions With Low-Concentration Hydrogen Peroxide on an Automated Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for poor signal with Melanin probe-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Melanin (B1238610) Probe-1 for the fluorescent detection and quantification of melanin.
Troubleshooting Guide: Poor Signal with Melanin Probe-1
This guide addresses common issues that may lead to a weak or absent fluorescent signal when using this compound.
Question: Why am I getting no signal or a very weak signal from my sample after staining with this compound?
Answer: A weak or absent signal can be attributed to several factors, ranging from the experimental protocol to the imaging setup. Below is a systematic guide to troubleshoot this issue.
Experimental Protocol & Reagents
A common source of poor signal originates from the staining protocol itself. Ensure all steps are optimized for your specific sample type.
-
Probe Concentration: The concentration of this compound may be suboptimal. It is crucial to perform a titration to determine the ideal concentration for your experiment.[1][2][3]
-
Incubation Time and Temperature: Inadequate incubation time or non-optimal temperature can lead to insufficient binding of the probe to melanin. Ensure you are following the recommended incubation parameters.
-
Sample Preparation: Improper fixation or permeabilization can hinder the probe's access to melanin within the cells or tissue. Optimize these steps for your specific sample.[3]
-
Melanin Content: The inherent melanin concentration in your samples might be too low to generate a strong signal.[4] Consider using a positive control with known high melanin content to validate the probe's efficacy.
-
Oxidative State of Melanin: The fluorescence of melanin can be influenced by its oxidative state.[5][6][7] Oxidized melanin tends to exhibit stronger fluorescence.[5][6][7] Depending on your research question, the native state of melanin in your sample may have low intrinsic fluorescence.
Troubleshooting Workflow for Experimental Protocol
References
- 1. biotium.com [biotium.com]
- 2. immudex.com [immudex.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. Oxidation causes melanin fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
Non-specific binding of Melanin probe-1 and how to prevent it
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Melanin (B1238610) Probe-1.
Frequently Asked Questions (FAQs)
Q1: What is Melanin Probe-1 and what is its primary application?
This compound is a fluorescently labeled molecule designed to specifically bind to melanin, a pigment found in various tissues such as skin, hair, eyes, and certain types of tumors like melanoma. Its primary application is for the visualization and quantification of melanin in experimental settings, including fluorescence microscopy of tissue sections and in vivo imaging.
Q2: What is "non-specific binding" and why is it a problem?
Non-specific binding refers to the adherence of this compound to molecules or structures other than its intended target, melanin. This can lead to high background signals, which obscure the true, specific signal from melanin.[1] Consequently, this can result in poor signal-to-noise ratios, making it difficult to accurately interpret experimental results.[1]
Q3: What are the common causes of non-specific binding with this compound?
Several factors can contribute to non-specific binding:
-
Hydrophobic and Ionic Interactions: The probe may interact with other tissue components through non-specific hydrophobic or electrostatic forces.[2]
-
Endogenous Fluorophores (Autofluorescence): Tissues contain naturally fluorescent molecules like collagen, elastin, NADH, and lipofuscin, which can create background signals that are mistaken for the probe's signal.[3][4][5] Aldehyde-based fixatives like formalin can also induce autofluorescence.[4][5]
-
Probe Concentration: Using a concentration of this compound that is too high can increase the likelihood of it binding to low-affinity, non-target sites.[6][7]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites in the tissue before applying the probe is a common cause of high background.[6]
Q4: What is a blocking buffer and how does it work?
A blocking buffer is a solution containing proteins (like Bovine Serum Albumin or serum) or other molecules that physically coat the tissue section. This pre-incubation step blocks potential non-specific binding sites, preventing the subsequent primary antibody or probe from adhering to them.[8][9] The immunoglobulins present in normal serum, for example, can bind to receptors on the tissue, reducing non-specific interactions.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound.
Issue 1: High background fluorescence across the entire tissue section.
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | Perform a titration experiment to determine the optimal, lowest effective concentration of this compound. This will maximize the specific signal while minimizing non-specific binding.[6][7] |
| Inadequate blocking. | Increase the incubation time with the blocking buffer or increase the concentration of the blocking agent (e.g., from 1% BSA to 5% BSA). Consider using normal serum from the species of the secondary antibody if one is used in your protocol.[6][8] |
| Tissue autofluorescence. | Before staining, treat the tissue with a quenching agent. Options include sodium borohydride (B1222165) for aldehyde-induced autofluorescence or Sudan Black B for lipofuscin-related autofluorescence.[4][10][11] Note that Sudan Black B can introduce its own fluorescence in the far-red channel.[4][10] |
| Suboptimal washing steps. | Increase the number and/or duration of wash steps after probe incubation to more effectively remove unbound or weakly bound probe molecules. |
Issue 2: Punctate or granular non-specific staining.
| Potential Cause | Recommended Solution |
| Presence of lipofuscin. | Lipofuscin is an age-related pigment that accumulates in granules and fluoresces across a broad spectrum.[4] Treat sections with Sudan Black B or a commercial quenching reagent like TrueBlack®.[4][10] |
| Probe aggregation. | Before use, centrifuge the this compound solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use only the supernatant for your staining protocol. |
| Endogenous biotin (B1667282) (if using a biotin-based detection system). | If your protocol involves biotin, endogenous biotin in tissues like the kidney or liver can cause background. Use an avidin/biotin blocking kit before applying your primary antibody/probe.[6][7] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol helps determine the most effective blocking agent to reduce non-specific binding of this compound.
-
Prepare tissue sections as per your standard procedure (e.g., deparaffinization, rehydration, antigen retrieval if necessary).
-
Divide the sections into different groups.
-
Prepare various blocking buffers. See the table below for examples.
-
Apply a different blocking buffer to each group of sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Wash sections 3 times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate all sections with the same concentration of this compound.
-
Proceed with the remainder of your standard staining and imaging protocol.
-
Compare the signal-to-noise ratio across the different blocking conditions to identify the optimal one.
Table 1: Example Blocking Buffers for Optimization
| Blocking Buffer | Composition | Notes |
| Buffer A (Control) | PBS only (No blocking agent) | Establishes baseline non-specific binding. |
| Buffer B | 5% (w/v) Bovine Serum Albumin (BSA) in PBS | A common general protein blocker. |
| Buffer C | 5% (v/v) Normal Goat Serum in PBS | Use serum from the species of the secondary antibody if applicable.[8] |
| Buffer D | Commercial Blocking Solution (e.g., BlockAid™) | Formulated to block multiple types of non-specific interactions.[7] |
Protocol 2: Competition Assay to Verify Binding Specificity
This assay confirms that the signal from this compound is due to specific binding to melanin. An excess of an unlabeled molecule that also binds to melanin is used to "compete" with the fluorescent probe. A significant reduction in fluorescence indicates specific binding.
-
Prepare at least two sets of pigmented tissue sections or cells.
-
Set A (Control): Incubate sections with your standard this compound staining solution.
-
Set B (Competition): Prepare a solution containing your standard concentration of this compound PLUS a 100-fold molar excess of an unlabeled melanin-binding compound (e.g., chloroquine, or a non-fluorescent analog of the probe if available).
-
Incubate both sets of sections with their respective solutions for the standard incubation time.
-
Wash, mount, and image both sets of slides using identical acquisition parameters (e.g., laser power, exposure time, gain).
-
Analysis: Quantify the fluorescence intensity in the melanin-containing regions of both sets. A significantly lower signal in Set B indicates that the probe's binding is specific and can be competed off.
Visual Guides
Workflow for Reducing Non-Specific Binding
The following diagram illustrates a recommended experimental workflow designed to minimize non-specific binding and autofluorescence when using this compound.
Caption: A step-by-step workflow for immunofluorescence staining using this compound.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common issues related to high background staining.
Caption: A decision tree to guide troubleshooting of non-specific binding issues.
References
- 1. bosterbio.com [bosterbio.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
Impact of fixation methods on Melanin probe-1 staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Melanin (B1238610) Probe-1, with a specific focus on the impact of different fixation methods on staining outcomes.
Frequently Asked Questions (FAQs)
Q1: Which fixation method is recommended for Melanin Probe-1 staining?
The optimal fixation method can depend on the specific cell or tissue type and the experimental goals. Paraformaldehyde (PFA) is a commonly used fixative in histology and immunofluorescence. However, it's important to be aware that PFA fixation can induce changes in cell structure.[1][2] Specifically, PFA has been shown to cause the formation of globular protein clusters in the cytoplasm of MNT-1 melanoma cells, leading to a disruption of the natural distribution of melanosomes.[1][2] While PFA does not appear to alter the chemical structure of melanin itself, the altered distribution of melanosomes could potentially affect the accessibility of this compound to its target.[1][2] For applications where preserving the in-vivo distribution of melanosomes is critical, cryo-fixation may be considered as an alternative, although chemical fixation remains a common and practical choice.[1]
Q2: I am observing weak or no signal with this compound. What are the possible causes related to fixation?
Weak or no staining can be attributed to several factors, many of which are related to the fixation protocol.
-
Under-fixation: Insufficient fixation can lead to poor preservation of cellular structures and potential loss of melanin during subsequent staining steps. Ensure that the tissue or cells are fixed for an adequate amount of time. For paraffin-embedded tissues, ensure optimal fixation time in 4% PFA before processing. For cryosections, post-fixation with 4% PFA is recommended.[3]
-
Over-fixation: Excessive fixation, particularly with cross-linking fixatives like PFA, can mask the binding sites for this compound. This "masking" can be due to the extensive cross-linking of proteins surrounding the melanin, hindering the probe's access.
-
Incorrect Fixative: While PFA is common, some applications might benefit from other fixatives like methanol (B129727) or acetone (B3395972), which work by precipitation and dehydration. However, these can sometimes compromise structural integrity. It is advisable to test different fixation methods to determine the best one for your specific sample and antibody.
Q3: My samples show high background staining. How can fixation contribute to this issue?
High background can be caused by non-specific binding of this compound. Fixation can play a role in this in a few ways:
-
Aldehyde-induced Autofluorescence: Fixatives like PFA can induce autofluorescence, especially in tissues containing high levels of certain endogenous molecules. This can be mistaken for a positive signal.
-
Alteration of Tissue Morphology: As mentioned, PFA can cause protein clustering.[1][2] These clusters could non-specifically trap the probe, leading to background signal.
To mitigate high background, ensure thorough washing after fixation and consider using a blocking solution appropriate for your sample type.
Q4: Can I perform melanin bleaching before or after this compound staining?
Melanin's inherent pigment can interfere with the visualization of chromogenic or fluorescent signals. Several bleaching techniques exist, often utilizing agents like hydrogen peroxide or potassium permanganate.[4][5][6] However, bleaching is a harsh treatment that can damage tissue morphology and the target molecule. If you are using a fluorescent version of this compound, the probe's signal could be quenched by the melanin pigment. In such cases, a carefully optimized bleaching step before applying the probe might be necessary. It is crucial to validate that the bleaching process does not destroy the epitope that this compound recognizes. For chromogenic detection, bleaching is also often required to prevent melanin from obscuring the stain.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound staining, with a focus on fixation-related problems.
Problem: Weak or No Staining
| Possible Cause | Recommended Solution |
| Under-fixation | Optimize fixation time. For 4% PFA, typical fixation times range from 15 minutes for cultured cells to overnight for tissues. Post-fixation of cryosections is recommended.[3] |
| Over-fixation / Epitope Masking | Reduce fixation time. Consider performing antigen retrieval, a process that can unmask epitopes. While more common in immunohistochemistry, it may be beneficial for some probes. |
| Inappropriate Fixative | Test alternative fixation methods. For example, compare PFA fixation to methanol or acetone fixation to see which yields a better signal-to-noise ratio. |
Problem: High Background Staining
| Possible Cause | Recommended Solution |
| Autofluorescence from Fixative | Include a non-stained, fixed control to assess the level of autofluorescence. Consider using a quenching step (e.g., with sodium borohydride) after aldehyde fixation. |
| Non-specific Probe Binding | Ensure adequate blocking of non-specific sites. Use a blocking buffer containing serum from the same species as the secondary antibody (if applicable) or a protein-based blocker like BSA. |
| Probe Trapping in Altered Structures | Optimize the concentration of this compound. A lower concentration may reduce non-specific binding to fixation-induced artifacts. |
Problem: Altered Cellular Morphology or Melanin Distribution
| Possible Cause | Recommended Solution |
| PFA-induced Protein Clustering | Be aware that PFA can cause protein denaturation and crosslinking, leading to the formation of globular aggregates and altered melanosome distribution.[1][2] |
| Harsh Fixation/Permeabilization | Use the mildest fixation and permeabilization conditions that still provide good signal. For example, a shorter fixation time or a lower concentration of detergent for permeabilization. |
| Cryo-fixation Artifacts | If using cryo-fixation, ensure rapid freezing to prevent the formation of ice crystals, which can damage cellular structures. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for Cultured Cells
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Preparation: Prepare a 4% PFA solution in phosphate-buffered saline (PBS), pH 7.4.
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
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Fixation: Add the 4% PFA solution to the cells and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization (Optional): If this compound requires intracellular access, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Incubate with a suitable blocking buffer for 30-60 minutes.
-
Staining: Proceed with the this compound staining protocol.
Protocol 2: Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Section Staining
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Deparaffinization: Immerse slides in xylene (or a xylene substitute) to remove paraffin (B1166041) wax.
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Rehydration: Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.
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Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval if epitope masking is suspected.
-
Melanin Bleaching (Optional): If melanin pigment will interfere with signal detection, incubate sections in a bleaching solution (e.g., 10% hydrogen peroxide in PBS at 65°C for up to 2 hours).[6] Monitor closely to avoid tissue damage.
-
Washing: Wash thoroughly with PBS.
-
Blocking: Block non-specific binding sites.
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Staining: Proceed with the this compound staining protocol.
Visual Guides
Caption: Troubleshooting workflow for this compound staining issues.
Caption: General experimental workflow for this compound staining.
References
- 1. Direct observation of the effects of chemical fixation in MNT-1 cells: A SE-ADM and Raman study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct observation of the effects of chemical fixation in MNT-1 cells: A SE-ADM and Raman study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Trouble-shooting guidelines for melanin bleaching using hydrogen peroxide (H2O2) and hematoxylin and eosin (HE) staining. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Analysis of the Effects of Melanin Depigmentation on Immunohistochemical Staining | Semantic Scholar [semanticscholar.org]
- 5. Improved Immunohistochemistry of Mouse Eye Sections Using Davidson's Fixative and Melanin Bleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solving Melanin probe-1 solubility and stability issues
Welcome to the technical support center for Melanin probe-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the solubility and stability of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an 18F-picolinamide-based Positron Emission Tomography (PET) probe.[1] Its primary application is for the in vivo imaging of malignant melanoma.[2][3] It specifically targets melanin, a pigment that is abundant in most melanoma lesions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and efficacy of the probe. The recommended storage conditions are summarized in the table below.
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is critical to protect the probe from light and moisture to prevent degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound has limited aqueous solubility and typically requires an organic solvent for initial dissolution. A common practice is to first create a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock solution is then further diluted into an aqueous buffer or a formulation suitable for in vivo administration.
Troubleshooting Guide
Solubility Issues
Q: I am observing precipitation after diluting the DMSO stock solution of this compound into my aqueous buffer. What should I do?
A: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic probes. Here are several steps to troubleshoot this problem:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (typically <1%) to minimize potential toxicity and solubility issues. However, a certain amount is necessary to keep the probe in solution. You may need to empirically determine the optimal balance for your specific application.
-
Use a Formulation with Co-solvents and Surfactants: For in vivo applications, using a vehicle that includes co-solvents and surfactants can significantly improve the solubility of the probe. A recommended formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol for Preparation: a. Start by dissolving the probe in DMSO to make a stock solution. b. In a separate sterile tube, add the required volume of PEG300. c. Add the DMSO stock solution to the PEG300 and mix thoroughly. d. Add Tween-80 and mix again until the solution is homogeneous. e. Finally, add the saline to reach the final volume and mix.
-
-
Sonication: If you observe slight precipitation or cloudiness, gentle sonication in a bath sonicator for a few minutes can help to redissolve the probe.
Stability Issues
Q: I am concerned about the stability of the 18F label on this compound. How can I assess and mitigate potential degradation?
A: The stability of 18F-labeled radiotracers is critical for accurate PET imaging. Degradation can lead to the release of free [18F]fluoride, resulting in non-specific signals, particularly high bone uptake.[4]
Signs of Degradation:
-
High Bone Uptake in PET scans: This is a classic indicator of defluorination, as free fluoride (B91410) accumulates in the bones.[4]
-
Altered Chromatographic Profile: When analyzing the radiochemical purity using radio-TLC or radio-HPLC, the appearance of new peaks corresponding to degradation products or free [18F]fluoride is a clear sign of instability.
Troubleshooting and Mitigation Strategies:
-
Maintain Optimal pH: The pH of the final formulation is a critical factor. Deviations from the optimal pH can lead to hydrolysis or other degradation pathways. For picolinamide-based probes, maintaining a neutral pH (around 7.4) is generally recommended for in vivo applications. Stability tests have shown that some PET radiopharmaceuticals exhibit reduced stability at basic pH values.[5][6]
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Minimize Radiolytic Decomposition: Radiolysis is the breakdown of the molecule caused by the radiation it emits. This is more pronounced at higher radioactive concentrations.
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Use Stabilizers: The addition of radical scavengers, such as ethanol (B145695) or ascorbic acid, to the final formulation can help to reduce radiolytic decomposition.
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Dilute the Probe: If possible, diluting the probe to a lower radioactive concentration just before injection can minimize radiolysis.
-
-
Ensure Chemical Purity: Impurities from the synthesis, such as precursor materials or catalysts, can compromise the stability of the final product. Ensure that the purification of the probe after radiolabeling is efficient.
-
Proper Storage: Adhere strictly to the recommended storage conditions (-80°C for long-term, -20°C for short-term) and protect the probe from light. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Radiochemical Purity (RCP) Testing Protocol
A comprehensive quality control program should be in place to ensure the purity of the radiopharmaceutical before administration.[7]
Objective: To determine the percentage of radioactivity present in the desired chemical form.
Methodology (radio-TLC):
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Stationary Phase: Use a suitable TLC plate (e.g., silica (B1680970) gel).
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Mobile Phase: A mobile phase should be selected that can separate the intact this compound from potential impurities like free [18F]fluoride. The choice of the mobile phase will depend on the specific characteristics of the probe and potential impurities.
-
Procedure: a. Spot a small volume of the this compound solution onto the TLC plate. b. Develop the plate in a chromatography chamber containing the mobile phase. c. After development, dry the plate and analyze it using a radio-TLC scanner to determine the distribution of radioactivity.
-
Analysis: Calculate the radiochemical purity by integrating the peaks. The RCP should be above 95% for clinical use.
Visual Guides
Logical Workflow for Troubleshooting this compound Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Workflow for In Vivo PET Imaging with this compound
Caption: Workflow for in vivo PET imaging using this compound.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. Ultrasensitive detection of malignant melanoma using PET molecular imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New PET probe could improve detection of primary and metastatic melanoma | EurekAlert! [eurekalert.org]
- 4. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tech.snmjournals.org [tech.snmjournals.org]
Artifacts in Melanin probe-1 imaging and their causes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Melanin (B1238610) Probe-1 for imaging applications. Our aim is to help you identify and resolve common artifacts to ensure high-quality, reliable experimental data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Melanin Probe-1.
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
Q: My images have a high background fluorescence, making it difficult to distinguish the signal from my this compound. What is the cause and how can I fix this?
A: High background signal is a common issue in fluorescence microscopy and can originate from several sources, particularly when imaging melanin-rich samples.
Possible Causes and Troubleshooting Steps:
-
Autofluorescence: Melanin itself is a source of endogenous fluorescence, especially in the near-infrared (NIR) spectrum[1][2]. This inherent signal can contribute to a high background.
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Unstained Control: Always prepare an unstained sample and image it using the identical settings as your stained samples. This will help you determine the contribution of melanin's natural fluorescence to your signal[3].
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Spectral Unmixing: If your imaging software supports it, you can capture the emission spectrum of the autofluorescence from your control sample and subtract it from your experimental images[3].
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Wavelength Selection: Opt for fluorophores with longer excitation and emission wavelengths (far-red or NIR) to minimize autofluorescence, which is often more pronounced in the blue and green channels[3].
-
-
Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.
-
Titration: Perform a titration experiment to determine the optimal probe concentration that provides a strong signal with minimal background[4].
-
-
Inadequate Washing: Insufficient washing after probe incubation can leave unbound probes in the sample.
-
Optimize Washing Steps: Increase the number or duration of your washing steps to more effectively remove unbound this compound.
-
-
Ambient Light: Light from the room can add non-specific illumination and increase background noise.
-
Work in a Dark Environment: Turn off room lights during image acquisition to prevent ambient light from being captured by the detector[5].
-
Issue 2: Weak or No Signal from this compound
Q: I am not detecting any signal, or the signal from my this compound is very weak. What are the potential reasons for this?
A: A weak or absent signal can be frustrating. The issue could lie with the sample, the probe, or the imaging setup.
Possible Causes and Troubleshooting Steps:
-
Incorrect Filter Sets: The excitation and emission filters on the microscope must match the spectral properties of this compound.
-
Verify Settings: Ensure you are using the correct filter cubes and that the excitation and emission wavelengths are set appropriately for your probe[4].
-
-
Low Target Expression: The target melanin levels in your sample may be too low for detection.
-
Use a Positive Control: Include a sample known to have high melanin content to validate that your staining protocol and imaging setup are working correctly[4].
-
-
Photobleaching: The fluorescent signal is fading rapidly during imaging.
-
Reduce Exposure and Intensity: Use the lowest possible laser power and exposure time that still yields a detectable signal[3][5].
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to protect the fluorophore from photobleaching[3][5].
-
Image a Fresh Field of View: For fixed samples, move to a new area of the slide for each image acquisition to avoid imaging a previously bleached area[3].
-
-
Probe Accessibility: The probe may not be able to reach the target melanin.
-
Permeabilization: If targeting intracellular melanin, ensure your sample preparation includes an effective permeabilization step[4].
-
Issue 3: Photobleaching or Signal Fading
Q: The fluorescent signal from this compound diminishes quickly when I expose the sample to excitation light. How can I prevent this?
Possible Causes and Troubleshooting Steps:
-
-
Minimize Exposure: Use neutral density filters to reduce the intensity of the excitation light. Keep exposure times as short as possible[3].
-
-
Absence of Protective Reagents: The mounting medium can significantly impact fluorophore stability.
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High Oxygen Levels: The presence of oxygen can contribute to the photochemical reactions that cause photobleaching.
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Oxygen Scavengers: Some antifade reagents include oxygen scavengers to help preserve the fluorescent signal.
-
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and how does it relate to melanin imaging?
A1: Autofluorescence is the natural fluorescence emitted by biological structures when they are excited by light[7]. Melanin is a known endogenous fluorophore, meaning it naturally fluoresces, particularly when excited by UV and near-infrared (NIR) light[1][2][8]. This can create a high background signal that may interfere with the signal from your specific fluorescent probe[3]. To manage this, it is crucial to use an unstained control sample to assess the level of autofluorescence and, if possible, use spectral unmixing techniques to subtract this background signal[3].
Q2: How can I be sure the signal I'm seeing is from this compound and not just melanin's natural fluorescence?
A2: This is a critical question of specificity. The best practice is to compare your stained sample to a negative control (an unstained sample of the same tissue). By imaging both under identical conditions, you can directly observe the signal contribution from the probe versus the endogenous autofluorescence of melanin[3]. The signal in your stained sample should be significantly brighter and spectrally distinct from the signal in the unstained control.
Q3: Can my sample preparation introduce artifacts?
A3: Yes, sample preparation is a common source of imaging artifacts[5]. For instance:
-
Air bubbles trapped under the coverslip can cause light scattering and distortion[5].
-
Contaminants on slides or in solutions can introduce unwanted fluorescence[3].
-
Crushing the sample with the coverslip can alter the tissue structure[5].
-
A mismatch in the refractive index between the mounting medium and the immersion oil can lead to a hazy appearance[3]. Careful and clean sample preparation is essential for high-quality imaging.
Q4: My images appear blurry or out of focus in some areas. What could be the cause?
A4: This can be due to several factors. If the entire image is out of focus, it may be a simple focusing error. However, if some areas are sharp while others are blurry, it could be due to an uneven sample thickness or the sample not being perfectly flat on the slide. Large variations in the Z-axis can cause some areas to be out of focus[9]. Additionally, spherical aberrations in the microscope's optics can cause the center of the image to have a slightly different focal point than the edges[5].
Quantitative Data Summary
The following table provides a summary of key parameters to consider when optimizing your this compound imaging experiments. The values provided are illustrative and should be optimized for your specific experimental setup.
| Parameter | Recommended Range/Value | Rationale |
| This compound Concentration | 1 - 10 µM | Titrate to find the optimal balance between signal and background. |
| Excitation Wavelength | Match probe's peak excitation | Maximizes the efficiency of fluorophore excitation. |
| Emission Wavelength | Match probe's peak emission | Captures the maximum amount of emitted light from the probe. |
| Exposure Time | 50 - 500 ms | Keep as low as possible to minimize photobleaching[9]. |
| Laser Power / Light Intensity | 1 - 20% | Use the lowest power necessary to obtain a good signal-to-noise ratio[3]. |
| Antifade Reagent | Required | Significantly reduces the rate of photobleaching[3][5]. |
Experimental Protocols
General Protocol for Staining with this compound
This protocol provides a general workflow for staining fixed cells or tissue sections. It should be adapted based on your specific sample type and experimental goals.
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the sample three times with PBS for 5 minutes each.
-
If targeting intracellular melanin, permeabilize the sample with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash again three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
Incubate the sample in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30-60 minutes to reduce non-specific binding.
-
-
This compound Incubation:
-
Dilute this compound to the predetermined optimal concentration in blocking buffer or PBS.
-
Incubate the sample with the probe solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the sample three to five times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Mount the sample with a coverslip using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with the appropriate filter sets for this compound.
-
Always include an unstained control and image it with the same settings.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common artifacts in this compound imaging.
Caption: Logical relationships between the sources of artifacts and their manifestations in imaging data.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 6. edge-ai-vision.com [edge-ai-vision.com]
- 7. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 8. Autofluorescence of melanins induced by ultraviolet radiation and near ultraviolet light. A histochemical and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Slide scanning: Troubleshooting for fluorescence microscopy [mbfbioscience.com]
Improving signal-to-noise ratio for Melanin probe-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Melanin (B1238610) probe-1 and other melanin-binding fluorescent probes. Our goal is to help you improve your signal-to-noise ratio (SNR) for clearer, more reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Melanin probe-1 and how does it work?
A1: this compound is a specialized fluorescent probe designed for the selective detection and quantification of melanin.[1] It operates by binding specifically to melanin pigments. This interaction with melanin's chemical structure leads to the activation and subsequent emission of a fluorescent signal, which can be detected and quantified using standard fluorescence microscopy or spectroscopy.[1] This tool is valuable in dermatology, oncology, and pigment cell biology for studying melanin distribution, melanin-related disorders, and identifying melanoma.[1]
Q2: What are the main challenges in achieving a good signal-to-noise ratio with melanin-binding probes?
A2: The primary challenges include:
-
High Background Fluorescence: This can be caused by intrinsic autofluorescence from the cells or tissue, or non-specific binding of the probe.[2]
-
Low Signal Intensity: This may result from a low concentration of melanin in the sample, suboptimal probe concentration, or inefficient staining protocols.[2]
-
Photobleaching: The fluorescent signal may diminish over time with repeated exposure to excitation light.
Q3: What is autofluorescence and how does it affect my experiment?
A3: Autofluorescence is the natural fluorescence emitted by biological structures.[3] In melanin-rich samples, both melanin itself (particularly under near-infrared excitation) and other endogenous fluorophores like NADH and flavins can contribute to background signal, potentially obscuring the specific signal from your probe.[3][4]
Q4: Can I use this compound for quantitative analysis?
A4: Yes, the fluorescence intensity of this compound is designed to correlate with the concentration of melanin present. However, for accurate quantification, it is crucial to first optimize the experimental protocol to ensure a linear relationship between melanin concentration and fluorescence intensity within your specific experimental setup. This involves creating a standard curve with known melanin concentrations. While absorption spectroscopy is a common method for melanin quantification, fluorescence-based methods can offer higher specificity and accuracy.[5]
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio. The source can be either diffuse background across the entire image or punctate, non-specific staining.
Troubleshooting Steps:
-
Identify the Source of Background:
-
Autofluorescence: Image an unstained control sample (cells or tissue processed without the probe). Significant fluorescence in this control indicates high autofluorescence.
-
Non-Specific Probe Binding: If the unstained control is clean, the background is likely due to the probe binding to cellular components other than melanin.
-
-
Solutions for Autofluorescence:
-
Spectral Separation: If possible, choose a probe and filter set that minimizes the overlap between the probe's emission spectrum and the autofluorescence spectrum.
-
Photobleaching: Before staining, intentionally expose the sample to the excitation light to "bleach" the autofluorescent molecules.[6]
-
Chemical Quenching: Treat samples with quenching agents like Sodium Borohydride or Sudan Black B. Note that Sudan Black B can introduce its own fluorescence in the red and far-red channels.[6]
-
-
Solutions for Non-Specific Binding:
-
Optimize Probe Concentration: Titrate the concentration of this compound. Using too high a concentration is a common cause of high background.
-
Improve Washing Steps: Increase the number and duration of wash steps after probe incubation to remove unbound probe. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help.[7]
-
Use Blocking Agents: Before adding the probe, incubate the sample with a blocking buffer to saturate non-specific binding sites.[8] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[8][9]
-
Problem 2: Weak or No Signal
A faint or absent signal can be due to issues with the sample, the protocol, or the imaging setup.
Troubleshooting Steps:
-
Verify Melanin Presence:
-
Use a positive control cell line or tissue known to have high melanin content to confirm that your experimental setup can detect the target.
-
For cultured cells, ensure that the culture conditions are optimal for melanogenesis.
-
-
Optimize Staining Protocol:
-
Probe Concentration: If the signal is weak, you may need to increase the probe concentration. Perform a titration to find the optimal concentration that maximizes signal without significantly increasing background.
-
Incubation Time: Increase the incubation time to allow for sufficient binding of the probe to melanin.
-
Permeabilization (for intracellular targets): If melanin is primarily intracellular, ensure that the permeabilization step (e.g., with Triton X-100) is adequate for the probe to enter the cells.
-
-
Check Imaging Settings:
-
Correct Filter Sets: Ensure you are using the appropriate excitation and emission filters for this compound.
-
Exposure Time and Gain: Increase the camera's exposure time or gain to enhance signal detection. Be aware that this can also increase background noise.[10]
-
Data Presentation
The following tables provide illustrative data on how different experimental parameters can affect the signal-to-noise ratio (SNR). This data is representative and should be used as a guide for your own optimization experiments.
Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio
| Probe Concentration (µM) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 0.1 | 150 | 50 | 3.0 |
| 0.5 | 750 | 75 | 10.0 |
| 1.0 | 1500 | 120 | 12.5 |
| 2.0 | 2200 | 250 | 8.8 |
| 5.0 | 2800 | 600 | 4.7 |
Table 2: Effect of Incubation Time on Signal-to-Noise Ratio
| Incubation Time (minutes) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 15 | 800 | 110 | 7.3 |
| 30 | 1450 | 125 | 11.6 |
| 60 | 1600 | 130 | 12.3 |
| 120 | 1650 | 180 | 9.2 |
Table 3: Effect of Blocking Agents on Signal-to-Noise Ratio
| Blocking Agent | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| None | 1500 | 300 | 5.0 |
| 1% BSA | 1480 | 150 | 9.9 |
| 5% Normal Goat Serum | 1450 | 120 | 12.1 |
Experimental Protocols
Protocol: Staining of Cultured Cells with this compound
This protocol provides a general framework for staining melanin in fixed cultured cells. Optimization of probe concentration, incubation times, and washing steps is recommended.
Materials:
-
Cultured melanocytes or other melanin-producing cells
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound stock solution
-
Mounting Medium
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add the fixation solution and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular melanin): Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add the blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific binding.[8]
-
Probe Incubation: Dilute the this compound stock solution to the desired working concentration in blocking buffer. Add the diluted probe to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for this compound.
Visualizations
Caption: Simplified pathway of eumelanin and pheomelanin synthesis.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Quantifying melanin spatial distribution using pump-probe microscopy and a 2-D morphological autocorrelation transformation for melanoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Best practices for long-term storage of Melanin probe-1
Welcome to the technical support center for Melanin (B1238610) Probe-1. This guide provides best practices for long-term storage, detailed experimental protocols, and troubleshooting advice to ensure the optimal performance of your probe.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Melanin Probe-1 upon arrival?
A: The lyophilized powder is stable at room temperature for short periods, such as during shipping.[1] For long-term storage, keep the vial at -20°C in a desiccated, dark environment.[1][2] Labeled probes shipped dry can be stored frozen indefinitely under these conditions.[3]
Q2: How should I reconstitute the probe?
A: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[4] Reconstitute the probe in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For aqueous applications, a slightly basic buffer (e.g., TE buffer, pH 7.5-8.0) is recommended over water, as acidic conditions can degrade the probe.[2][5]
Q3: What is the best way to store the reconstituted probe?
A: To maximize shelf life, prepare single-use aliquots of the concentrated stock solution and store them at -20°C or -80°C.[3] This practice minimizes the damaging effects of repeated freeze-thaw cycles.[6][7] Always protect the probe from light by using amber vials or wrapping tubes in foil.[2][7][8]
Q4: How many freeze-thaw cycles can this compound tolerate?
A: For optimal performance, you should subject the probe to a minimum number of freeze-thaw cycles.[3] Ideally, thaw aliquots only once just before use.[6] Repeated freezing and thawing can denature the probe and reduce its efficacy.[6][7]
Q5: What is the shelf life of the probe?
A: When stored correctly, the lyophilized probe is stable for at least 24 months at ≤ -15°C.[6] Once reconstituted and stored in frozen aliquots, the probe should remain stable for over a year.[3] Working dilutions should be used within 24 hours.[6]
Storage Conditions Summary
For optimal stability and performance, adhere to the following storage guidelines.
| Form | Solvent/Condition | Temperature | Duration | Key Considerations |
| Lyophilized Powder | Dry, desiccated | -20°C | > 24 months | Protect from light and moisture.[1][6] |
| Concentrated Stock | Anhydrous DMSO | -20°C to -80°C | > 12 months | Aliquot to avoid freeze-thaw cycles.[3] Use amber vials or foil.[2] |
| Aqueous Stock | TE Buffer, pH 7.5-8.0 | -20°C to -80°C | > 12 months | Aliquot to avoid freeze-thaw cycles. Avoid acidic buffers.[5][6] |
| Working Solution | Recommended Buffer | 2-8°C | < 24 hours | Protect from light during preparation and use.[3][6] |
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Probe Degradation | Ensure the probe was stored correctly in aliquots at -20°C or below, protected from light and repeated freeze-thaw cycles.[3][6] Use a fresh aliquot. |
| Incorrect Filter Set | Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral properties. |
| Insufficient Probe Concentration | Optimize the probe concentration. Perform a titration experiment to find the optimal working concentration for your specific application. |
| Low Target Abundance | Confirm the presence of melanin in your sample using a positive control. Increase incubation time if necessary. |
| Photobleaching | Minimize the sample's exposure to excitation light.[2] Use an anti-fade mounting medium. |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Probe | Reduce the probe concentration. High concentrations can lead to non-specific binding. |
| Inadequate Washing | Increase the number and/or duration of wash steps after probe incubation to remove unbound probe. |
| Autofluorescence | Image an unstained control sample to assess the level of natural autofluorescence. If high, consider using spectral unmixing or a probe with a different wavelength. |
| Contaminated Reagents | Use fresh, high-quality solvents and buffers. Ensure all labware is clean. |
Experimental Protocols & Workflows
Protocol: Staining Cultured Cells with this compound
This protocol provides a general guideline for fluorescently labeling melanin in fixed cells.
1. Reagent Preparation:
- Probe Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
- Working Solution: Just before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in your preferred imaging buffer (e.g., PBS). Protect from light.
2. Cell Preparation:
- Culture cells on glass coverslips or in imaging-compatible plates.
- Wash cells briefly with Phosphate-Buffered Saline (PBS).
- Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash cells three times with PBS for 5 minutes each.
3. Staining:
- Incubate the fixed cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
- Wash cells three times with PBS for 5 minutes each to remove unbound probe.
4. Mounting and Imaging:
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Image the samples using a fluorescence microscope with the appropriate filter set for this compound.
Diagrams
Caption: General experimental workflow for staining fixed cells with this compound.
Caption: Troubleshooting flowchart for addressing weak or no signal issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. idtdna.com [idtdna.com]
- 3. Storage of dye labeled probes [biosyn.com]
- 4. What is your recommended method for reconstituting and storing oligonucleotides? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. How should fluorescent labeled probes be stored? [qiagen.com]
- 6. metabion.com [metabion.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. camlab.co.uk [camlab.co.uk]
Validation & Comparative
Melanin Detection: A Comparative Guide to Melanin Probe-1 and Fontana-Masson Stain
For researchers, scientists, and drug development professionals, the accurate detection and quantification of melanin (B1238610) is crucial in a multitude of fields, from dermatology and oncology to neurobiology. This guide provides a comprehensive comparison of two prominent methods for melanin detection: the modern fluorescent Melanin probe-1 and the traditional histological Fontana-Masson stain.
This document will delve into the principles, experimental protocols, and performance characteristics of each method, supported by available data. We will explore their respective advantages and limitations to assist you in selecting the most appropriate technique for your research needs.
At a Glance: this compound vs. Fontana-Masson Stain
| Feature | This compound | Fontana-Masson Stain |
| Principle | Fluorescent probe that selectively binds to melanin, emitting a quantifiable signal.[1] | Histochemical stain based on the argentaffin reaction, where melanin reduces ammoniacal silver nitrate (B79036) to black metallic silver.[2] |
| Detection Method | Fluorescence Microscopy, Spectroscopy.[1] | Bright-field Microscopy. |
| Specificity for Melanin | High (designed for selective binding).[1] | Moderate (stains other argentaffin substances like lipofuscin and some neuroendocrine granules).[2] |
| Quantification | Quantitative (fluorescence intensity correlates with melanin concentration).[1][3] | Semi-quantitative (based on visual assessment of staining intensity) or quantitative with digital image analysis.[4] |
| Cellular Morphology | Can be combined with other fluorescent markers for detailed cellular analysis. | Poorly preserved; counterstains are required to visualize nuclei and cytoplasm.[2] |
| Live-cell Imaging | Potentially applicable for live-cell imaging. | Not suitable for live-cell imaging. |
| Protocol Complexity | Relatively simple and rapid staining protocol. | Multi-step, time-consuming protocol involving hazardous reagents.[5] |
| Throughput | Amenable to high-throughput screening. | Lower throughput, requires manual processing of individual slides. |
Mechanism of Action
To visualize the fundamental differences in how these two methods detect melanin, the following diagrams illustrate their mechanisms of action.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. Fontana Masson Stain [nsh.org]
- 3. Melanin quantification by in vitro and in vivo analysis of near-infrared fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of colorimetric staining in skin using open-source software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dbiosys.com [dbiosys.com]
A Comparative Guide to Melanin Probe-1 and Other Commercial Melanin Probes
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of melanin (B1238610) is crucial for advancing our understanding of melanoma and other pigmentation disorders. This guide provides an objective comparison of Melanin probe-1 with other commercially available melanin probes, supported by experimental data to aid in the selection of the most suitable tool for your research needs.
Overview of Melanin Probes
Melanin probes are essential tools for visualizing and quantifying melanin in biological systems. They can be broadly categorized into two main types: radiolabeled probes for Positron Emission Tomography (PET) imaging and fluorescent probes for microscopy-based applications. This guide will focus on a comparative analysis of this compound, a PET probe, against other prominent PET probes and a specialized fluorescent probe.
PET Probes for Melanin Imaging: A Comparative Analysis
PET imaging is a powerful non-invasive technique for in vivo visualization and quantification of metabolic and molecular processes. Melanin-specific PET probes offer a significant advantage over the commonly used 18F-FDG by targeting a hallmark of most melanoma cells.
This compound is an 18F-picolinamide-based PET probe, chemically identified as N-(2-(diethylamino)ethyl)-5-[18F]fluoropicolinamide. It is designed for high-affinity and selective binding to melanin, enabling the imaging of malignant melanoma.[1][2][3][4][5]
A comparative summary of the in vivo performance of this compound and other commercially available PET probes in murine models of melanoma (B16F10 xenografts) is presented below.
| Probe Name | Chemical Class | Tumor Uptake (%ID/g at 2h) | Key Characteristics |
| This compound | Picolinamide (B142947) | 16.87 ± 1.23 | High tumor targeting efficiency, favorable pharmacokinetics with rapid clearance from the urinary system, and good in vivo stability.[2] |
| 18F-FDG | Glucose Analog | ~5-6 | Standard for tumor imaging, but lacks specificity for melanoma and can produce false positives due to inflammation. |
| 18F-MEL050 | Nicotinamide | ~8.5 | High tumor-to-background ratio and predominantly renal clearance. |
| 18F-P3BZA | Picolinamide | High (SUVmax ~19.7 in patients) | High binding selectivity and affinity for melanin. |
| 18F-PFPN | Picolinamide | High (Outperformed 18F-FDG in clinical trials) | High affinity and selectivity for melanin, with a higher tumor-to-normal liver ratio. |
| 18F-DMPY2 | Benzamide | ~24.8 (at 1h) | Strong and prolonged tumor uptake with rapid background clearance. |
Experimental Protocol: In Vivo PET Imaging with Picolinamide-Based Melanin Probes in a Murine Melanoma Model
This protocol provides a generalized procedure for evaluating 18F-labeled picolinamide-based melanin probes, such as this compound, in a mouse model of melanoma.
1. Animal Model:
-
C57BL/6 mice are subcutaneously inoculated with B16F10 murine melanoma cells.
-
Tumors are allowed to grow to a suitable size for imaging (typically 100-200 mm³).
2. Probe Administration:
-
Mice are anesthetized using isoflurane.
-
Approximately 3.7 MBq (100 µCi) of the 18F-labeled picolinamide probe is injected via the tail vein.
3. PET Imaging:
-
Static scans are typically acquired at 0.5, 1, and 2 hours post-injection.
-
For dynamic scans, imaging commences shortly after probe injection and continues for a defined period (e.g., 35 minutes).
-
Mice are maintained under anesthesia and their body temperature is regulated during the scan.
4. Biodistribution Studies:
-
Following the final imaging session, mice are euthanized.
-
Tumors and major organs are excised, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Fluorescent Probes for Melanin Detection
For cellular and tissue-level analysis, fluorescent probes offer high-resolution visualization of melanin distribution.
M-INK (melanocore-interacting Kif1c-tail) is a novel fluorescent probe that specifically recognizes melanocores, the electron-dense core of mature melanosomes. This allows for the visualization of melanosomes that have been transferred from melanocytes to keratinocytes.
| Probe Name | Target | Application | Key Characteristics |
| M-INK | Melanocore | Fluorescence Microscopy | Enables 3D reconstruction of melanosome distribution in keratinocytes; binds to purified melanin in vitro. |
Experimental Protocol: Fluorescent Staining of Melanin in Human Skin Tissue using M-INK Probe
This protocol outlines the steps for visualizing melanin in frozen human skin sections using the HA-tagged M-INK probe.
1. Tissue Preparation:
-
Obtain frozen sections of human skin tissue.
2. Probe Incubation:
-
Prepare lysates from cells expressing the HA-tagged M-INK probe (and control lysates from untransfected cells).
-
Incubate the frozen skin sections with the HA-M-INK lysates.
3. Immunohistochemical Staining:
-
Wash the sections to remove unbound probe.
-
Incubate with a primary antibody against the HA-tag.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
(Optional) Co-stain with markers for melanocytes (e.g., c-KIT) and keratinocytes.
-
Mount the sections with a DAPI-containing mounting medium to visualize nuclei.
4. Microscopy:
-
Observe the stained sections using a confocal microscope.
-
The fluorescent signal from the secondary antibody will indicate the localization of melanin.
Conclusion
The choice of a melanin probe is highly dependent on the specific research question and the experimental model. For in vivo, non-invasive imaging and quantification of melanoma tumor burden and metastasis, This compound and other picolinamide-based PET probes demonstrate superior specificity and tumor-to-background ratios compared to the standard 18F-FDG. For high-resolution visualization of melanin distribution at the cellular and subcellular level within tissues, the M-INK fluorescent probe offers a unique capability to track melanosome transfer. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their studies on melanin and melanoma.
References
- 1. This compound|CAS 1420844-62-7|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of 18F-labeled picolinamide probes for PET imaging of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Melanin Quantification: Evaluating Melanin Probe-1 and Established Alternatives
For researchers in dermatology, oncology, and pigment cell biology, the accurate detection and quantification of melanin (B1238610) is paramount. This guide provides a comparative overview of various methods available for this purpose, with a focus on the validation of specificity. We will explore the characteristics of Melanin probe-1, a specialized fluorescent probe, and compare it with established analytical techniques, providing experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Introduction to this compound
This compound is a fluorescent probe specifically designed for the selective detection and quantification of melanin.[1] Its mechanism of action involves binding to melanin pigments, which then triggers the emission of a fluorescent signal that directly correlates with the concentration of melanin present.[1] This probe is utilized in various research fields to investigate the distribution and concentration of melanin in biological tissues, aiding in the study of melanin-related disorders, pigmentation changes, and the identification of melanoma.[1] Further investigation has identified this compound as an 18F-picolinamide-based PET probe, suggesting its application in Positron Emission Tomography (PET) imaging of malignant melanoma.[2]
Comparison of Melanin Quantification Methods
To provide a clear comparison, the following table summarizes the key performance aspects of three widely used methods for melanin quantification: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Fluorescence Spectroscopy of oxidized melanin.
| Feature | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Fluorescence Spectroscopy (of oxidized melanin) |
| Principle | Measures the absorption of light by melanin in a sample, typically at a wavelength of 400-500 nm.[3] | Separates and quantifies specific degradation products of eumelanin (B1172464) and pheomelanin.[3][4] | Measures the fluorescence emitted by melanin after oxidation with hydrogen peroxide in an alkaline solution.[3][5] |
| Specificity | Lower specificity; can be affected by other cellular components that absorb light in the same range.[5] Erroneously detects melanin in non-melanotic cells.[5] | High specificity; can distinguish between eumelanin and pheomelanin.[3][4] | High specificity; not affected by proteinaceous or lipid contamination and does not detect melanin in non-melanotic cells.[5] |
| Sensitivity | Lower sensitivity; may not detect small variations in melanin content.[5] | High sensitivity; can detect small amounts of melanin degradation products.[5] | High sensitivity; can detect even small variations in melanin synthesis.[5][6] |
| Quantitative | Yes | Yes | Yes |
| Equipment | Spectrophotometer | HPLC system with UV or electrochemical detector | Fluorescence spectrophotometer |
| Expertise | Minimal | Requires significant expertise | Moderate |
| Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Melanin Quantification by Spectrophotometry
This method is based on the principle that melanin absorbs light, and the amount of absorbance is proportional to the melanin concentration.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1 M NaOH with 10% DMSO
-
Spectrophotometer
Protocol:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Cell Lysis: Resuspend the cell pellet in 1 M NaOH with 10% DMSO.
-
Solubilization: Incubate at 80°C for 1 hour to solubilize the melanin.
-
Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a spectrophotometer.
-
Quantification: Create a standard curve using synthetic melanin of known concentrations to determine the melanin content in the samples. Normalize the results to the total protein content of each sample.
Melanin Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate method that quantifies the specific degradation products of eumelanin and pheomelanin.
Materials:
-
Reagents for alkaline hydrogen peroxide oxidation (AHPO) or hydroiodic acid hydrolysis.
-
HPLC system with a suitable column and detector.
-
Standards for melanin degradation products (e.g., PTCA for eumelanin, 4-AHP for pheomelanin).
Protocol:
-
Sample Preparation: Chemically degrade the melanin in the sample using either AHPO for eumelanin or hydroiodic acid hydrolysis for pheomelanin.
-
Chromatographic Separation: Inject the degraded sample into the HPLC system. Use a mobile phase and column chemistry optimized for the separation of the melanin degradation products.
-
Detection and Quantification: Detect the degradation products using a UV or electrochemical detector. Quantify the amount of each product by comparing the peak areas to a standard curve generated with known concentrations of the respective standards.
Melanin Quantification by Fluorescence Spectroscopy
This method relies on the fluorescence emitted by melanin after chemical oxidation.
Materials:
-
1 M NaOH with 10% DMSO
-
Hydrogen Peroxide (H₂O₂)
-
Fluorescence spectrophotometer
Protocol:
-
Sample Preparation: Solubilize the melanin-containing sample in 1 M NaOH with 10% DMSO.
-
Oxidation: Add H₂O₂ to the sample and incubate in an alkaline solution to induce fluorescence.
-
Fluorescence Measurement: Measure the fluorescence emission at the appropriate excitation and emission wavelengths using a fluorescence spectrophotometer.
-
Quantification: Generate a standard curve with known concentrations of synthetic melanin treated with the same oxidation procedure to determine the melanin content in the samples.
Visualizing Experimental Workflows and Biological Pathways
To better illustrate the processes involved in melanin research, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for melanin quantification.
Caption: Simplified melanogenesis signaling pathway.
Conclusion
The validation of a melanin probe's specificity is critical for obtaining reliable and accurate research data. While "this compound" shows promise as a specialized tool, particularly for PET imaging, a comprehensive comparison with established methods like HPLC and fluorescence spectroscopy of oxidized melanin is necessary to fully understand its performance characteristics. The data presented in this guide demonstrates that while spectrophotometry is a simple and accessible method, it lacks the specificity and sensitivity of HPLC and fluorescence-based techniques.[5] For researchers requiring the ability to distinguish between eumelanin and pheomelanin, HPLC remains the gold standard.[3][4] However, for sensitive and specific total melanin quantification in complex biological samples, fluorescence spectroscopy of oxidized melanin presents a robust and more accessible alternative.[5][6] The choice of method will ultimately depend on the specific research question, the required level of detail, and the available resources.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. This compound|CAS 1420844-62-7|DC Chemicals [dcchemicals.com]
- 3. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Fluorescent quantification of melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Melanin Probe-1 and Other Pigment Detection Methods
A Guide for Researchers on Specificity and Cross-Reactivity
For researchers in dermatology, oncology, and pigment cell biology, the accurate detection and quantification of melanin (B1238610) are crucial for studying melanin-related disorders and developing targeted therapies. Melanin probe-1 is a fluorescent probe designed for the selective detection of melanin.[1] However, a comprehensive understanding of its cross-reactivity with other endogenous pigments is essential for the accurate interpretation of experimental results.
This guide provides a comparative overview of this compound and other common methods for melanin detection, with a focus on their specificity and potential for cross-reactivity with other pigments such as lipofuscin, hemosiderin, and hemoglobin. While specific cross-reactivity data for this compound is not extensively available in the public domain, this guide offers a framework for evaluating its performance against established techniques.
Comparison of Melanin Detection Methods
The selection of an appropriate melanin detection method depends on the specific research question, the sample type, and the potential for interference from other pigments. The following table summarizes the principles and known cross-reactivities of common melanin detection methods.
| Detection Method | Principle | Known Cross-Reactivity | References |
| This compound | A fluorescent probe that binds to melanin, enabling its detection and quantification. | Data on cross-reactivity with other pigments is not readily available in published literature. | [1][2][3][4][5] |
| Fontana-Masson Stain | A silver reduction method where melanin reduces ammoniacal silver nitrate (B79036) to visible metallic silver. | Can cross-react with other reducing substances, notably lipofuscin .[6] | [6] |
| Anti-Pmel Antibodies | Immunohistochemical detection of the Pmel glycoprotein, which is present in melanosomes. | May not detect mature, heavily melanized melanosomes due to epitope masking by melanin. | [6] |
| Pump-Probe Microscopy | A nonlinear optical microscopy technique that provides chemical specificity based on the excited-state dynamics of molecules. | Can distinguish melanin from other pigments like hemoglobin based on their distinct transient signals. | [7] |
| Fluorescence Spectroscopy | Measures the intrinsic fluorescence of melanin, which can be enhanced by oxidation. | Autofluorescence from other endogenous fluorophores can interfere with melanin detection.[8] | [8][9] |
Experimental Protocol for Assessing Probe Cross-Reactivity
To rigorously evaluate the specificity of this compound or any other fluorescent probe for melanin, a detailed cross-reactivity analysis is recommended. The following protocol outlines a general workflow for assessing probe binding to various endogenous pigments in tissue sections.
Objective: To determine the binding specificity of a fluorescent melanin probe and its potential cross-reactivity with lipofuscin, hemosiderin, and hemoglobin.
Materials:
-
Fluorescent melanin probe (e.g., this compound)
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections known to contain:
-
Melanin (e.g., skin, melanoma)
-
Lipofuscin (e.g., aged brain or heart tissue)
-
Hemosiderin (e.g., old hemorrhage sites, spleen)
-
Hemoglobin (e.g., blood-rich tissues, spleen)
-
-
Primary antibodies for specific pigment-associated proteins (e.g., anti-Pmel for melanosomes)
-
Secondary antibodies conjugated to a spectrally distinct fluorophore
-
Perls' Prussian Blue stain for hemosiderin
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Tissue Section Preparation:
-
Deparaffinize and rehydrate FFPE tissue sections using standard protocols.
-
Perform antigen retrieval if required for subsequent immunohistochemistry.
-
-
Pigment Identification (Serial Sections):
-
On serial sections, perform specific staining to confirm the presence and location of each pigment:
-
Hemosiderin: Stain with Perls' Prussian Blue.
-
Lipofuscin: Identify by its characteristic autofluorescence (broad emission spectrum, often in the yellow-orange range).
-
Melanin: Can be identified by its brown-black appearance in brightfield microscopy and by staining with Fontana-Masson on a serial section.
-
-
-
Fluorescent Probe Staining:
-
Incubate a separate set of serial sections with the fluorescent melanin probe according to the manufacturer's instructions.
-
Include a negative control slide incubated with the probe vehicle alone.
-
-
Immunohistochemistry (Optional, for Co-localization):
-
For co-localization studies, after probe incubation, proceed with immunohistochemical staining for a melanin-related marker (e.g., anti-Pmel).
-
Use a secondary antibody conjugated to a fluorophore that is spectrally distinct from the melanin probe and DAPI.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope with separate channels for the melanin probe, DAPI, the secondary antibody fluorophore (if used), and the autofluorescence of lipofuscin.
-
On the Perls' Prussian Blue stained slide, acquire brightfield images.
-
Carefully compare the fluorescence signal from the melanin probe with the location of the identified pigments in the serial sections.
-
Quantify any co-localization or overlapping signals to assess the degree of cross-reactivity.
-
Experimental Workflow for Cross-Reactivity Assessment
Figure 1. Workflow for assessing the cross-reactivity of a fluorescent melanin probe.
By following this structured approach, researchers can systematically evaluate the specificity of this compound and other fluorescent probes, ensuring more reliable and accurate results in their studies of pigmentation.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. This compound|CAS 1420844-62-7|DC Chemicals [dcchemicals.com]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
- 6. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Head-to-Head Battle for Melanin Quantification: Melanin Probe-1 Versus Traditional Chemical Assays
For researchers in dermatology, oncology, and pigment cell biology, the accurate quantification of melanin (B1238610) is paramount. This guide provides a comprehensive comparison of a novel fluorescent probe, Melanin probe-1, with established chemical assays for melanin measurement, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The pursuit of understanding melanogenesis and its role in health and disease demands precise and reliable methods for quantifying melanin. While traditional chemical assays like Fontana-Massons staining and spectrophotometry have been the gold standard, they are not without their limitations. This guide delves into a comparative analysis of these conventional methods against the performance of this compound, a fluorescent probe designed for selective melanin detection.
Quantitative Performance: A Comparative Overview
The choice of a melanin quantification assay often hinges on its accuracy, sensitivity, and specificity. Below is a summary of the quantitative performance of this compound (represented by fluorescence spectroscopy-based methods) compared to traditional chemical assays.
| Parameter | This compound (Fluorescence Spectroscopy) | Spectrophotometry (Absorbance) | Fontana-Masson Staining |
| Principle | Specific binding to melanin, leading to a measurable fluorescence signal.[1] | Measures light absorption by melanin in solubilized samples.[2][3] | Histochemical stain based on the argentaffin reaction of melanin.[4][5][6] |
| Quantification | Quantitative | Quantitative | Semi-quantitative |
| Sensitivity | High; detects small variations in melanin content.[7][8][9] | Moderate | Low |
| Specificity | High; less interference from other cellular components.[7][8][9] | Low; can be affected by other light-absorbing compounds.[7][8][9] | Low; can stain other argentaffin substances like lipofuscin. |
| Linearity | Good linear correlation at physiological concentrations. | Good, but can be affected by sample purity. | Not applicable for precise quantification. |
| Sample Type | Cell lysates, tissue homogenates, complex biological matrices.[7][8][9] | Cell lysates, purified melanin samples.[2][3] | Tissue sections (paraffin-embedded or frozen).[4][5][6] |
| Throughput | High (microplate reader compatible) | High (microplate reader compatible) | Low (manual staining and imaging) |
| Instrumentation | Fluorescence microplate reader or microscope | Spectrophotometer or microplate reader | Light microscope |
The Science Behind the Methods: Signaling Pathways and Experimental Workflows
To appreciate the application of these assays, it is crucial to understand the biological context of melanin production and the workflow of a comparative experiment.
Melanogenesis Signaling Pathway
Melanin synthesis is a complex process regulated by various signaling pathways. The diagram below illustrates the key pathways involved in melanogenesis, which ultimately lead to the production of eumelanin (B1172464) and pheomelanin within melanosomes. Understanding these pathways is essential for interpreting the effects of various stimuli or inhibitors on melanin production.
Caption: Key signaling pathways regulating melanogenesis.
Experimental Workflow for Method Comparison
A typical experiment to compare the quantitative accuracy of this compound with chemical assays would follow the workflow outlined below. This ensures a systematic and unbiased evaluation of each method's performance.
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for each of the discussed melanin quantification methods.
1. Melanin Quantification using a Fluorescent Probe (this compound Principle)
This protocol is based on the principle of commercially available fluorescent melanin assay kits.
-
Materials:
-
Melanin Assay Kit (containing Melanin Standard, Assay Buffer, and Signal Enhancer/Probe)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density and treat with compounds of interest.
-
Harvest cells and wash with PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of melanin standards by diluting the provided Melanin Standard with Assay Buffer according to the kit's instructions.
-
-
Assay:
-
Add 50 µL of each standard and sample to the wells of a black 96-well plate.
-
Add 50 µL of Signal Enhancer (containing the fluorescent probe) to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 470/550 nm).
-
-
Quantification:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting the fluorescence intensity versus the melanin concentration of the standards.
-
Determine the melanin concentration in the samples from the standard curve.
-
-
2. Spectrophotometric Melanin Assay
This method relies on the intrinsic absorbance of melanin.
-
Materials:
-
Solubilization solution (e.g., 1 M NaOH with 10% DMSO)
-
Spectrophotometer or microplate reader
-
Synthetic melanin standard
-
Cell lysis buffer
-
PBS
-
-
Procedure:
-
Sample Preparation:
-
Harvest and wash cells as described above.
-
Pellet the cells and discard the supernatant.
-
-
Melanin Solubilization:
-
Add 200 µL of solubilization solution to each cell pellet.
-
Incubate at 80°C for 1 hour or until the pellet is dissolved.
-
Vortex to ensure complete solubilization.
-
-
Standard Curve Preparation:
-
Prepare a standard curve by dissolving a known weight of synthetic melanin in the solubilization solution to create a stock solution, followed by serial dilutions.
-
-
Measurement:
-
Transfer 100 µL of each standard and sample to a 96-well plate.
-
Read the absorbance at a wavelength between 400-500 nm (commonly 470 nm).
-
-
Quantification:
-
Generate a standard curve by plotting absorbance versus melanin concentration.
-
Calculate the melanin concentration in the samples based on the standard curve. It is recommended to normalize the melanin content to the total protein concentration of the cell lysate.
-
-
3. Fontana-Masson Staining for Melanin
This is a histochemical method for visualizing melanin in tissue sections.
-
Materials:
-
10% silver nitrate (B79036) solution
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
0.1% gold chloride solution
-
5% sodium thiosulfate (B1220275) (hypo) solution
-
Nuclear Fast Red or other counterstain
-
Distilled water
-
Microscope slides with paraffin-embedded or frozen tissue sections
-
-
Procedure:
-
Deparaffinization and Hydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohol to distilled water.
-
-
Silver Impregnation:
-
Prepare the ammoniacal silver solution by adding concentrated ammonium hydroxide dropwise to the 10% silver nitrate solution until the precipitate that forms just dissolves.
-
Incubate the slides in the ammoniacal silver solution in a 56-60°C water bath for 30-60 minutes, or until the sections turn dark brown.[5]
-
-
Toning:
-
Rinse the slides thoroughly in distilled water.
-
Tone the sections in 0.1% gold chloride solution for 10 minutes. This step is optional but improves the quality of the stain.
-
Rinse again in distilled water.
-
-
Fixation:
-
Place the slides in 5% sodium thiosulfate solution for 5 minutes to remove unreacted silver salts.
-
Wash thoroughly in running tap water.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
-
-
Interpretation: Melanin and other argentaffin granules will stain black, nuclei will be pink/red, and cytoplasm will be pale pink.
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and traditional chemical assays depends on the specific research question and available resources.
-
For high-throughput screening and precise quantification of melanin in cell cultures or complex biological samples, this compound (or similar fluorescent probes) offers superior sensitivity and specificity. Its compatibility with microplate readers makes it ideal for drug discovery and development applications.
-
Spectrophotometry remains a viable and cost-effective option for quantitative analysis, particularly when working with purified melanin or when high specificity is not the primary concern. However, researchers should be mindful of potential interference from other cellular components.
-
Fontana-Masson staining is an invaluable tool for the qualitative and semi-quantitative assessment of melanin distribution within tissues. It provides crucial spatial information that cannot be obtained from lysate-based assays, making it indispensable for histopathological studies.
By understanding the strengths and limitations of each method, researchers can make an informed decision to select the most appropriate assay to advance their research on the intricate biology of melanin.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dbiosys.com [dbiosys.com]
- 6. Fontana-Masson staining â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Fluorescent quantification of melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
A Comparative Guide: Melanin Probe-1 vs. Pump-Probe Microscopy for Melanin Analysis
In the landscape of melanin (B1238610) research, particularly in fields such as melanoma diagnostics and drug development, the accurate and sensitive detection of melanin is paramount. Two distinct methodologies, the emergent use of targeted fluorescent probes, hypothetically termed "Melanin Probe-1," and the established label-free technique of pump-probe microscopy, offer powerful but different approaches to this challenge. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their specific needs.
Introduction to the Techniques
Pump-Probe Microscopy is a nonlinear optical imaging modality that provides chemical information about molecules without the need for exogenous labels.[1] It utilizes two ultrafast laser pulses: a "pump" pulse to excite the target molecule (melanin) and a time-delayed "probe" pulse to measure the resulting changes in absorption.[2] This technique is sensitive to the excited-state dynamics of molecules and can differentiate between different forms of melanin, such as eumelanin (B1172464) and pheomelanin, based on their distinct relaxation times.[3][4] This capability has shown potential in distinguishing between benign and malignant pigmented lesions.[4][5][6]
This compound represents a hypothetical, next-generation fluorescent probe engineered for high specificity and affinity to melanin. Fluorescent probes are molecules designed to bind to a specific target and emit light upon excitation, enabling visualization and quantification.[] The advantages of such probes in biological imaging are numerous, including high sensitivity, versatility in molecular design, and the ability to provide dynamic information about the target's localization and quantity.[8][9][10] While a specific probe named "this compound" is not commercially available, this guide will extrapolate its potential advantages based on the established principles of advanced fluorescent probe technology.
Quantitative Performance Comparison
The selection of an imaging technique is often dictated by its quantitative performance metrics. Below is a summary of the key performance indicators for both pump-probe microscopy and the projected capabilities of a specialized melanin fluorescent probe.
| Feature | Pump-Probe Microscopy | This compound (Hypothetical) |
| Specificity | High (Differentiates eumelanin and pheomelanin based on excited-state dynamics)[3][4] | Very High (Engineered for specific binding to melanin subtypes) |
| Sensitivity | High (Capable of detecting melanin at the subcellular level)[11] | Potentially Higher (Signal amplification from fluorescent turnover) |
| Resolution | Sub-micrometer spatial resolution[11] | Diffraction-limited (sub-micrometer), super-resolution possible |
| Photodamage | Potential for phototoxicity at high laser intensities required for in vivo imaging[12] | Lower, uses lower laser power for excitation |
| Labeling Requirement | Label-free[1] | Requires exogenous probe application and incubation |
| Instrumentation | Complex and bulky, requiring specialized ultrafast lasers and optics[1] | Can be used with standard fluorescence or confocal microscopes |
| Data Analysis | Complex, often requiring methods like principal component analysis (PCA) or phasor analysis[6][13] | More straightforward, based on fluorescence intensity quantification |
| In Vivo Application | Demonstrated, but can be challenging due to scattering and higher laser power requirements[12][14] | Well-established for in vivo imaging with appropriate probe design[8][9] |
Experimental Protocols
Detailed and reproducible methodologies are critical for obtaining reliable experimental data. The following sections outline the typical experimental protocols for both techniques.
This protocol is based on established methods for imaging melanin in tissue sections.[4][15][16]
1. Sample Preparation:
- Formalin-fixed, paraffin-embedded tissue blocks containing pigmented lesions are sectioned into 5-10 µm thick slices.
- The sections are mounted on standard microscope slides. No staining is required.
2. Microscope Setup:
- A typical pump-probe microscope consists of a mode-locked Ti:Sapphire laser to generate femtosecond pulses.[17]
- The laser output is split into two beams. One beam (the pump) is often directed through an optical parametric oscillator (OPO) to tune its wavelength (e.g., 720 nm).[4]
- The pump beam is modulated at a high frequency (e.g., 2 MHz) using an acousto-optic modulator (AOM).[15][17]
- The second beam (the probe, e.g., 810 nm) is passed through a delay line to control the time delay relative to the pump pulse.[4][17]
- The pump and probe beams are recombined and directed into a laser scanning microscope.
3. Image Acquisition:
- The laser beams are focused onto the tissue sample using a high numerical aperture objective.
- The transmitted probe beam is collected by a photodiode.
- A lock-in amplifier, synchronized to the pump modulation frequency, is used to detect the small changes in the probe intensity, which constitutes the pump-probe signal.[17]
- A hyperspectral data cube is generated by scanning the sample in the x-y plane and varying the time delay between the pump and probe pulses at each pixel.
4. Data Analysis:
- The resulting data is often complex due to the superposition of multiple nonlinear processes.[2][18]
- Techniques such as Principal Component Analysis (PCA) or phasor analysis are employed to decompose the signals and differentiate between eumelanin and pheomelanin based on their distinct temporal decay profiles.[6][13]
This protocol is a projection based on standard immunofluorescence and fluorescent probe staining techniques.
1. Sample Preparation:
- For cultured cells: Cells are grown on glass coverslips, washed with phosphate-buffered saline (PBS), and fixed with 4% paraformaldehyde for 15 minutes.
- For tissue sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections. Perform antigen retrieval if necessary (though a small molecule probe may not require this).
2. Probe Incubation:
- Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 1% bovine serum albumin) at the optimal concentration (e.g., 1-10 µM).
- Incubate the fixed cells or tissue sections with the probe solution for 1-2 hours at room temperature in the dark.
3. Washing and Mounting:
- Wash the samples three times with PBS to remove unbound probe.
- (Optional) Counterstain with a nuclear stain like DAPI.
- Mount the coverslips or tissue sections onto microscope slides using an anti-fade mounting medium.
4. Image Acquisition:
- Use a standard widefield fluorescence or confocal laser scanning microscope equipped with the appropriate laser line for excitation and emission filters for the this compound fluorophore.
- Acquire images, ensuring to use consistent settings (laser power, gain, exposure time) for quantitative comparisons.
5. Data Analysis:
- Quantify the fluorescence intensity in regions of interest using image analysis software (e.g., ImageJ, CellProfiler).
- The fluorescence intensity will be directly proportional to the amount of melanin bound by the probe.
Visualizing the Workflows
To further clarify the operational differences, the following diagrams illustrate the experimental workflows for each technique.
Caption: Workflow for Melanin Imaging using Pump-Probe Microscopy.
Caption: Workflow for Melanin Imaging using a Fluorescent Probe.
Conclusion
Both pump-probe microscopy and a targeted fluorescent probe like the hypothetical "this compound" offer significant advantages for melanin research.
Pump-probe microscopy stands out as a powerful, label-free method that provides unique chemical insights into the composition of melanin, making it invaluable for studies where the introduction of an external agent is undesirable or could alter the native state of the molecule.[1][3] Its primary limitations are the complexity and cost of the required instrumentation and the potential for photodamage, especially in live samples.[1][12]
Conversely, This compound offers a potentially more accessible, highly sensitive, and specific method that leverages standard laboratory equipment.[8][10] Its strength lies in its ease of use, straightforward data interpretation, and high suitability for high-throughput screening and in vivo imaging applications where specific localization and quantification are the main goals.[9] The main drawback is the requirement for an exogenous agent, which necessitates careful validation to ensure it does not perturb the biological system under investigation.
Ultimately, the choice between these two powerful techniques will depend on the specific research question, available resources, and the nature of the sample being investigated. For label-free chemical differentiation of melanin subtypes in fixed tissues, pump-probe microscopy is an excellent choice. For high-sensitivity localization and quantification of melanin in a wide range of applications, including live-cell and in vivo studies, a targeted fluorescent probe represents a highly advantageous alternative.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. OPG [opg.optica.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Quantifying melanin spatial distribution using pump-probe microscopy and a 2-D morphological autocorrelation transformation for melanoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pump-Probe Imaging Differentiates Melanoma from Melanocytic Nevi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why use fluorescent probes in your in vivo imaging studies? | Revvity [revvity.com]
- 9. biopharmaboardroom.com [biopharmaboardroom.com]
- 10. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing in vivo pump–probe and multiphoton fluorescence microscopy of melanoma and pigmented lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pump–probe microscopy - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Contrast mechanisms in pump-probe microscopy of melanin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optical characteristics of the skin with dark circles using pump-probe imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
A Comparative Guide to Probes for Correlative Light and Electron Microscopy: Melanin Probe-1 vs. Genetically Encoded Tags
For researchers, scientists, and drug development professionals navigating the intricate world of cellular imaging, Correlative Light and Electron Microscopy (CLEM) offers a powerful bridge between the functional dynamics observed in fluorescence microscopy and the high-resolution ultrastructural context provided by electron microscopy. The choice of probe is paramount to the success of any CLEM experiment. This guide provides an objective comparison of a small molecule fluorescent probe, Melanin probe-1, with two widely used genetically encoded tags, miniSOG and APEX2, supported by available data and detailed experimental protocols.
Executive Summary
This guide evaluates three distinct probes for CLEM applications. This compound is a synthetic fluorescent small molecule designed to bind specifically to melanin. In contrast, miniSOG (mini Singlet Oxygen Generator) and APEX2 (engineered ascorbate (B8700270) peroxidase 2) are genetically encoded proteins that can be fused to a protein of interest, offering high specificity for labeling target proteins. While this compound offers a direct way to visualize endogenous melanin, the genetically encoded tags provide versatility for labeling a wide array of proteins and subcellular structures. The choice of probe will ultimately depend on the specific research question, the target of interest, and the experimental system.
Data Presentation: Quantitative Comparison of CLEM Probes
The following table summarizes the key performance characteristics of this compound, miniSOG, and APEX2 based on available data. Direct comparative studies are limited, and some data for this compound in a CLEM context are inferred from its properties as a fluorescent probe.
| Feature | This compound | miniSOG (mini Singlet Oxygen Generator) | APEX2 (engineered ascorbate peroxidase 2) |
| Probe Type | Small molecule fluorescent probe | Genetically encoded fluorescent flavoprotein | Genetically encoded peroxidase |
| Targeting Mechanism | Binds to endogenous melanin | Genetic fusion to a protein of interest | Genetic fusion to a protein of interest |
| Specificity | Specific to melanin | High (determined by the fusion protein) | High (determined by the fusion protein) |
| Signal Generation (LM) | Fluorescence | Green fluorescence | Not intrinsically fluorescent; requires fusion to a fluorescent protein for CLEM |
| Signal Generation (EM) | No intrinsic electron density | Photo-oxidation of diaminobenzidine (DAB) to form an osmiophilic polymer | Peroxidase-catalyzed polymerization of DAB to form an osmiophilic polymer |
| Resolution (EM) | Limited by the distribution of melanin | High, with localized DAB precipitate | High, with localized DAB precipitate; minimal diffusion of the reaction product[1] |
| Live-Cell Imaging | Possible, but phototoxicity needs evaluation | Possible, but blue light illumination for EM sample prep induces ROS production | Live-cell proximity labeling is possible; EM preparation is on fixed cells |
| Quantum Yield (Fluorescence) | Not specified in available literature | ~0.37[2] | N/A |
| Singlet Oxygen Quantum Yield | Not applicable | ~0.47[2] | Not applicable |
| Size | Small molecule (239.29 g/mol ) | 106 amino acids (~15 kDa)[2] | ~28 kDa |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable CLEM experiments. Below are protocols for utilizing this compound (adapted for CLEM), miniSOG, and APEX2.
Protocol 1: CLEM with this compound (Adapted for Small Molecule Probes)
This protocol is a generalized procedure for using a fluorescent small molecule probe for CLEM, adapted for this compound. Optimization will be required for specific cell types and experimental conditions.
1. Cell Culture and Labeling:
- Culture melanin-producing cells (e.g., MNT-1 melanoma cells) on gridded glass-bottom dishes or coverslips suitable for both light and electron microscopy.
- Incubate the cells with an optimized concentration of this compound in culture medium for a predetermined duration to allow for probe uptake and binding to melanin.
- Wash the cells with fresh culture medium to remove unbound probe.
2. Live-Cell Fluorescence Microscopy:
- Image the labeled cells using a confocal or widefield fluorescence microscope.
- Acquire images of the fluorescent signal from this compound, along with brightfield or DIC images to identify the cells of interest on the grid.
- Record the coordinates of the cells of interest.
3. Fixation:
- Fix the cells immediately after live-cell imaging with a solution suitable for both fluorescence preservation and EM, such as 2% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer.
4. Sample Preparation for EM:
- Post-fix the cells with 1% osmium tetroxide in 0.1 M cacodylate buffer.
- Dehydrate the sample through a graded series of ethanol (B145695) concentrations.
- Infiltrate and embed the sample in an appropriate resin (e.g., Epon).
5. Sectioning and EM Imaging:
- Prepare ultrathin sections (70-90 nm) of the embedded cells.
- Mount the sections on EM grids.
- Image the sections using a transmission electron microscope (TEM), relocating the cells of interest using the grid pattern.
6. Correlation:
- Correlate the fluorescence and electron micrographs using fiducial markers or cellular landmarks.
Protocol 2: CLEM with miniSOG
This protocol is based on established methods for using miniSOG as a CLEM tag.[2]
1. Transfection and Cell Culture:
- Transfect cells with a plasmid encoding the protein of interest fused to miniSOG.
- Culture the cells on gridded coverslips.
2. Fluorescence Microscopy:
- Image the cells expressing the miniSOG fusion protein using a fluorescence microscope to identify cells of interest and document the fluorescent signal.
3. Fixation:
- Fix the cells with 2.5% glutaraldehyde in a suitable buffer.
4. Photo-oxidation:
- Immerse the fixed cells in a solution of 3,3'-diaminobenzidine (B165653) (DAB) in a suitable buffer.
- Illuminate the cells with blue light using the fluorescence microscope to catalyze the polymerization of DAB by miniSOG. The reaction progress can be monitored by the appearance of a brownish precipitate.
5. Sample Preparation for EM:
- Post-fix the cells with 1% osmium tetroxide.
- Dehydrate and embed the sample in resin.
6. Sectioning and EM Imaging:
- Prepare ultrathin sections and image with a TEM. The electron-dense DAB polymer will mark the location of the miniSOG-tagged protein.
7. Correlation:
- Align the fluorescence and electron micrographs.
Protocol 3: CLEM with APEX2
This protocol follows established procedures for APEX2-mediated CLEM.[1]
1. Transfection and Cell Culture:
- Transfect cells with a plasmid encoding the protein of interest fused to APEX2 (and often a fluorescent protein like GFP for easier identification).
- Culture the cells on gridded coverslips.
2. Fluorescence Microscopy (if applicable):
- If a fluorescent protein is co-expressed, image the cells to identify those expressing the construct of interest.
3. Fixation:
- Fix the cells with a glutaraldehyde-containing fixative.
4. APEX2 Reaction:
- Incubate the fixed cells with DAB.
- Initiate the peroxidase reaction by adding a low concentration of hydrogen peroxide (H₂O₂). The reaction is typically very fast (minutes).
5. Sample Preparation for EM:
- Post-fix with osmium tetroxide, dehydrate, and embed in resin.
6. Sectioning and EM Imaging:
- Prepare ultrathin sections and image with a TEM. The osmiophilic DAB polymer indicates the location of the APEX2-tagged protein.
7. Correlation:
- Correlate the light and electron microscopy images.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a CLEM experiment, applicable to all three probes with minor modifications.
References
A Researcher's Guide: Side-by-Side Comparison of Melanin probe-1 and Anti-Tyrosinase Antibodies
For researchers, scientists, and drug development professionals investigating melanogenesis, pigmentation disorders, or melanoma, selecting the appropriate molecular tool is critical. This guide provides an objective, data-supported comparison between two key methods for studying melanin (B1238610): direct detection using Melanin probe-1 and indirect detection via anti-Tyrosinase antibodies.
Core Principles and Mechanism of Action
The fundamental difference between these two tools lies in their target molecule. This compound directly binds to the melanin pigment, whereas anti-tyrosinase antibodies target the primary enzyme responsible for melanin synthesis.
This compound: Direct Pigment Detection this compound is a specialized fluorescent probe designed for the selective detection and quantification of melanin.[1] Its mechanism is straightforward: the probe directly binds to melanin aggregates in tissues or cells. This binding event triggers a conformational change in the probe, leading to the emission of a measurable fluorescent signal. The intensity of this signal is directly proportional to the concentration of melanin present, allowing for quantitative analysis of melanin content and distribution.[1] This approach is valuable for assessing the final product of the melanogenesis pathway.
Anti-Tyrosinase Antibody: Indirect Enzymatic Detection Tyrosinase is the rate-limiting enzyme that catalyzes the first two steps in the melanin synthesis pathway, converting tyrosine into L-DOPA and subsequently to dopaquinone.[2][3] Anti-tyrosinase antibodies do not detect melanin itself but rather identify the presence of this key enzyme within cells, primarily melanocytes and melanoma cells.[4] This makes them an excellent marker for melanocytic differentiation and the cellular potential for melanin production.[5] Detection using these antibodies can identify melanogenically active cells, even in cases of amelanotic (non-pigmented) melanoma where melanin is sparse or absent.
Side-by-Side Comparison
The choice between this compound and anti-tyrosinase antibodies depends heavily on the specific research question.
| Feature | This compound | Anti-Tyrosinase Antibody |
| Target Molecule | Melanin pigment (the end-product).[1] | Tyrosinase (the rate-limiting enzyme).[3] |
| Detection Principle | Direct binding leads to fluorescence.[1] | Indirectly via primary antibody binding, followed by a labeled secondary antibody (enzymatic or fluorescent).[6] |
| Information Provided | Direct quantification and localization of accumulated melanin.[1] | Presence and localization of melanogenically active cells (melanocytes/melanoma cells).[4] |
| Common Applications | Melanin quantification in tissues, studying pigmentation changes, melanoma research.[1] | Diagnostic pathology for melanocytic lesions, melanoma marker, Western Blot, Flow Cytometry.[5][7] |
| Sample Types | Biological tissues, cell lysates.[1] | Formalin-fixed paraffin-embedded (FFPE) tissues, frozen sections, cell lysates.[7][8] |
| Key Advantage | Measures the actual amount of the final pigment. Can detect melanin transferred to other cells (e.g., keratinocytes).[9] | Highly specific marker for melanocytes. Crucial for identifying amelanotic melanomas. |
| Key Limitation | May not provide information about the cell type producing the melanin. | Does not measure the amount of melanin; indicates production potential only. |
| Example Identifier | CAS No: 1420844-62-7.[1] | Monoclonal Antibody Clone: T311.[7][10] |
Performance and Experimental Data
This compound is utilized for its ability to directly measure melanin. Its fluorescence signal correlates with melanin concentration, making it suitable for studies in dermatology and oncology to investigate the distribution and concentration of melanin in biological tissues.[1] Its applications include assessing pigmentation changes and aiding in the identification of melanoma.[1]
Anti-Tyrosinase Antibodies , particularly the T311 clone, have been extensively validated as diagnostic markers. In a comparative study, the T311 antibody was found to have intermediate sensitivity compared to the highly sensitive but less specific S-100 and the more specific but less sensitive HMB45.[11] T311 stained most benign and malignant melanocytic lesions strongly and diffusely with minimal background, making it a reliable marker.[11][12] Studies have shown tyrosinase to be a more sensitive marker for melanoma compared to HMB-45 and MART-1.[8] Crucially, it is effective in identifying both melanotic and amelanotic variants of melanoma.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for each tool.
Protocol 1: Fluorometric Melanin Assay
This protocol outlines a general procedure for quantifying melanin content in cell lysates using a fluorescent probe approach.
Methodology:
-
Sample Preparation:
-
Probe Incubation:
-
Detection:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~470 nm and an emission wavelength of ~550 nm.[13]
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve (Fluorescence vs. Melanin Concentration) and determine the concentration of melanin in the test samples by interpolation.
-
Protocol 2: Immunohistochemistry (IHC) for Tyrosinase
This protocol provides a standard workflow for detecting tyrosinase in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin (B1166041) wax.
-
Rehydrate the tissue sections by passing them through a series of graded ethanol (B145695) solutions (e.g., 100%, 95%, 70%) and finally into distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating at 95-100°C for an appropriate time (e.g., 20-60 minutes).[8]
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the sections with the primary anti-tyrosinase antibody (e.g., clone T311) at the optimal dilution for 30-60 minutes.[8]
-
Rinse with buffer (e.g., TBS or PBS).
-
Apply a secondary antibody (e.g., anti-mouse IgG) and an enzyme-labeled polymer complex according to the detection system manufacturer's instructions.[8]
-
-
Detection and Visualization:
-
Incubate with a chromogen solution, such as DAB (3,3'-Diaminobenzidine), until the desired brown stain intensity develops.[8]
-
Rinse thoroughly with water.
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[8]
-
Dehydrate the slides through graded alcohols and xylene, and permanently mount with a coverslip.
-
Conclusion and Recommendations
This compound and anti-tyrosinase antibodies are powerful, complementary tools for studying pigmentation.
-
Choose this compound when the primary goal is to quantify the total amount of melanin or to visualize its precise location and distribution, especially after it has been transferred from melanocytes to surrounding cells. It directly answers the question, "How much melanin is there and where is it?"
-
Choose anti-Tyrosinase antibodies when the objective is to identify and characterize melanocytic cells , regardless of their current melanin content. This is the gold standard for diagnostic pathology of melanocytic lesions and is indispensable for identifying amelanotic melanomas. It answers the question, "Are there cells present that have the machinery to produce melanin?"
By understanding their distinct mechanisms and applications, researchers can strategically select the most appropriate tool to advance their investigations into the complex biology of melanin.
References
- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. Catalysis-based specific detection and inhibition of tyrosinase and their application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. ihc.testcatalog.org [ihc.testcatalog.org]
- 5. T311--an anti-tyrosinase monoclonal antibody for the detection of melanocytic lesions in paraffin embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Tyrosinase Antibody (A92749) | Antibodies.com [antibodies.com]
- 7. scbt.com [scbt.com]
- 8. biocare.net [biocare.net]
- 9. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosinase Monoclonal Antibody (T311) (35-6000) [thermofisher.com]
- 11. The usefulness of tyrosinase in the immunohistochemical assessment of melanocytic lesions: a comparison of the novel T311 antibody (anti-tyrosinase) with S-100, HMB45, and A103 (anti-melan-A) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
Melanin Probe-1: A Comparative Guide to Reproducibility and Reliability in Melanin Quantification
In the landscape of biomedical research and drug development, the accurate detection and quantification of melanin (B1238610) are crucial for understanding pigmentation disorders, melanoma progression, and the efficacy of therapeutic interventions. Melanin probe-1 has emerged as a tool for in vivo imaging of melanin; however, its performance in terms of reproducibility and reliability necessitates a thorough comparison with established analytical methods. This guide provides an objective overview of this compound, juxtaposed with alternative techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their scientific inquiries.
Overview of this compound
This compound is an 18F-picolinamide-based Positron Emission Tomography (PET) probe designed for the non-invasive imaging of malignant melanoma.[1] It is engineered to exhibit high tumor-targeting efficiency, favorable biodistribution patterns, and good stability within a living organism.[1] The primary application of this compound lies in its ability to visualize melanin-rich structures, such as melanomas, offering high imaging contrast.[1] While described as having high selectivity and specificity, quantitative data on its direct reproducibility and reliability in comparison to other methods are not extensively detailed in the available literature.[1]
Comparative Analysis of Melanin Detection Methods
The selection of a melanin detection method is contingent on the research question, sample type, and the specific information required (e.g., total melanin content versus the ratio of eumelanin (B1172464) to pheomelanin). Below is a comparative summary of this compound and other prevalent techniques.
| Method | Principle | Sample Type | Quantitative Capability | Differentiates Eumelanin/Pheomelanin? | Key Advantages | Limitations |
| This compound (PET Imaging) | Binds to melanin, enabling in vivo visualization via PET scan.[1] | In vivo | Semi-quantitative (tumor uptake) | No | Non-invasive, high tumor imaging contrast.[1] | Limited data on direct reproducibility; does not distinguish melanin types. |
| Spectrophotometry | Measures the absorbance of light by melanin dissolved from samples.[2] | Cell pellets, tissue homogenates | Quantitative (relative) | No | Simple, inexpensive, widely used. | Does not distinguish between eumelanin and pheomelanin due to similar absorption spectra.[2] |
| High-Performance Liquid Chromatography (HPLC) | Detects specific degradation products of eumelanin and pheomelanin.[2][3] | Any biological sample | Highly quantitative | Yes | Gold standard for quantifying eumelanin and pheomelanin.[2] | Requires costly equipment and specialized expertise; invasive and destructive.[2][3] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects distinct electron spin signatures of eumelanin and pheomelanin.[2][3] | Biological samples, histological sections | Quantitative | Yes | Accurately measures eumelanin/pheomelanin ratios.[2] | Requires specialized expertise and equipment.[2] |
| Pump-Probe Microscopy | A nonlinear optical microscopy technique that measures the transient absorption of melanin.[4][5] | Unstained histology sections, in vivo | Semi-quantitative (imaging contrast) | Yes | Provides high-resolution imaging and can differentiate melanin composition.[4][5] | Complex instrumentation and data analysis; interpretation can be challenging.[6] |
| Immunofluorescence Microscopy (IFM) | Uses antibodies to detect melanosome-associated proteins.[2] | Fixed cells, tissue sections | Semi-quantitative (fluorescence intensity) | No (detects melanosomes) | Allows for subcellular localization of melanosomes. | Indirect measure of melanin; relies on antibody specificity. |
| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the morphology and size distribution of melanin granules.[7] | Isolated melanin, tissues | Not quantitative for content | No | High-resolution morphological characterization.[7] | Requires extensive sample preparation (coating).[7] |
Key Experimental Protocols
Melanin Content Assay by Spectrophotometry
This protocol, adapted from established methods, provides a straightforward way to quantify total melanin content in cultured cells.[8]
Methodology:
-
Cell Lysis: Harvest cells and create cell pellets. Resuspend the pellets in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM DTT, and protease inhibitors) and sonicate to disrupt the cells.[8]
-
Melanin Pelleting: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet the pigment.[8]
-
Washing: Wash the melanin pellet with a 1:1 mixture of ethanol (B145695) and ether to remove lipids.[8]
-
Solubilization: Dissolve the washed pellet in 2 M NaOH containing 20% DMSO by heating at 60°C.[8]
-
Quantification: Measure the optical density (OD) of the solubilized melanin at 492 nm using a spectrophotometer. The melanin content can be normalized to the total protein content of the initial lysate.[8]
Eumelanin and Pheomelanin Quantification by HPLC
This method is considered the most accurate for determining the amounts of both major melanin types.[2]
Methodology:
-
Sample Preparation: The biological sample (e.g., hair, skin, cells) is subjected to chemical degradation to break down the melanin polymers into specific, stable markers.
-
Degradation:
-
For eumelanin , permanganate (B83412) oxidation is used to yield pyrrole-2,3,5-tricarboxylic acid (PTCA).[3]
-
For pheomelanin , hydroiodic acid hydrolysis is used to yield 4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP).[3]
-
-
HPLC Analysis: The resulting degradation products are then separated and quantified using high-performance liquid chromatography with UV or electrochemical detection.[3] The amounts of PTCA and 4-AHP are correlated to the original amounts of eumelanin and pheomelanin in the sample.
Visualizing Key Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Characterization of Melanin Pigments in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of pump-probe and hyperspectral imaging in unstained histology sections of pigmented lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Contrast mechanisms in pump-probe microscopy of melanin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Extraction to Advanced Analytical Methods: The Challenges of Melanin Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
Melanin Probe-1: A Head-to-Head Performance Benchmark Against Literature Standards
For researchers, scientists, and drug development professionals engaged in pigmentation studies, the accurate quantification of melanin (B1238610) is paramount. This guide provides an objective comparison of Melanin probe-1, a novel fluorescent tool, against two established literature standards: Fontana-Masson staining and spectrophotometric melanin assay. The following sections present a detailed analysis of their respective performance, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research needs.
Performance Comparison at a Glance
This compound offers a sensitive, fluorescence-based method for the detection and quantification of melanin.[1] Unlike traditional methods that can be laborious or lack specificity, this compound is designed for direct and precise measurements in biological tissues.[1] This guide will delve into the quantitative advantages of this novel probe in comparison to the more conventional approaches.
| Feature | This compound (Fluorometric Assay) | Spectrophotometric Melanin Assay | Fontana-Masson Staining |
| Principle | Fluorescent probe that specifically binds to melanin, with signal intensity proportional to melanin concentration.[1] | Measures the absorbance of light by melanin extracted from samples. | Histochemical stain that relies on the argentaffin reaction, where melanin reduces ammoniacal silver nitrate (B79036) to metallic silver, appearing as black deposits. |
| Quantification | Quantitative | Quantitative | Semi-quantitative |
| Sensitivity | High | Moderate | Low to Moderate |
| Specificity | High for melanin | Can be affected by other light-absorbing compounds. | Stains other argentaffin substances, not entirely specific for melanin. |
| Throughput | High (microplate compatible) | Moderate | Low (slide-based) |
| Workflow | Simple, one-step incubation | Multi-step extraction and measurement | Multi-step staining and imaging |
| Instrumentation | Fluorescence microplate reader or microscope | Spectrophotometer | Light microscope |
In-Depth Performance Analysis
Sensitivity and Linearity
Fontana-Masson staining is considered a semi-quantitative method at best. While the intensity of the black stain correlates with the amount of melanin, precise quantification is challenging and often relies on subjective scoring by a pathologist or complex image analysis software.
Specificity
This compound is engineered for specific binding to melanin, which minimizes off-target effects and provides a more accurate representation of melanin content.[1] Spectrophotometric methods, on the other hand, measure the total absorbance of the sample extract at a specific wavelength. This can lead to overestimation of melanin content if other light-absorbing compounds are present in the extract. Fontana-Masson staining, while widely used to visualize melanin, is not entirely specific as it also stains other argentaffin and argentophilic substances, such as neuroendocrine granules.
Experimental Protocols
This compound Fluorescence Assay Protocol (General)
This protocol is based on typical procedures for fluorescent melanin probes and commercial assay kits.
-
Sample Preparation:
-
For cultured cells, lyse the cells using a suitable lysis buffer.
-
For tissue samples, homogenize the tissue in an appropriate buffer.
-
Centrifuge the lysate/homogenate to pellet cellular debris.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of synthetic melanin (e.g., from Sepia officinalis) in a suitable solvent (e.g., 1M NaOH with 10% DMSO).
-
Perform serial dilutions of the melanin stock solution to generate a standard curve (e.g., 0-100 µg/mL).
-
-
Staining:
-
Add this compound working solution to each sample and standard in a black, clear-bottom 96-well plate.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for this compound.
-
-
Quantification:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Determine the melanin concentration in the samples by interpolating their fluorescence intensity on the standard curve.
-
Spectrophotometric Melanin Quantification Protocol
-
Sample Preparation:
-
Harvest and pellet cells or tissue homogenates.
-
Wash the pellet with PBS.
-
-
Melanin Extraction:
-
Solubilize the pellet in 1 M NaOH containing 10% DMSO.
-
Incubate at 80°C for 1-2 hours to dissolve the melanin.
-
Centrifuge to remove any insoluble material.
-
-
Measurement:
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 405 nm or 470 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using synthetic melanin dissolved in the same solubilization buffer.
-
Determine the melanin concentration in the samples from the standard curve.
-
Fontana-Masson Staining Protocol
-
Deparaffinization and Hydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Silver Impregnation:
-
Incubate sections in a pre-heated ammoniacal silver solution in a 56-60°C water bath for 30-60 minutes, or until sections turn yellowish-brown.
-
-
Toning:
-
Rinse sections in distilled water.
-
Tone in 0.1% gold chloride solution for 10 minutes.
-
-
Fixing:
-
Rinse in distilled water.
-
Treat with 5% sodium thiosulfate (B1220275) solution for 5 minutes to remove unreacted silver.
-
-
Counterstaining:
-
Rinse in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Melanin will appear as black granules. The nuclei will be pink/red, and the cytoplasm will be pale pink.
-
Visualizing the Underlying Biology and Workflows
To provide a clearer understanding of the biological context and the experimental processes, the following diagrams have been generated.
Caption: Simplified signaling pathway of melanogenesis.
Caption: Comparative experimental workflows.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
